Tambiciclib
Description
Properties
Molecular Formula |
C25H35ClN6O2S |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
1-N-[5-chloro-4-[2-[(4-isocyanooxan-4-yl)methylamino]-1,3-thiazol-4-yl]-2-pyridinyl]-4-N-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C25H35ClN6O2S/c1-17(14-33-3)30-18-4-6-19(7-5-18)31-23-12-20(21(26)13-28-23)22-15-35-24(32-22)29-16-25(27-2)8-10-34-11-9-25/h12-13,15,17-19,30H,4-11,14,16H2,1,3H3,(H,28,31)(H,29,32) |
InChI Key |
DXJBWDPSPSWODA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AZD4573: A Technical Guide to a Selective CDK9 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1] This action releases RNAPII from a paused state, enabling transcriptional elongation.[1] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins like MYC.[2][3] Inhibition of CDK9 offers a promising strategy to selectively downregulate these key survival proteins, leading to apoptosis in cancer cells.[2]
AZD4573 is a potent and highly selective, intravenously administered small-molecule inhibitor of CDK9.[2][4] It is designed for transient target engagement, a characteristic that may offer a favorable therapeutic window.[4] Preclinical studies have demonstrated its efficacy in a range of hematological malignancies, and it is currently under clinical investigation.[1][5] This technical guide provides an in-depth overview of AZD4573, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Mechanism of Action
AZD4573 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[4] This inhibition prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II (pSer2-RNAPII).[2] The subsequent suppression of transcriptional elongation leads to a rapid, dose- and time-dependent decrease in the mRNA and protein levels of genes with short half-lives, most notably the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[2][5] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, culminating in caspase activation and tumor cell death.[2][4]
Data Presentation
Biochemical Potency and Selectivity
AZD4573 demonstrates high potency against CDK9 and significant selectivity over other kinases, including other members of the CDK family.
| Target | Assay Type | IC50 | Selectivity vs. other CDKs | Reference |
| CDK9 | FRET | <3 nM | >10-fold | [4] |
| CDK9 | <4 nM | High | [6][7][8] |
Cellular Activity in Hematological Cancer Cell Lines
AZD4573 induces rapid apoptosis and loss of viability across a diverse range of hematological cancer cell lines.
| Cancer Type | Cell Line | Assay | Metric | Value | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 | Caspase Activation | EC50 | 13.7 nM | [8][9] |
| Hematological Cancers (Median) | Panel | Caspase Activation (6h) | EC50 | 30 nM | [2][4] |
| Hematological Cancers (Median) | Panel | Growth Inhibition (24h) | GI50 | 11 nM | [2][4] |
| Solid Tumors (Median) | Panel | Caspase Activation / Growth Inhibition | EC50 / GI50 | >30 µM | [2][4] |
In Vivo Efficacy in Xenograft Models
Intermittent dosing of AZD4573 has been shown to cause durable tumor regressions in various preclinical xenograft models of hematological malignancies.
| Model Type | Cancer Type | Dosing Schedule | Outcome | Reference |
| Subcutaneous & Disseminated | MM, AML, NHL | Intermittent | Durable Regressions | [2][4] |
| OCI-AML3 Xenograft | AML | Monotherapy | Minimal tumor growth inhibition (44%) | [8] |
| OCI-AML3 Xenograft | AML | Combination with Venetoclax | Tumor regressions (64%) | [8] |
| SUDHL4 Xenograft | NHL | Monotherapy | 94% tumor growth inhibition | [8] |
| SUDHL4 Xenograft | NHL | Combination with Venetoclax | Complete tumor regressions (6/8 mice tumor-free at 150 days) | [8] |
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan)
Objective: To determine the selectivity of AZD4573 against a broad panel of human kinases.
Methodology:
-
A competitive binding assay is employed, such as the KINOMEscan™ platform.[1][4]
-
The assay measures the ability of the test compound (AZD4573) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases (e.g., 468 kinases).[1][4]
-
Each kinase is incubated with the immobilized ligand and AZD4573 at a specified concentration (e.g., 0.1 µM).[4]
-
The amount of kinase bound to the immobilized ligand is quantified relative to a DMSO control.[4]
-
Results are reported as the percentage of kinase that remains bound to the ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.[4]
-
Data can be visualized using a TREEspot™ dendrogram to map inhibited kinases onto a phylogenetic tree of the human kinome.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of AZD4573 on the viability of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of AZD4573 or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 24 hours), the CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.[10] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
Objective: To quantify the induction of apoptosis by AZD4573 through the measurement of caspase-3 and -7 activity.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and treated with various concentrations of AZD4573.
-
Following a defined incubation period (e.g., 6 hours), the Caspase-Glo® 3/7 Assay reagent is added to each well.[11][12]
-
The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, upon cleavage by active caspases, releases a substrate for luciferase, generating a luminescent signal.[12]
-
The plate is incubated at room temperature to allow for cell lysis and the enzymatic reaction to occur.[13]
-
Luminescence is measured using a plate reader.[11]
-
The half-maximal effective concentration (EC50) for caspase activation is determined from the resulting dose-response curves.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To detect and quantify changes in the protein levels of pSer2-RNAPII, Mcl-1, and MYC following treatment with AZD4573.
Methodology:
-
Cell Lysis: Cells are treated with desired concentrations of AZD4573 for specified time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[14]
-
The membrane is then incubated with primary antibodies specific for pSer2-RNAPII, Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the protein band intensities relative to the loading control.
-
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD4573 [openinnovation.astrazeneca.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Effect of Tambiciclib on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Tambiciclib (B12372452) (also known as GFH009 or SLS009), a highly selective and potent small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its molecular mechanism and direct impact on the phosphorylation of RNA Polymerase II (RNAPII), a critical process for gene transcription. This document outlines the core mechanism of action, presents quantitative data on its potency, provides detailed experimental protocols for its evaluation, and includes visualizations of the relevant biological pathways and workflows.
The Role of CDK9 in Transcriptional Elongation
The transcription of protein-coding genes by RNA Polymerase II is a fundamental process, regulated at multiple stages including initiation, elongation, and termination. A key control point is promoter-proximal pausing, where RNAPII synthesizes a short RNA transcript and then stalls. The release of this paused polymerase into a productive elongation phase is orchestrated by the Positive Transcription Elongation Factor b (P-TEFb) complex.[1]
The P-TEFb complex's catalytic core is CDK9, which, in association with a regulatory Cyclin T subunit, phosphorylates key substrates to drive transcription forward.[2] The primary target of CDK9 is the C-terminal domain (CTD) of RPB1, the largest subunit of RNAPII.[2][3] The CTD is composed of up to 52 tandem repeats of the heptapeptide (B1575542) consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[4][5] The phosphorylation state of this domain, often called the "CTD code," dictates the recruitment of various factors that regulate transcription and co-transcriptional RNA processing.[6][7]
The process is sequential:
-
Initiation and Pausing: During transcription initiation, CDK7 (a component of the general transcription factor TFIIH) phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats.[4] This allows RNAPII to clear the promoter but it subsequently pauses a short distance downstream.
-
Elongation: The P-TEFb complex is recruited to release the paused polymerase. CDK9 then phosphorylates Serine 2 (Ser2) of the CTD repeats.[3][4] This Ser2 phosphorylation (Ser2P) is the critical signal for the transition into productive, full-length transcriptional elongation.[8]
Mechanism of Action: this compound's Inhibition of RNAPII Phosphorylation
This compound is an orally active, highly potent, and selective ATP-competitive inhibitor of CDK9.[9] By binding to the ATP pocket of CDK9, it blocks the kinase's ability to phosphorylate its substrates. This action directly prevents the phosphorylation of Ser2 on the RNAPII CTD.[9] The inhibition of Ser2 phosphorylation prevents the release of promoter-proximally paused RNAPII, effectively halting transcriptional elongation.[8]
This transcriptional shutdown has profound effects on the cell, particularly in cancers addicted to the high-level expression of certain genes. The inhibition of transcription leads to the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL1 and the oncogenic transcription factor MYC.[9][10] The downregulation of these critical survival proteins subsequently induces apoptosis in malignant cells.[9]
Notably, this compound demonstrates high selectivity for CDK9. Studies show it potently inhibits RNAPII Ser2 phosphorylation while having no effect on the CDK7-mediated phosphorylation of Ser5, confirming its precise mechanism of action.[9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The data highlights its sub-nanomolar affinity for its primary target and its effective inhibition of the downstream pathway in cancer cell lines.
| Parameter | Target / Cell Line | Value | Reference |
| Biochemical IC₅₀ | CDK9 | 1 nM | [9] |
| Cellular EC₅₀ | Inhibition of p-RNAPII (Ser2) | < 300 nM | [9] |
| Selectivity | Over other CDKs | >200-fold | [9] |
| Cellular Effect | Induces apoptosis | 10-100 nM (24h) | [9] |
Experimental Protocols
Assessing the effect of this compound on RNAPII phosphorylation requires specific molecular biology techniques. The primary method is Western Blot analysis, which allows for the direct measurement of changes in the phosphorylation status of specific RNAPII CTD residues.
The following workflow outlines the key steps to determine the cellular activity of this compound.
This protocol provides a detailed method for performing a Western Blot to analyze the phosphorylation of RNAPII CTD Ser2 and Ser5.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MV4-11, HL-60, OCI-AML-3) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM) for a specified time, typically 2 hours, to observe direct effects on phosphorylation.[9]
-
-
Lysate Preparation:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Separate the protein lysates on an 8% Bis-Tris SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Anti-phospho-RNAPII CTD (Ser2): To detect the CDK9-mediated mark (e.g., Abcam ab5095).[12]
-
Anti-phospho-RNAPII CTD (Ser5): To assess selectivity against CDK7 (e.g., Abcam ab5131).[12]
-
Anti-Total RNAPII: As a loading control for total polymerase levels (e.g., 8WG16 antibody).[11]
-
Anti-β-actin or Anti-GAPDH: As a general loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Ser2 and phospho-Ser5 signals to the total RNAPII signal to determine the specific effect on phosphorylation.
-
Conclusion
This compound is a precision inhibitor that potently targets the CDK9-mediated phosphorylation of RNA Polymerase II at Serine 2. This mechanism effectively blocks transcriptional elongation, leading to the depletion of critical oncogenic proteins and inducing apoptosis in cancer cells.[9] Its high selectivity for CDK9 over other kinases, including the related CDK7, underscores its targeted mode of action.[9] The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm the molecular effects of this compound and other CDK9 inhibitors on this fundamental cellular process.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Sequence and structural determinants of RNAPII CTD phase-separation and phosphorylation by CDK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic phosphorylation patterns of RNA polymerase II CTD during transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. News - this compound (SLS009) - LARVOL VERI [veri.larvol.com]
- 11. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
Tambiciclib-Induced Apoptosis in Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as SEL120 or SLS009) is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, as well as Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a transcriptional regulator, this compound has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), by inducing apoptosis and cell differentiation.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing apoptosis in leukemia cell lines, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of transcriptional programs that are critical for the survival of leukemia cells. The core mechanism involves the suppression of the STAT signaling pathway and the downregulation of key anti-apoptotic proteins.
Inhibition of STAT5 Phosphorylation: A primary mechanism of this compound is the inhibition of CDK8/19, which in turn leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) at the serine 726 residue (S726) and STAT1 at serine 727 (S727).[1][5] Constitutive activation of the STAT5 signaling pathway is a common feature in AML and is crucial for the maintenance and survival of leukemic stem cells.[3] By inhibiting STAT5 phosphorylation, this compound effectively blocks its transcriptional activity.[1]
Downregulation of Anti-Apoptotic Proteins: The inhibition of STAT5 transcriptional activity leads to the decreased expression of its downstream target genes, which include key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2).[3] Furthermore, as a CDK9 inhibitor, this compound can also transcriptionally silence the expression of short-lived proteins like Mcl-1. Mcl-1 is a critical survival factor in AML, and its downregulation is a key event in the induction of apoptosis.[3]
Induction of Apoptosis: The reduction in the levels of anti-apoptotic proteins like Mcl-1 disrupts the balance of pro- and anti-apoptotic signals within the leukemia cell, leading to the activation of the intrinsic apoptotic pathway. This is evidenced by the cleavage and activation of executioner caspases, such as Caspase-3.[5]
Quantitative Data
The sensitivity of leukemia cell lines to this compound (SEL120-34A) varies, with a correlation observed between sensitivity and the levels of phosphorylated STAT5.
Table 1: Growth Inhibition (GI50) of this compound (SEL120-34A) in a Panel of AML Cell Lines
| Cell Line | GI50 (<µM) | Responder/Non-responder |
| SKNO-1 | <1 | Responder |
| KG-1 | <1 | Responder |
| HEL-60 | <1 | Responder |
| MOLM-16 | <1 | Responder |
| MV-4-11 | <1 | Responder |
| OciAML-2 | <1 | Responder |
| MOLM-6 | <1 | Responder |
| OciAML-3 | <1 | Responder |
| MOLM-13 | >1 | Non-responder |
Data adapted from Rzymski et al., Oncotarget, 2017. GI50 values represent the concentration of the compound that inhibits cell growth by 50%.[5]
Experimental Protocols
Cell Viability Assay (Gompertz Model)
This protocol is used to determine the half-maximal inhibitory concentration (GI50) of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., KG-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (SEL120-34A)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values using a Gompertz model for data fitting.
Western Blot Analysis for Phospho-STAT5 and Cleaved Caspase-3
This protocol is used to assess the effect of this compound on the phosphorylation of STAT5 and the induction of apoptosis through the detection of cleaved Caspase-3.
Materials:
-
Leukemia cell lines (e.g., KG-1)
-
This compound (SEL120-34A)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Ser726)
-
Rabbit anti-STAT5
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed KG-1 cells in a 6-well plate and treat with 1 µM this compound for various time points (e.g., 0, 1, 3, 6, 24, 48, 72 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with other antibodies (e.g., total STAT5, cleaved Caspase-3, β-actin) as needed.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Conclusion
This compound represents a promising therapeutic agent for leukemia, particularly AML, by effectively targeting the transcriptional machinery essential for the survival of cancer cells. Its ability to inhibit CDK8/19 and CDK9 leads to the suppression of the pro-survival STAT5 signaling pathway and the downregulation of critical anti-apoptotic proteins like Mcl-1, ultimately culminating in the induction of apoptosis in sensitive leukemia cell lines. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate and characterize the anti-leukemic properties of this compound.
References
- 1. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
Tambiciclib: A Technical Guide to its Chemical Structure, Synthesis, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (also known as GFH009 and JSH-009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its targeted action against this key transcriptional regulator has positioned it as a promising therapeutic candidate, particularly in the field of oncology. This technical guide provides an in-depth overview of the chemical structure, a detailed synthetic pathway, and a compilation of essential quantitative data for this compound. The information presented herein is intended to support researchers and drug development professionals in their ongoing and future investigations of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(((4-(5-chloro-2-((trans-4-(((1R)-2-methoxy-1-methylethyl)amino)cyclohexyl)amino)-4-pyridinyl)-2-thiazolyl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H35ClN6O2S | [2] |
| Molecular Weight | 519.11 g/mol | [2] |
| CAS Number | 2247481-08-7 | [3] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| XLogP3 | 4.4 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 10 | [4] |
| Topological Polar Surface Area | 132 Ų | [4][5] |
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their assembly. A detailed experimental protocol is outlined below, based on publicly available information.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
To a solution of 5-chloro-2-fluoropyridine-4-boronic acid (1.0 eq) in toluene, pinacol (B44631) (1.2 eq) is added. The reaction mixture is refluxed at 120°C overnight. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude product, which is dried under vacuum.
Step 2: Synthesis of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate (B104242)
To a cooled (0°C) solution of (S)-(+)-1-methoxy-2-propanol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, 60% sodium hydride (NaH) (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1.5 hours. After cooling back to 0°C, a solution of p-toluenesulfonyl chloride (1.2 eq) in THF is added dropwise. The reaction is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]
Step 3: Synthesis of (1R,4r)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine
A mixture of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate (1.0 eq) and trans-1,4-cyclohexanediamine (2.5 eq) in acetonitrile (B52724) is heated at 90°C overnight. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in dichloromethane (B109758) and purified by silica (B1680970) gel column chromatography.
Step 4: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate
To a suspension of 5-bromothiazol-2-amine (B145681) hydrobromide (1.0 eq) in THF, dimethylaminopyridine (0.05 eq) is added, followed by the dropwise addition of a THF solution of di-tert-butyl dicarbonate (B1257347) (1.2 eq). The reaction is stirred at room temperature for two days. The solvent is removed, and the residue is dissolved in dichloromethane. The product is purified by silica gel column chromatography.
Step 5: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate
To a solution of diisopropylamine (B44863) (2.2 eq) in THF at 0°C under nitrogen, n-butyllithium (2.1 eq) is added dropwise. After one hour, a solution of tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in THF is added dropwise at 0°C. The reaction is stirred for two hours and then quenched with ice water. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated ammonium (B1175870) chloride and brine, dried, and concentrated. The product is purified by recrystallization.
Step 6: Synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
To a solution of methyl cyanoacetate (B8463686) (1.0 eq) and bis(2-bromoethyl) ether (1.1 eq) in dimethylformamide (DMF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) is added. The mixture is heated to 85°C for 3 hours. The solid is filtered off, and the filtrate is concentrated. The crude product is purified by vacuum distillation.
Step 7: Synthesis of tert-butyl ((4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)amino)methyl)carbamate
This step involves a Suzuki coupling reaction between 5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl (4-bromothiazol-2-yl)carbamate, followed by further functional group manipulations to introduce the aminomethyl side chain.
Step 8: Synthesis of 4-(((4-(5-chloro-2-(((1r,4R)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound)
The final step involves the coupling of the advanced pyridine-thiazole intermediate with (1R,4r)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine and subsequent reaction with the tetrahydropyran (B127337) moiety to yield this compound. The final product is purified by preparative thin-layer chromatography.
Synthetic Pathway Overview
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Tambiciclib's Kinase Selectivity: A Deep Dive into its Potent and Specific Profile Against Cyclin-Dependent Kinases
For Immediate Release
Shanghai, China – December 17, 2025 – Tambiciclib (formerly known as GFH009 and SLS009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), is demonstrating significant promise in preclinical and clinical development for the treatment of various hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of this compound's selectivity profile against other Cyclin-Dependent Kinases (CDKs), detailing the quantitative data, experimental methodologies, and the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and specificity.
This compound has been identified as a powerful inhibitor of the CDK9/Cyclin T1 complex, with a half-maximal inhibitory concentration (IC50) of 1 nM.[1] Its remarkable selectivity is a key attribute, offering the potential for a wider therapeutic window and a more favorable safety profile compared to less selective kinase inhibitors.
Quantitative Selectivity Profile of this compound Against a Panel of CDKs
The following table summarizes the in vitro inhibitory activity of this compound against a range of CDKs. The data clearly illustrates its high potency for CDK9 and significantly lower activity against other members of the CDK family, with selectivity ratios exceeding 200-fold for many.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/Cyclin T1 | 1 | 1 |
| CDK16/Cyclin Y | 195 | 195 |
| CDK14/Cyclin Y | 2710 | 2710 |
| CDK7/Cyclin H/MNAT1 | 3700 | 3700 |
| CDK1/Cyclin B | 5410 | 5410 |
| CDK2/Cyclin A | 6850 | 6850 |
| CDK5/p25 | 6950 | 6950 |
| CDK3/Cyclin E1 | >10000 | >10000 |
| CDK8/Cyclin C | >10000 | >10000 |
| CDK11 | >10000 | >10000 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The determination of this compound's CDK selectivity profile was achieved through robust in vitro kinase assays. While specific proprietary details of the assays conducted for this compound are not fully disclosed, the following represents a standard and widely accepted methodology for such evaluations. The CDK9/cyclin T1 inhibition by GFH009 (this compound) was specifically assessed using a radiometric protein kinase activity assay.[2]
In Vitro Kinase Inhibition Assay (Radiometric)
This method quantifies the enzymatic activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.
1. Reagents and Materials:
-
Purified Recombinant Kinases: CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK5/p25, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, and CDK9/Cyclin T1.
-
Kinase-Specific Substrates: e.g., Histone H1 for CDKs 1, 2, 4, 6; GST-Rb for CDKs 4, 6; CDK7/9tide for CDK7 and CDK9.
-
Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
This compound (GFH009): Serially diluted in DMSO.
-
ATP Solution.
-
Wash Buffer.
-
Scintillation Cocktail.
-
Filter Mats or Membranes.
-
Microplates.
-
Liquid Scintillation Counter.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and kinase buffer are combined in the wells of a microplate.
-
Inhibitor Addition: The diluted this compound or DMSO (as a vehicle control) is added to the wells and pre-incubated to allow for inhibitor-kinase binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of radiolabeled and unlabeled ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter mat.
-
Washing: The filter mat is washed to remove unincorporated [γ-³²P]ATP.
-
Detection: The radioactivity on the filter mat is measured using a liquid scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) is converted to percent inhibition relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb). In complex with its regulatory partner, Cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling transcriptional elongation. This process is vital for the expression of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC, which are crucial for the survival and proliferation of cancer cells. Inhibition of CDK9 by this compound leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in malignant cells.
Caption: CDK9-mediated transcriptional elongation and its inhibition by this compound.
Experimental Workflow for Determining CDK Selectivity
The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic series of experiments, from initial high-throughput screening to detailed IC50 determination against a panel of related kinases.
Caption: Workflow for determining the CDK selectivity profile of this compound.
References
The Central Role of CDK9 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical serine/threonine kinase that functions as the engine of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex is a master regulator of gene expression in eukaryotes, playing a pivotal role in the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation. The activity of CDK9 is tightly controlled, and its dysregulation is implicated in a multitude of diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a highly attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of CDK9 in transcriptional regulation, detailed experimental methodologies to study its activity, and a summary of quantitative data for key inhibitors.
The Core Mechanism of CDK9 in Transcriptional Regulation
CDK9, in partnership with its primary regulatory subunit Cyclin T1, forms the active P-TEFb complex.[1][2] The central function of P-TEFb is to overcome the promoter-proximal pausing of Pol II, a major rate-limiting step in the transcription of many genes.[3][4] This is achieved through the phosphorylation of two key classes of substrates:
-
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1): CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide (B1575542) repeats (YSPTSPS) of the Pol II CTD.[4] This phosphorylation event is a crucial signal for the recruitment of elongation and RNA processing factors, enabling the polymerase to transition into a productive elongation phase.[5]
-
Negative Elongation Factors (N-TEFs): P-TEFb phosphorylates components of the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF) complexes.[2] Phosphorylation of the NELF-E subunit leads to its dissociation from the transcription machinery, while phosphorylation of the Spt5 subunit of DSIF converts it from a negative to a positive elongation factor.[6]
The activity of P-TEFb is itself subject to stringent regulation, primarily through its reversible sequestration into the 7SK small nuclear ribonucleoprotein (snRNP) complex.[5] This inactive complex consists of the 7SK snRNA, HEXIM1/2, LARP7, and MePCE.[5] Various cellular signals can trigger the release of active P-TEFb from the 7SK snRNP, allowing it to phosphorylate its targets and drive transcription.[7]
Signaling Pathways and Regulatory Networks
The regulation and function of CDK9 are embedded within complex cellular signaling networks. Its activity is influenced by upstream kinases and signaling cascades, and in turn, CDK9-mediated transcription impacts a wide array of cellular processes.
P-TEFb Activation and Release from the 7SK snRNP
The release of active P-TEFb from the inhibitory 7SK snRNP complex is a key regulatory hub. This process can be initiated by various stimuli, including cellular stress and signaling through pathways like the PI3K/Akt and MAPK pathways. The HIV-1 Tat protein is a well-known viral protein that recruits P-TEFb to the viral long terminal repeat (LTR) to drive robust transcription of the viral genome.[3][8]
P-TEFb Activation Pathway
The Role of CDK9 in Transcriptional Elongation Control
Once active, P-TEFb targets the paused RNA Polymerase II complex, leading to a cascade of phosphorylation events that trigger the transition to productive elongation.
CDK9-Mediated Transcriptional Elongation
Quantitative Data on CDK9 Inhibitors
The development of small molecule inhibitors targeting CDK9 is an active area of research, particularly in oncology. A variety of inhibitors with different selectivity profiles have been developed. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (Other CDKs, IC50 in nM) | Reference |
| Flavopiridol (Alvocidib) | 3 | CDK1 (100), CDK2 (170), CDK4 (160), CDK6 (>1000), CDK7 (300) | [9] |
| Dinaciclib | 1 | CDK1 (1), CDK2 (1), CDK5 (1) | [10] |
| AZD4573 | <10 | High selectivity over other CDKs | [11] |
| KB-0742 | 5.8 | Highly selective for CDK9 | [11] |
| VIP152 (Enitociclib) | 1.8 | >50-fold selectivity over other CDKs | [10] |
| LDC000067 | 17 | CDK1 (>10000), CDK2 (>10000), CDK4 (1300), CDK7 (>10000) | [12] |
| NVP-2 | <0.514 | Highly selective for CDK9/CycT | [13] |
| SNS-032 | 4 | CDK2 (38), CDK7 (29) | [13] |
Experimental Protocols
Studying the function and regulation of CDK9 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro CDK9 Kinase Assay
This assay measures the ability of CDK9 to phosphorylate a substrate peptide in a test tube, and it is commonly used to screen for and characterize CDK9 inhibitors.
Workflow:
CDK9 In Vitro Kinase Assay Workflow
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES), a known concentration of recombinant active CDK9/Cyclin T1 complex, and a substrate such as a synthetic peptide corresponding to the Pol II CTD.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radioactive assays, unlabeled ATP is used, and the production of ADP is measured using a coupled enzyme system (e.g., ADP-Glo Kinase Assay).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction by adding SDS-PAGE loading buffer. Separate the phosphorylated substrate from unreacted ATP by SDS-PAGE and visualize by autoradiography.
-
Luminescent (ADP-Glo): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
-
Data Analysis: Quantify the signal for each inhibitor concentration and normalize to the control to calculate the percentage of inhibition. Determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide localization of CDK9 and other transcription factors, providing insights into where these proteins are actively engaged in regulating transcription.
Workflow:
ChIP-seq Workflow for CDK9
Detailed Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CDK9. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of CDK9 enrichment.
Mammalian Native Elongating Transcript Sequencing (mNET-seq)
mNET-seq is a high-resolution technique used to map the position of actively transcribing Pol II and to analyze co-transcriptional RNA processing events at a single-nucleotide resolution.
Workflow:
mNET-seq Workflow
Detailed Methodology:
-
Nuclei Isolation and Chromatin Digestion: Isolate nuclei from cultured cells and lightly digest the chromatin with micrococcal nuclease to release soluble chromatin fragments containing elongating Pol II complexes.[4]
-
Immunoprecipitation: Immunoprecipitate the Pol II elongation complexes using antibodies that recognize specific phosphorylation states of the Pol II CTD (e.g., Ser2-P to enrich for elongating Pol II).[4]
-
Nascent RNA Isolation: Isolate the nascent RNA transcripts that are protected within the Pol II complex.
-
Library Preparation: Ligate adapters to the 3' end of the nascent RNA, followed by reverse transcription and PCR amplification to generate a sequencing library. Size selection is performed to enrich for nascent transcripts of a specific length.[14]
-
Sequencing and Data Analysis: Perform high-throughput sequencing and map the 3' ends of the reads to the genome. This provides a high-resolution map of the position of the active site of Pol II.
Conclusion
CDK9 is a central and indispensable player in the regulation of transcription. Its role in releasing paused RNA Polymerase II into productive elongation makes it a critical checkpoint for gene expression. The intricate mechanisms that control its activity and its involvement in a range of human diseases underscore its importance as a subject of basic research and a target for drug development. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of CDK9 and to advance the development of novel therapeutics that modulate its activity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 4. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Coordinated regulation of RNA polymerase II pausing and elongation progression by PAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mNET-Seq [illumina.com]
Preclinical Pharmacokinetics and Metabolism of Tambiciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 and SLS009) is a potent and highly selective, intravenously administered inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting CDK9, this compound disrupts the transcription of key survival proteins in cancer cells, leading to apoptosis. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.
In Vivo Pharmacokinetics in Sprague Dawley Rats
A study was conducted to evaluate the pharmacokinetic profile of two different formulations of this compound maleate (B1232345) (pH 4.5 and pH 6.0) following a single intravenous (IV) administration to Sprague Dawley (SD) rats. The results indicated that the pharmacokinetic profiles of both formulations were comparable.[1]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in SD rats after a single 4 mg/kg IV dose.[1]
| Parameter | Formulation 1 (pH 4.5) | Formulation 2 (pH 6.0) |
| Dose (mg/kg) | 4 | 4 |
| C₀ (ng/mL) | 586 ± 109 | 572 ± 147 |
| AUCₗₐₛₜ (hng/mL) | 825 ± 73.8 | 924 ± 144 |
| AUCᵢₙ𝒻 (hng/mL) | 842 ± 75.0 | 946 ± 145 |
| Clearance (CL) (mL/h/kg) | 4780 ± 429 | 4310 ± 607 |
| Half-life (t₁/₂) (h) | 5.45 ± 0.649 | 5.66 ± 0.973 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague Dawley rats.[1]
-
Dosing: A single intravenous dose of 4 mg/kg of this compound maleate was administered.[1]
-
Sample Collection: Blood samples were collected at pre-specified time points post-dose. Plasma was separated for analysis.[1]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis approach.[1]
In Vitro Metabolism
The metabolic stability of this compound was assessed in liver microsomes from various species to understand its potential for metabolism and to identify appropriate animal models for further preclinical studies.
Metabolic Stability in Liver Microsomes
This compound exhibited high metabolic clearance in mouse liver microsomes and moderate clearance in rat, dog, monkey, and human liver microsomes.[2]
| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg) |
| Mouse (CD-1) | 23.0 | 239.1 |
| Rat (SD) | 59.5 | 41.9 |
| Dog (Beagle) | 81.7 | 24.4 |
| Monkey (Cynomolgus) | 43.8 | 42.7 |
| Human | 127.4 | 9.8 |
Experimental Protocol: In Vitro Metabolic Stability
-
System: Liver microsomes from CD-1 mice, Sprague Dawley rats, beagle dogs, cynomolgus monkeys, and humans.[2]
-
Incubation: this compound was incubated with liver microsomes in the presence of NADPH.
-
Analysis: The disappearance of the parent compound over time was monitored to determine the half-life and calculate the intrinsic clearance.
In Vivo Metabolism and Excretion in Rats
A study using radiolabeled [¹⁴C]this compound was conducted in Sprague Dawley rats to investigate its metabolism, distribution, and excretion.
Metabolic Pathways
The primary metabolic pathways of this compound in rats were identified as:
A minor metabolic pathway involving the cleavage of the methoxyisopropyl moiety was also observed. These in vivo metabolic pathways were found to be largely consistent with in vitro findings.[3]
Distribution
Following a single intravenous dose of 6 mg/kg of [¹⁴C]this compound to SD rats, radioactivity was rapidly and widely distributed throughout the body. However, low levels of radioactivity were observed in the brain, testis, and epididymis.[3]
Excretion
This compound was rapidly and completely eliminated in SD rats. The primary route of excretion was through feces, with urine being a minor pathway. The major clearance mechanism for this compound was identified as excretion of the unchanged drug, with metabolism playing a minor role.[3]
Experimental Protocol: Metabolism and Excretion in Rats
-
Animal Model: Sprague Dawley rats.[3]
-
Dosing: A single intravenous dose of 6 mg/kg of [¹⁴C]this compound.[2]
-
Sample Collection: Plasma, urine, bile, and feces were collected.[2]
-
Metabolite Identification: Metabolites in the collected samples were identified and characterized using Liquid Chromatography with Radiometric Detection and High-Resolution Mass Spectrometry (LC-RAM/HRMS).[2]
-
Distribution: Whole-body autoradiography was likely used to assess tissue distribution of radioactivity, although the specific technique was not detailed in the provided information.
This compound Signaling Pathway
This compound is a highly selective inhibitor of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation.
In many cancers, particularly hematologic malignancies, tumor cells are dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., c-MYC) for their survival and proliferation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription, particularly of genes with short half-lives. This deprivation of essential survival signals ultimately induces apoptosis in cancer cells.
Conclusion
The preclinical data indicate that this compound possesses favorable pharmacokinetic and metabolic properties. It demonstrates moderate metabolic clearance in human liver microsomes, suggesting a potentially reasonable half-life in humans. The primary clearance mechanism in rats is excretion of the parent drug, which may reduce the likelihood of metabolism-based drug-drug interactions. The well-defined mechanism of action, involving the inhibition of the CDK9-mediated transcription of key oncogenes, provides a strong rationale for its development as an anti-cancer therapeutic. These preclinical findings have supported the progression of this compound into clinical trials.
References
Tambiciclib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 or SLS009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9's dysregulation has been implicated in the pathology of various malignancies, particularly those dependent on the rapid turnover of anti-apoptotic and oncogenic proteins.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on cell cycle progression, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Transcriptional Inhibition
This compound exerts its anti-neoplastic effects by targeting the kinase activity of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[7][8] This phosphorylation event is a critical step that allows RNAPII to transition from a paused state at the promoter region to productive transcriptional elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2. This leads to a global downregulation of transcription, with a particularly strong effect on genes with short-lived messenger RNAs (mRNAs).[4] Many of these genes encode for proteins crucial for cancer cell survival and proliferation, including the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[2][6] The depletion of these key survival proteins in "oncogene-addicted" cancer cells ultimately triggers apoptosis.[1][2][6]
Impact on Cell Cycle Progression
The inhibition of CDK9 by this compound has a significant, albeit indirect, impact on cell cycle progression. While CDK9 is not a classical cell cycle CDK, its role in regulating the transcription of key cell cycle proteins is crucial. The downregulation of short-lived transcripts essential for mitotic entry is the primary mechanism by which this compound affects the cell cycle.
Specifically, the inhibition of CDK9 leads to a reduction in the levels of Cyclin B1 .[4][9] Cyclin B1 forms a complex with CDK1, which is the master regulator of the G2/M transition. The decrease in Cyclin B1 levels prevents the formation of active Cyclin B1/CDK1 complexes, leading to an arrest of cells in the G2 phase of the cell cycle.[4][9] This G2/M arrest, coupled with the downregulation of survival proteins like Mcl-1, creates a scenario where cancer cells are pushed towards apoptosis.[1][2][6]
While direct quantitative data on cell cycle arrest induced by this compound is not extensively published, studies on other selective CDK9 inhibitors provide a strong comparative framework.
Quantitative Data
In Vitro Cytotoxicity of this compound (GFH009)
This compound has demonstrated potent anti-proliferative activity across a range of hematologic cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | < 0.2 |
| MOLM-13 | Acute Myeloid Leukemia | < 0.2 |
| THP-1 | Acute Myeloid Leukemia | < 0.2 |
| Nomo-1 | Acute Myeloid Leukemia | < 0.2 |
| U937 | Histiocytic Lymphoma | < 0.2 |
| NCI-H929 | Multiple Myeloma | < 0.2 |
| RPMI-8226 | Multiple Myeloma | < 0.2 |
| OCI-AML2 | Acute Myeloid Leukemia | > 0.2 |
| KG-1 | Acute Myeloid Leukemia | > 0.2 |
| HL-60 | Acute Promyelocytic Leukemia | > 0.2 |
| Data adapted from preclinical studies on GFH009.[1][6] |
Cell Cycle Arrest Induced by a Selective CDK9 Inhibitor (Cdk9-IN-7)
The following data illustrates the G2/M phase arrest induced by another selective CDK9 inhibitor, Cdk9-IN-7, in Non-Small Cell Lung Cancer (NSCLC) cells after 24 hours of treatment. This serves as a representative example of the expected cell cycle effects of selective CDK9 inhibition.
| Cell Line | Treatment Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| H1299 | 0 (Control) | 55.3 | 28.1 | 16.6 |
| 10 | 45.2 | 25.5 | 29.3 | |
| 30 | 30.1 | 20.3 | 49.6 | |
| 100 | 15.8 | 10.5 | 73.7 | |
| Data adapted from studies on Cdk9-IN-7.[1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining.[1][10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash with PBS. Detach cells using Trypsin-EDTA.
-
For suspension cells, collect cells by centrifugation.
-
Wash the collected cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Key Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of proteins in the CDK9 signaling pathway following this compound treatment.[7][8][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-total RNAPII, anti-c-Myc, anti-Mcl-1, anti-Cyclin B1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the flow cytometry experiment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples for loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GenFleet Starts Phase Ib/II Trial of GFH009 (Highly Selective CDK9 Inhibitor) Treating Patients with Relapsed/Refractory Peripheral T-cell Lymphomas (PTCL)-GenFleet Therapeutics [genfleet.com]
- 6. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. benchchem.com [benchchem.com]
The Therapeutic Potential of Tambiciclib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tambiciclib (formerly GFH009 or SLS009) is a potent and highly selective, orally active, small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of short-lived oncoproteins and anti-apoptotic factors, such as MYC and MCL-1, thereby inducing apoptosis in cancer cells.[1][2] While demonstrating significant promise in hematological malignancies, the therapeutic potential of this compound in solid tumors is an emerging area of investigation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the exploration of this compound in solid tumors, details its mechanism of action, and provides relevant experimental methodologies.
Introduction to this compound
This compound is a next-generation selective CDK9 inhibitor.[1][2] Its high selectivity for CDK9 over other CDK isoforms minimizes off-target effects, potentially leading to a more favorable safety profile compared to pan-CDK inhibitors.[3][4] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in various cancer models.[3][4][5] Currently, this compound is in clinical development for hematological malignancies and has undergone a Phase I trial in solid tumors.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[7] The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[8] This phosphorylation event is essential for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation of many genes, including those encoding proteins with short half-lives that are crucial for cancer cell survival and proliferation.[7][9]
By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global suppression of transcription, with a particularly profound impact on the expression of oncogenes like MYC and anti-apoptotic genes such as MCL1.[1][2] The depletion of these key survival proteins triggers cell cycle arrest and apoptosis in cancer cells that are dependent on their continuous expression, a phenomenon known as "transcriptional addiction".[9]
Preclinical Data in Solid Tumors
While extensive preclinical data exists for this compound in hematological malignancies, research in solid tumors is expanding. Key findings in solid tumor models are summarized below.
In Vitro Efficacy
A notable study investigated the efficacy of this compound in colorectal cancer (CRC) cell lines with high microsatellite instability (MSI-H) and mutations in the ASXL1 gene.[10] ASXL1 mutations are known drivers in certain hematological malignancies and are also found in a subset of solid tumors.[10][11]
Table 1: In Vitro Efficacy of this compound in ASXL1-Mutated Colorectal Cancer Cell Lines
| Cell Line Characteristic | This compound IC50 < 100 nM |
| Any ASXL1 Mutation | 50% (4 out of 8 cell lines) |
| No ASXL1 Mutation | 0% (0 out of 4 cell lines) |
| ASXL1 Frameshift Mutation | 75% (3 out of 4 cell lines) |
| No ASXL1 Frameshift Mutation | 12.5% (1 out of 8 cell lines) |
| ASXL1 Frameshift Mutation (protein position 637-638) | 100% (3 out of 3 cell lines) |
Data sourced from ResearchGate.[10]
These results suggest that ASXL1 mutational status, particularly frameshift mutations, may serve as a predictive biomarker for this compound sensitivity in CRC and potentially other solid tumors.[10][12]
In Vivo Efficacy
While specific in vivo data for this compound in solid tumor xenograft models is still emerging in publicly available literature, preclinical studies in hematological malignancy xenografts provide a strong rationale for its investigation in solid tumors. In a mouse xenograft model of acute myeloid leukemia (MV-4-11), this compound demonstrated dose-dependent tumor growth inhibition and significantly prolonged survival.[5] These studies support the principle that effective CDK9 inhibition by this compound can translate to in vivo anti-tumor activity.[4][5]
Clinical Development in Solid Tumors
This compound has completed a Phase I clinical trial in patients with advanced solid tumors (NCT04588922).[6] While detailed results from this specific cohort are not yet fully published, the trial aimed to establish the safety, tolerability, and recommended Phase 2 dose of this compound in this patient population. The majority of published clinical data for this compound focuses on hematological malignancies, where it has shown promising response rates, particularly in combination with other agents.[9][13][14]
Experimental Protocols
The following are representative protocols for key assays used to evaluate the therapeutic potential of CDK9 inhibitors like this compound.
In Vitro Kinase Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.
Objective: To quantify the inhibitory activity of this compound on CDK9/Cyclin T1.
Methodology:
-
Reagents and Materials: Recombinant human CDK9/Cyclin T1 enzyme, kinase buffer, ATP, peptide substrate (e.g., derived from RNAPII CTD), this compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the CDK9/Cyclin T1 enzyme and the this compound dilution.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent. The light output is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15]
-
Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and survival.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in solid tumor cell lines.
Methodology:
-
Reagents and Materials: Solid tumor cell lines, complete growth medium, this compound (serially diluted), 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of viability relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percent viability against the log of the this compound concentration.[15]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a drug.
Objective: To assess the effect of this compound on the phosphorylation of RNAPII and the expression levels of downstream targets like MCL-1 and MYC.
Methodology:
-
Reagents and Materials: Solid tumor cell lines, this compound, lysis buffer, primary antibodies (against p-RNAPII Ser2, MCL-1, MYC, and a loading control like β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of this compound in a solid tumor xenograft model.
Methodology:
-
Reagents and Materials: Immunocompromised mice (e.g., NOD-SCID), a solid tumor cell line, Matrigel (optional), and this compound formulated in a suitable vehicle.
-
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a defined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[6]
-
Future Directions and Conclusion
This compound has demonstrated a clear mechanism of action and promising preclinical and clinical activity in hematological malignancies. The initial preclinical data in solid tumors, particularly in colorectal cancer with specific genetic alterations, is encouraging and warrants further investigation. Future research should focus on:
-
Expanding preclinical studies to a broader range of solid tumor types to identify other sensitive cancer lineages.
-
Identifying and validating predictive biomarkers of response to this compound in solid tumors, such as ASXL1 mutations.
-
Evaluating this compound in combination with other anti-cancer agents to explore potential synergistic effects in solid tumors.
-
Publishing detailed results from the Phase I study in solid tumors to guide further clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GenFleet Therapeutics to Present Data from Phase I Trial of GFH009 Monotherapy at the 2022 Annual Meeting of American Society of Hematology (ASH) [prnewswire.com]
- 4. GFH009 Receives FDA Fast Track, Orphan Drug Designations for Treating R/R Peripheral T-cell Lymphomas and Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. benchchem.com [benchchem.com]
Tambiciclib: A Targeted Approach for ASXL1-Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Additional Sex Combs-Like 1 (ASXL1) gene are frequently observed in a variety of myeloid malignancies and are associated with a poor prognosis. These mutations lead to epigenetic dysregulation and the promotion of oncogenic gene expression programs. Tambiciclib (SLS009), a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent for cancers harboring ASXL1 mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of this compound in ASXL1-mutated cancers, detailed experimental protocols for its evaluation, and a summary of the underlying signaling pathways.
Introduction: The Role of ASXL1 in Cancer
ASXL1 is a critical epigenetic regulator involved in chromatin modification through its interaction with the Polycomb Repressive Complex 2 (PRC2) and the BRCA1-associated protein 1 (BAP1) deubiquitinase complex.[1][2] Wild-type ASXL1 is essential for normal hematopoiesis, and its loss can impair hematopoietic differentiation.[3][4] Mutations in ASXL1, often truncating in nature, are prevalent in myeloid neoplasms such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[5][6] These mutations are believed to confer a gain-of-function or dominant-negative activity, leading to a global reduction in H2AK119 ubiquitination and aberrant gene expression, including the upregulation of pro-leukemogenic genes like the HOXA cluster.[1][7][8]
This compound: A Selective CDK9 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity and potency against CDK9.[9] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many protein-coding genes.[10] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived and highly expressed oncoproteins that are crucial for cancer cell survival and proliferation, most notably MYC and MCL-1.[10][11] This targeted inhibition of oncogene transcription provides a strong rationale for its use in cancers dependent on these pathways.
Preclinical and Clinical Efficacy of this compound in ASXL1-Mutated Cancers
In Vitro Efficacy in ASXL1-Mutated Cancer Cell Lines
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in cancer cell lines harboring ASXL1 mutations.
| Cell Line Type | Mutation Status | IC50 (nM) | Response Rate (<100 nM IC50) | Reference |
| Colorectal Cancer | ASXL1 Mutant | <100 | 50% (4/8) | [11] |
| Colorectal Cancer | ASXL1 Wild-Type | >100 | 0% (0/4) | [11] |
| Colorectal Cancer | ASXL1 Frameshift Mutant | <100 | 75% (3/4) | [11] |
| Colorectal Cancer | No ASXL1 Frameshift Mutant | >100 | 12.5% (1/8) | [11] |
| AML (NOMO-1) | ASXL1 & TP53 Mutant | 43 | N/A | [10] |
| AML (THP-1) | ASXL1 Wild-Type & TP53 Mutant | 42 | N/A | [10] |
| AML (MOLM-13) | TP53 Wild-Type | 23 | N/A | [10] |
| AML (MOLM-13) | TP53 Knockout | 46 | N/A | [10] |
Clinical Trial Data in Relapsed/Refractory Acute Myeloid Leukemia (AML)
A phase 2 clinical trial (NCT04588922) evaluated this compound in combination with venetoclax (B612062) and azacitidine in patients with relapsed/refractory AML. The study showed promising results, particularly in patients with ASXL1 mutations.
| Patient Cohort | Treatment | Overall Response Rate (ORR) | Median Overall Survival (OS) in months | Historical Benchmark (OS in months) | Reference |
| All Evaluable Patients | This compound + Ven/Aza | 46% | 8.8 | 2.5 | [12] |
| AML with Myelodysplastic-Related Changes (AML-MRC) | This compound + Ven/Aza | 67% | 8.9 | 2.5 | [1][12] |
| ASXL1 Mutated Patients | This compound + Ven/Aza | 67% (4/6) | Not Reported | Not Reported | [1] |
| RUNX1 Mutated Patients | This compound + Ven/Aza | 60% (3/5) | Not Reported | Not Reported | [1] |
| TP53 Mutated Patients | This compound + Ven/Aza | 33% (1/3) | Not Reported | Not Reported | [1] |
Signaling Pathways
Dysregulation of Gene Expression by ASXL1 Mutations
ASXL1 mutations, particularly truncating mutations, are thought to result in a gain-of-function that enhances the deubiquitinase activity of the BAP1 complex.[13] This leads to a global reduction of the repressive H2AK119Ub histone mark, resulting in the aberrant expression of genes, including the leukemogenic HOXA gene cluster.[1][7] Additionally, ASXL1 loss has been shown to result in the loss of PRC2-mediated H3K27 trimethylation, another key repressive histone mark.[1][8]
Mechanism of Action of this compound
This compound selectively inhibits CDK9, a critical component of the P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation. This disproportionately affects the expression of genes with short-lived mRNA and protein products, such as the key oncogenes MYC and MCL-1. The downregulation of these anti-apoptotic and pro-proliferative proteins ultimately leads to cancer cell apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ASXL1-mutated and wild-type)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MYC and MCL-1
Objective: To assess the effect of this compound on the protein levels of MYC and MCL-1.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagent and an imaging system.
In Vivo Xenograft Studies in Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
ASXL1-mutated cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Experimental and Drug Discovery Workflow
The evaluation of a targeted therapy like this compound typically follows a structured workflow from initial in vitro screening to in vivo validation.
Conclusion
This compound represents a promising targeted therapy for cancers harboring ASXL1 mutations. Its selective inhibition of CDK9 leads to the downregulation of key oncogenic drivers, resulting in potent anti-tumor activity in preclinical models and encouraging efficacy in clinical trials for AML. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for this patient population with a high unmet medical need. Further research and clinical development are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.
References
- 1. ASXL1 Mutations Promote Myeloid Transformation Through Loss of PRC2-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAP1/ASXL complex modulation regulates epithelial-mesenchymal transition during trophoblast differentiation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct biological implications of Asxl1 mutation and its roles in leukemogenesis revealed by a knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ASXL1 in Hematopoiesis and Myeloid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ASXL1 mutations promote myeloid transformation through loss of PRC2-mediated gene repression. | Broad Institute [broadinstitute.org]
- 9. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 10. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Gain of function of ASXL1 truncating protein in the pathogenesis of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CDK9 Inhibition in Hematological Maligancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Transcriptional Addiction in Blood Cancers
Hematological malignancies, a diverse group of cancers affecting the blood, bone marrow, and lymphatic system, are frequently characterized by a profound dependency on the continuous, high-level transcription of key oncogenes and anti-apoptotic proteins.[1] Genes such as MYC and MCL1, which encode for proteins with short half-lives, are critical for the survival and proliferation of these cancer cells.[1][2][3] This reliance on a constant supply of their transcripts creates a vulnerability known as "transcriptional addiction."
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4][5] The P-TEFb complex, which also comprises a cyclin partner (T1, T2, or K), plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors.[5][6][7] Dysregulation of CDK9 activity is a common feature in many hematological malignancies, leading to the overexpression of survival-critical proteins and making CDK9 an attractive therapeutic target.[8][9]
This technical guide provides an in-depth overview of the foundational research on CDK9 inhibition in hematological malignancies, covering its mechanism of action, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action of CDK9 Inhibitors
CDK9 inhibitors exert their anti-cancer effects by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity.[1][10] This direct inhibition sets off a cascade of downstream events that selectively impact cancer cells dependent on high transcriptional output. The primary mechanism involves the suppression of transcription of genes with short-lived mRNA transcripts, particularly those regulated by super-enhancers, such as the oncogenes MYC and MCL1.[10][11] The reduction in the levels of these critical survival proteins leads to cell cycle arrest and induction of apoptosis in malignant cells.[4][12]
Signaling Pathway of CDK9 Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism of its inhibition.
Quantitative Data on CDK9 Inhibitors
The efficacy and selectivity of CDK9 inhibitors are critical parameters. The following tables summarize key quantitative data for various CDK9 inhibitors from preclinical and early clinical studies in hematological malignancies.
Table 1: In Vitro Potency of Selective CDK9 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) vs CDK9 | Cell Lines Tested (Hematological) | Reference |
| LY2857785 | CDK9 | <5 | Leukemia cell lines | [13] |
| AZD4573 | CDK9 | - | Mantle Cell Lymphoma | [14] |
| CDKI-73 | Non-selective CDK9 | - | CLL, DLBCL, ALL, AML | [15] |
| Atuveciclib | CDK9 | - | Acute Myeloid Leukemia | [2] |
| Enitociclib | CDK9 | - | High-Grade B-cell Lymphoma | [2][3] |
| Fadraciclib (CYC065) | CDK2/9 | - | Chronic Lymphocytic Leukemia | [2][3] |
| IHMT-CDK9-24 | CDK9 (WT & L156F mutant) | 1.2 (WT), 3.3 (L156F) | Hematological cancer cell lines | [16] |
| NVP-2 | CDK9 | <0.514 | MOLT4 (ALL) | [7] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Clinical Activity of CDK9 Inhibitors in Hematological Maligancies
| Inhibitor | Malignancy | Phase | Response Rate | Key Findings | Reference |
| Enitociclib | High-Grade B-cell Lymphoma with MYC and BCL2/BCL6 rearrangements | I | 29% CR (2/7 patients) in monotherapy | Demonstrated clinical activity in a heavily pretreated population. | [2][3] |
| Flavopiridol (Alvocidib) | Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia | II/III | Variable | Showed activity but with challenging toxicity profiles. | [13] |
| Dinaciclib | Chronic Lymphocytic Leukemia | III | - | Compared against ofatumumab. | [17] |
| AZD4573 | Hematological Malignancies | Clinical Trials | Ongoing | Preclinical data shows promise in overcoming ibrutinib (B1684441) resistance. | [14][18] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize CDK9 inhibitors.
In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]
-
ATP (at a concentration close to the Km for CDK9)
-
Substrate (e.g., a peptide substrate or the C-terminal domain of RNA Polymerase II)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the CDK9 inhibitor in DMSO and then in kinase buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay
Objective: To assess the effect of a CDK9 inhibitor on the growth of cancer cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., MOLM-13 for AML, JeKo-1 for MCL)
-
Complete cell culture medium
-
96-well plates
-
CDK9 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[19]
-
Incubate overnight to allow cells to acclimate.
-
Prepare serial dilutions of the CDK9 inhibitor in the complete cell culture medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).[19]
-
Incubate for a specified period (e.g., 72 hours).[19]
-
Add the cell viability reagent to each well and measure the luminescent signal according to the manufacturer's protocol.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Targets
Objective: To confirm the mechanism of action by measuring the levels of downstream target proteins.
Materials:
-
Hematological malignancy cell lines
-
CDK9 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MCL1, anti-MYC, anti-cleaved PARP)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of the CDK9 inhibitor for different time points (e.g., 2, 4, 8, 24 hours).[19]
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein levels.
Experimental Workflow for Characterizing a Novel CDK9 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.
Resistance Mechanisms to CDK9 Inhibition
As with many targeted therapies, resistance to CDK9 inhibitors can emerge. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for designing rational combination therapies.
Acquired resistance mechanisms may include:
-
Mutations in the CDK9 kinase domain: A specific mutation, L156F, has been identified that can drive resistance to ATP-competitive CDK9 inhibitors by causing steric hindrance.[11][16][20]
-
Upregulation of compensatory signaling pathways: Cancer cells may adapt by upregulating alternative survival pathways to bypass the effects of CDK9 inhibition.[15]
-
Increased stability of anti-apoptotic proteins: Mechanisms that prolong the stability of proteins like MCL-1 can counteract the transcriptional suppression induced by CDK9 inhibitors.[15]
Future Directions and Conclusion
The inhibition of CDK9 represents a promising therapeutic strategy for hematological malignancies, particularly those driven by transcriptional addiction to oncogenes like MYC and MCL1. The development of more selective second-generation CDK9 inhibitors with improved safety profiles is a significant advancement in the field.[2][11]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to CDK9 inhibition.
-
Exploring rational combination therapies to enhance efficacy and overcome resistance. For instance, combining CDK9 inhibitors with BCL-2 inhibitors like venetoclax (B612062) has shown synergistic effects in preclinical models.[2][18]
-
Developing novel therapeutic modalities, such as PROTAC degraders, to target CDK9.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Researchers Develop Potent CDK9 Inhibitor to Overcome Drug Resistance in Hematological Malignancies----Chinese Academy of Sciences [english.cas.cn]
- 17. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. lcsciences.com [lcsciences.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Tambiciclib in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly SEL120) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various malignancies, including Acute Myeloid Leukemia (AML). In AML, CDK9 activity is crucial for the transcription of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and oncoproteins like MYC and MEIS1. By inhibiting CDK9, this compound effectively downregulates these critical survival factors, leading to cell cycle arrest and apoptosis in AML cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Genotype | Assay Duration | IC50 (nM) | Reference |
| NOMO-1 | TP53 & ASXL1 mutated | 8 hours | 43 | [1] |
| THP-1 | TP53 mutated, ASXL1 wildtype | 8 hours | 42 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in AML cells and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits CDK9, leading to reduced transcription of key survival proteins and induction of apoptosis.
Caption: General workflow for evaluating this compound's in vitro effects on AML cells.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the viability of AML cells in culture after treatment with this compound.
Materials:
-
AML cell lines (e.g., NOMO-1, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium at various concentrations. Prepare a 2X vehicle control (DMSO) solution.
-
Add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells.
-
Incubate for the desired time points (e.g., 8, 24, 48, 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol details the detection and quantification of apoptosis in this compound-treated AML cells.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in 2 mL of complete culture medium.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by transferring the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls for setting up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of AML cells following this compound treatment.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in 6-well plates as described for the apoptosis assay.
-
Treat cells with this compound or DMSO for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of MCL-1, c-MYC, and MEIS1
This protocol outlines the detection of key proteins modulated by this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MCL-1, anti-c-MYC, anti-MEIS1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or DMSO as desired.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to 20-40 µg of protein, and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
References
Application Notes: Detection of MCL-1 Downregulation Following Tambiciclib Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for performing a Western blot to detect and quantify the expression of Myeloid Cell Leukemia-1 (MCL-1) in cell lines following treatment with Tambiciclib (SLS009). This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 is hypothesized to downregulate the expression of short-lived anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer cells.[1][2] This protocol offers a detailed methodology, from cell culture to data analysis, to verify this mechanism of action.
Signaling Pathway and Experimental Rationale
This compound functions by inhibiting CDK9, which is essential for the phosphorylation of RNA Polymerase II and the subsequent elongation of transcription.[1] The MCL-1 protein has a very short half-life, making its expression level highly dependent on continuous transcription.[3] By inhibiting CDK9, this compound effectively shuts down MCL-1 transcription, leading to a rapid decrease in MCL-1 protein levels. This depletion of a key anti-apoptotic protein can trigger the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] The Western blot assay described here is designed to confirm the this compound-induced downregulation of MCL-1 protein.
Caption: Signaling pathway of this compound leading to apoptosis via MCL-1 downregulation.
Experimental Parameters
Quantitative data for the experimental setup should be meticulously recorded. The following table provides recommended starting parameters that may require optimization depending on the cell line and specific laboratory conditions.
| Parameter | Recommended Value | Notes |
| Cell Line | Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1, NOMO-1)[1] | Choose a cell line known to be sensitive to CDK9 inhibition or dependent on MCL-1. |
| Compound | This compound (SLS009) | Soluble in DMSO. |
| Vehicle Control | DMSO | Use a final concentration equivalent to that in the highest this compound dose. |
| Treatment Concentration | 10 nM - 100 nM | A dose-response curve should be established. An IC50 of ~42-43 nM has been observed in AML lines.[1] |
| Treatment Duration | 8 - 24 hours | Effective for observing changes in MCL-1 expression due to its short half-life.[3] |
| Protein Loading | 20-40 µg of total protein per lane | Ensure equal loading across all lanes.[5][6] |
| Primary Antibody: MCL-1 | Rabbit anti-MCL-1 (e.g., Cell Signaling #4572) | Dilution: 1:1000 in 5% non-fat dry milk or BSA in TBST.[7][8] |
| Primary Antibody: Loading Control | Mouse anti-β-Actin or anti-GAPDH | For normalization of protein loading.[5] |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Dilution: 1:2000 - 1:5000 in blocking buffer.[8] |
| MCL-1 Molecular Weight | ~37-40 kDa | The specific band size can vary slightly between isoforms and cell lines.[9][10] |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the Western blot analysis of MCL-1.
Cell Culture and this compound Treatment
-
Cell Seeding: Culture selected cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 70-80% confluency for adherent cells or a density of 0.5-1.0 x 10^6 cells/mL for suspension cells.
-
Treatment: Treat the cells with the desired final concentrations of this compound and an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Harvesting: For adherent cells, wash once with ice-cold 1X Phosphate Buffered Saline (PBS) and aspirate. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes) and wash the pellet with ice-cold PBS.[11]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet or culture dish (e.g., 500 µL for a 10 cm dish).[6] For adherent cells, use a cell scraper to collect the lysate.[12]
-
Incubation & Disruption: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[6] To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds.[5][8]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]
-
Collection & Quantification: Transfer the supernatant (total protein extract) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. MCL1 and BCL-xL Levels in Solid Tumors Are Predictive of Dinaciclib-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 9. Anti-MCL1 antibody [Y37] (ab32087) | Abcam [abcam.com]
- 10. Purified Mouse Anti-Human MCL-1 [bdbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
Determining the Potency of Tambiciclib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 and SLS009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various malignancies, particularly those addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins.[2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its anti-cancer potency.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting the CDK9/cyclin T1 complex, a core component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of promoter-proximal pausing and facilitating transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, which in turn leads to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins like MCL1. This ultimately induces cell cycle arrest and apoptosis in cancer cells.[2]
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the available data on the IC50 values of this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions.
| Cancer Type | Cell Line | Mutation Status | IC50 (nM) | Assay Type | Reference |
| Hematological Malignancies | 7 of 10 cell lines | Not specified | < 200 | CellTiter-Glo | [2] |
| Colorectal Cancer (MSI-H) | 4 of 7 ASXL1 mutated cell lines | ASXL1 mutated | < 100 | CellTiter-Glo 2.0 | [3] |
| 0 of 5 non-ASXL1 mutated cell lines | ASXL1 wild-type | > 100 | CellTiter-Glo 2.0 | [3] | |
| Non-Small Cell Lung Cancer | 2 of 2 ASXL1 mutated cell lines | ASXL1 mutated | < 100 | Not specified | [3] |
| 0 of 4 non-ASXL1 mutated cell lines | ASXL1 wild-type | > 100 | Not specified | [3] |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CDK9 signaling pathway.
Experimental Protocols
Two common and robust methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A suggested starting concentration range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates.
-
-
This compound Treatment:
-
Follow the same this compound treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The choice of assay will depend on the specific experimental needs and available resources. Consistent and well-documented experimental execution is crucial for obtaining reliable and reproducible IC50 values, which are fundamental for the preclinical evaluation and further development of this promising anti-cancer agent.
References
- 1. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SELLAS Announces Positive Data from Preclinical Studies Indicating ASXL1 Mutations as Predictor of Response to SLS009 in Solid Cancers, Sellas Life Sciences [ir.sellaslifesciences.com]
- 4. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Establishing a Tambiciclib-Resistant Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tambiciclib (formerly GFH009/SLS009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[2][3] As with other targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance and to develop strategies to overcome it.
This document provides a detailed protocol for generating and characterizing a this compound-resistant cancer cell line using a dose-escalation method.
Data Presentation
Successful establishment of a this compound-resistant cell line is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. The following table provides an example of the expected data.
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line | This compound | 10 | 1 |
| This compound-Resistant Line | This compound | 250 | 25 |
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the initial sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., MV4-11, a human AML cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability Assessment (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with drug concentration on the x-axis (log scale) and percent viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Generation of a this compound-Resistant Cell Line using Dose Escalation
Objective: To generate a cell line that can proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (e.g., T-25 or T-75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initiate Resistance Induction: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.
-
Monitor and Passage Cells:
-
Monitor the cells for signs of cell death. Initially, a large proportion of cells will die.
-
Maintain the cells under continuous drug pressure. Replace the this compound-containing medium every 2-3 days.
-
The surviving cells will begin to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with fresh this compound-containing medium.
-
-
Stepwise Dose Escalation:
-
After the cells have shown stable growth for 2-3 passages at a given concentration (i.e., their morphology and doubling time have stabilized), increase the concentration of this compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[4]
-
Repeat Step 2 at this new concentration. Expect an initial period of increased cell death followed by the recovery of a resistant population.
-
-
Repeat and Cryopreserve:
-
Continue this cycle of dose escalation for several months.
-
It is crucial to cryopreserve vials of cells at each successful concentration step as a backup.
-
-
Establish the Final Resistant Line:
-
Once the cells can tolerate a this compound concentration that is at least 10-fold higher than the parental IC50, the resistant cell line is considered established.[5]
-
Culture the resistant cells in the presence of the final concentration of this compound for several passages to ensure the stability of the resistant phenotype.
-
Verification and Characterization of the this compound-Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate potential resistance mechanisms.
Procedures:
-
Confirmation of Resistance:
-
Determine the IC50 of the resistant line: Perform a cell viability assay as described in Protocol 1, using a higher range of this compound concentrations.
-
Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase in the RI confirms resistance.[5]
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This will assess if the resistance phenotype is stable or transient.
-
-
Investigation of Resistance Mechanisms:
-
Western Blot Analysis: Analyze the protein levels of CDK9 and downstream targets such as phosphorylated RNA Polymerase II (Ser2), MCL-1, and MYC in both parental and resistant cells, with and without this compound treatment.
-
Sequencing of CDK9: Sequence the kinase domain of CDK9 in the resistant cell line to identify potential on-target mutations, such as the L156F mutation which has been reported to confer resistance to other CDK9 inhibitors.[6][7]
-
Analysis of Bypass Signaling Pathways: Investigate the activation of potential bypass signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, which have been implicated in resistance to CDK inhibitors.[8][9]
-
Mandatory Visualizations
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Signaling pathway of this compound and potential resistance mechanisms.
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcsciences.com [lcsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Tambiciclib in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the in vivo efficacy of Tambiciclib (SLS009), a highly potent and selective CDK9 inhibitor, using a subcutaneous xenograft mouse model of Acute Myeloid Leukemia (AML).
Introduction
This compound is an orally active, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II (RNA Pol II) at the Serine 2 position of its C-terminal domain, which is crucial for transcriptional elongation.[1][3] This leads to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1, and oncoproteins like MYC, ultimately inducing apoptosis in cancer cells.[1][2][4] Preclinical studies have demonstrated this compound's potent anti-leukemic efficacy in AML models.[1][2] These protocols outline the essential steps for conducting an in vivo study to evaluate the anti-tumor activity of this compound.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting the transcriptional machinery. The diagram below illustrates the CDK9 signaling pathway and the mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Evaluating Tambiciclib Efficacy Using Cell Viability Assays (MTT/MTS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Tambiciclib (formerly SLS009 or GFH009) is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial transcriptional regulator, and its dysregulation is a known characteristic of various cancers, where it promotes the expression of oncogenes and anti-apoptotic proteins.[3] Consequently, inhibiting CDK9 has become a promising therapeutic strategy in oncology.[3][4]
Cell viability assays are fundamental for assessing the cytotoxic effects of therapeutic compounds like this compound. The MTT and MTS assays are reliable, colorimetric methods used to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[8] This document provides detailed protocols for using MTT and MTS assays to evaluate the dose-dependent effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transitioning from transcription initiation to productive elongation.[3][9] Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a rapid decrease in the levels of short-lived mRNA transcripts. This specifically impacts the expression of critical survival proteins such as Mcl-1 and the oncogene MYC.[2][3][4] The depletion of these key proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells that depend on high transcriptional activity for survival.[3]
Data Presentation: Efficacy of CDK9 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes published IC50 values for this compound and other representative CDK9 inhibitors in various cancer cell lines. This data provides a reference for the expected potency when designing experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound (GFH009) | (Biochemical Assay) | - | 1 nM | [2] |
| This compound (SLS009) | CRC MSI-H (ASXL1 mutated) | Colorectal Cancer | <100 nM | [10] |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 nM | [11] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 nM | [11] |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 300 nM | [11] |
| CDK-IN-2 | Mia R /CAF (2D) | Pancreatic Cancer | 29 nM | [12] |
| CDK-IN-2 | Mia S /CAF (2D) | Pancreatic Cancer | 94 nM | [12] |
| CDK-IN-2 | Mia R /CAF (3D) | Pancreatic Cancer | 181 nM | [12] |
| CDK-IN-2 | Mia S /CAF (3D) | Pancreatic Cancer | 610 nM | [12] |
Experimental Workflow: MTT/MTS Assay
The general workflow for assessing cell viability using either the MTT or MTS assay is outlined below. The key difference is the addition of a solubilization step for the MTT assay, as its formazan product is insoluble.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[5][8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[7][13]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "medium only" background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A starting range of 1 nM to 10 µM is typical for novel CDK9 inhibitors.[11]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
-
Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[7] During this period, viable cells will metabolize the MTT into insoluble purple formazan crystals.[8]
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. For suspension cells, centrifuge the plate first (e.g., 1,000 xg for 5 minutes).[5]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5][7]
-
Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[8]
-
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][14]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a more convenient alternative where the reduced formazan product is soluble in the culture medium, eliminating the solubilization step.[14][15]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (typically combined with an electron coupling agent like PES).[5][15]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound, along with appropriate vehicle and untreated controls, as described previously.
-
Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.[5][14][15]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C.[5][14][15] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[5][15]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of this compound.
-
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Note: Quantifying Apoptosis Induction by Tambiciclib using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tambiciclib (SLS009) is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9 plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc. By inhibiting CDK9, this compound effectively downregulates the expression of these survival factors, leading to cell cycle arrest and programmed cell death, or apoptosis.[3][4]
The Annexin V assay is a widely used and reliable method for detecting one of the earliest hallmarks of apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[5] This application note provides a detailed protocol for using the Annexin V/Propidium Iodide (PI) assay to quantitatively measure apoptosis in cancer cell lines following treatment with this compound.
Principle of the Annexin V Assay
In viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the external cell surface.[5] Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome like FITC, it can be used to specifically identify early apoptotic cells.
The assay also uses a viability dye such as Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Quantitative Data Summary
This compound (SLS009) has demonstrated efficacy in inducing cell death across various cancer cell lines. The following table summarizes the in vitro cytotoxic effects of this compound in colorectal cancer (CRC) cell lines with high microsatellite instability (MSI-H).
| Cell Line Characteristics | IC50 Value (nM) for this compound (SLS009) | Efficacy | Reference |
| CRC MSI-H with ASXL1 frameshift mutations (3 of 4 lines) | < 100 | Highly Efficacious | [6] |
| CRC MSI-H without ASXL1 frameshift mutations (1 of 8 lines) | < 100 | Highly Efficacious | [6] |
| CRC MSI-H without any ASXL1 mutations (0 of 4 lines) | > 100 | Not Highly Efficacious | [6] |
IC50 values below 100 nM were considered highly efficacious in this study.[6]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis through the inhibition of CDK9.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Tambiciclib Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of Tambiciclib (also known as GFH009) stock solutions for use in in vitro cell culture experiments. Accurate and consistent preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results.
This compound is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), with an IC50 of 1 nM.[1] It has demonstrated significant anti-leukemic efficacy in preclinical models of acute myeloid leukemia (AML) by inhibiting RNA Polymerase II phosphorylation, leading to the downregulation of key survival proteins like MCL1 and MYC, and ultimately inducing apoptosis.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C25H35ClN6O2S | [1][2][3] |
| Molecular Weight | 519.10 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥95% (typical) | |
| CAS Number | 2247481-08-7 | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving small molecule inhibitors for cell culture use.[4]
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, single-use aliquoting tubes (e.g., cryovials)
-
Calibrated analytical balance
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Don appropriate PPE.
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 519.10 g/mol x 1000 mg/g
-
Mass (mg) = 5.191 mg
-
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out approximately 5.19 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed exactly 5.191 mg, add 1 mL of DMSO.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[4][5]
-
-
Sterilization (Optional but Recommended):
-
For critical cell culture applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. This helps to prevent microbial contamination.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[6][7]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Short-term storage: Store aliquots at -20°C for up to one month.[6]
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C.[6][7]
-
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution needs to be diluted to the final desired concentration in the cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Directly dilute the stock solution into the cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).
-
Important Considerations:
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity to the cells.[8]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
-
Visualizing the Workflow and Mechanism
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution.
Diagram 2: Simplified Signaling Pathway of this compound
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C25H35ClN6O2S | CID 141725841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models with Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009 or SLS009) is a highly potent and selective, orally active small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of critical anti-apoptotic proteins such as MCL1 and the oncogene MYC, ultimately inducing apoptosis in cancer cells.[1][2][3] This mechanism of action makes this compound a promising therapeutic agent for various hematological malignancies and solid tumors.[3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform. These models are known to better recapitulate the heterogeneity and genetic diversity of human tumors compared to traditional cell line-derived xenografts, making them more predictive of clinical outcomes.[4][5] These application notes provide detailed protocols for utilizing PDX models to evaluate the in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, this compound effectively blocks this process, leading to a decrease in the transcription of short-lived mRNAs, including those for the anti-apoptotic protein MCL1 and the transcription factor MYC.[6][7][8] The depletion of these key survival proteins triggers apoptosis in cancer cells.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MV-4-11 xenograft-bearing rodents | This compound (10 mg/kg) | Twice-weekly injections | Significantly prolonged survival | [3][9] |
| Small Cell Lung Cancer (SCLC) | NCI-H209 xenografts in athymic nude mice | This compound | Not specified | 40.4% decrease in mean tumor growth compared to control | [10] |
| Acute Myeloid Leukemia (AML) | Female NOD-SCID mice with MV4-11 cells | This compound (10 and 15 mg/kg) | p.o., daily | Prolonged overall survival in a dose-dependent manner | [1] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing subcutaneous PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Collection medium (e.g., DMEM with antibiotics)
-
Sterile PBS
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tissue Collection: Aseptically collect fresh tumor tissue from the patient and place it in a sterile collection medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS. Remove any non-tumor or necrotic tissue.
-
Fragmentation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize an immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt forceps.
-
(Optional) Mix the tumor fragments with Matrigel.
-
Implant 1-2 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor reaches a volume of approximately 1 cm³, euthanize the mouse and aseptically excise the tumor. A portion of the tumor can be used for subsequent passaging into new mice, and the remainder can be cryopreserved for banking or used for analysis.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Tumor Growth and Randomization: Once the PDX tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle control daily via oral gavage.
-
Treatment Group(s): Administer this compound daily via oral gavage at the desired dose(s) (e.g., 10 mg/kg, 15 mg/kg).
-
-
Monitoring:
-
Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after a fixed duration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of this compound. These models, which more closely mimic the complexity of human tumors, can offer valuable insights into the therapeutic potential of this selective CDK9 inhibitor across various cancer types. The protocols and data presented in these application notes are intended to guide researchers in designing and executing meaningful in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 9. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SELLAS Life Sciences’ CDK9 Inhibitor GFH009 Demonstrates Tumor Growth Inhibition in Small Cell Lung Cancer Murine Model, Sellas Life Sciences [ir.sellaslifesciences.com]
Application Note & Protocols: Quantitative PCR for Measuring Downstream Gene Expression Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a powerful and widely used technique in molecular biology for the precise quantification of nucleic acid sequences.[1][2][3] Its application is pivotal in drug discovery and development for assessing the efficacy and mechanism of action of therapeutic compounds by measuring changes in downstream gene expression.[1][4][5] Small molecule drugs and other therapeutic interventions often exert their effects by modulating signaling pathways, which in turn alters the transcription levels of target genes.[1] This application note provides a detailed overview and robust protocols for utilizing qPCR to measure these changes, ensuring data accuracy and reproducibility in a research and drug development setting.
The core principle of qPCR lies in the real-time monitoring of the amplification of a target DNA sequence during the PCR process.[2][6] This is typically achieved using fluorescent reporters, such as SYBR Green dye or sequence-specific probes like TaqMan®.[2][6] The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of target nucleic acid.[7][8] By comparing the Cq values of target genes in treated versus control samples, and normalizing to stably expressed reference genes, researchers can accurately determine the relative changes in gene expression.[9][10]
Adherence to best practices, including high-quality RNA extraction, appropriate primer design, and the use of proper controls, is critical for obtaining reliable and reproducible results.[9][11][12] The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines provide a framework to ensure the integrity and transparency of qPCR data.[12][13][14]
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a drug inhibits a kinase, leading to a change in the expression of a downstream target gene.
Caption: Drug-induced inhibition of a kinase signaling pathway.
Experimental Protocols
Protocol 1: Total RNA Extraction from Cell Culture
This protocol outlines the extraction of high-quality total RNA from cultured cells treated with a drug compound.
-
Cell Lysis:
-
Aspirate the culture medium from cells grown in a 6-well plate.
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol® reagent or a similar lysis buffer directly to the well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of lysis reagent.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of lysis reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
-
Quality Control:
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Evaluate RNA integrity by running an aliquot on an agarose (B213101) gel or using an Agilent Bioanalyzer. High-quality RNA will have distinct 28S and 18S ribosomal RNA bands.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of total RNA into complementary DNA (cDNA).
-
Reaction Setup:
-
In a sterile, RNase-free PCR tube, combine the following:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
-
Denaturation and Annealing:
-
Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Add the following components to the tube:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., SuperScript™ III)
-
-
Mix gently and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 50°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 3: Quantitative PCR (SYBR Green Method)
This protocol details the setup of a qPCR experiment using SYBR Green chemistry.
-
Primer Design and Validation:
-
Design primers with a melting temperature (Tm) of 55-60°C and to amplify a product of 75-200 bp.[15]
-
Use tools like Primer-BLAST to ensure primer specificity.[11]
-
Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90% and 110%.[11][16]
-
-
qPCR Reaction Setup:
-
Prepare a master mix to minimize pipetting errors.[9] For each reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include triplicate technical replicates for each sample and gene.[11][16]
-
Set up No-Template Controls (NTC) using water instead of cDNA to check for contamination.[9]
-
-
qPCR Cycling Conditions:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument instructions to verify product specificity.
-
-
Experimental Workflow Diagram
The diagram below outlines the complete experimental workflow from cell treatment to data analysis.
Caption: Workflow for qPCR-based gene expression analysis.
Data Presentation and Analysis
The most common method for relative quantification of gene expression is the comparative Cq (ΔΔCq) method.[17][18] This method calculates the fold change in the expression of a target gene in a treated sample relative to a control sample, normalized to a reference gene.
Data Analysis Logic Diagram
This diagram illustrates the logical steps involved in the ΔΔCq calculation.
Caption: Logical flow of the ΔΔCq method for relative quantification.
Quantitative Data Summary
The following tables present hypothetical data from an experiment investigating the effect of "Drug X" on the expression of "Gene Y" and "Gene Z", normalized to the reference gene "GAPDH".
Table 1: Raw Cq Values
| Sample | Biological Replicate | Target Gene | Cq Value (Mean of Technical Reps) |
| Control | 1 | Gene Y | 22.5 |
| Control | 2 | Gene Y | 22.7 |
| Control | 3 | Gene Y | 22.6 |
| Drug X Treated | 1 | Gene Y | 20.1 |
| Drug X Treated | 2 | Gene Y | 20.3 |
| Drug X Treated | 3 | Gene Y | 20.2 |
| Control | 1 | Gene Z | 25.8 |
| Control | 2 | Gene Z | 25.9 |
| Control | 3 | Gene Z | 25.7 |
| Drug X Treated | 1 | Gene Z | 27.9 |
| Drug X Treated | 2 | Gene Z | 28.1 |
| Drug X Treated | 3 | Gene Z | 28.0 |
| Control | 1 | GAPDH | 18.2 |
| Control | 2 | GAPDH | 18.3 |
| Control | 3 | GAPDH | 18.1 |
| Drug X Treated | 1 | GAPDH | 18.3 |
| Drug X Treated | 2 | GAPDH | 18.2 |
| Drug X Treated | 3 | GAPDH | 18.4 |
Table 2: ΔΔCq Calculation and Fold Change
| Target Gene | Sample Group | Mean Cq (Target) | Mean Cq (GAPDH) | Mean ΔCq (Cq_Target - Cq_GAPDH) | Mean ΔΔCq (vs. Control) | Fold Change (2-ΔΔCq) |
| Gene Y | Control | 22.60 | 18.20 | 4.40 | 0.00 | 1.00 |
| Gene Y | Drug X Treated | 20.20 | 18.30 | 1.90 | -2.50 | 5.66 |
| Gene Z | Control | 25.80 | 18.20 | 7.60 | 0.00 | 1.00 |
| Gene Z | Drug X Treated | 28.00 | 18.30 | 9.70 | 2.10 | 0.23 |
Interpretation of Results:
The results indicate that treatment with Drug X leads to an approximate 5.66-fold upregulation in the expression of Gene Y compared to the control. Conversely, Gene Z expression is downregulated , showing approximately 0.23-fold the expression level of the control group. A fold change value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.[17]
References
- 1. Applications of PCR in Drug Development - KCAS Bio [kcasbio.com]
- 2. youtube.com [youtube.com]
- 3. idtdna.com [idtdna.com]
- 4. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. elearning.unite.it [elearning.unite.it]
- 8. bio-rad.com [bio-rad.com]
- 9. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. bioradiations.com [bioradiations.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. RT-qPCR data analysis [qiagen.com]
Application Note: A High-Throughput Screening Protocol for Evaluating Tambiciclib Combination Therapies in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tambiciclib (SLS009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its dysregulation has been implicated in the survival and proliferation of various cancer cells.[3][4][5] By inhibiting CDK9, this compound has demonstrated significant anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML).[6][7][8][9][10] Combination therapies often lead to enhanced efficacy and can overcome resistance to single agents.[11][12] This application note provides a detailed protocol for a high-throughput screening (HTS) platform to identify synergistic anti-cancer effects of this compound when combined with other therapeutic agents.
The described workflow is designed for researchers in oncology and drug development to efficiently screen and prioritize this compound-based combination therapies for further preclinical and clinical investigation. The protocol outlines cell line selection, preparation of a dose-response matrix, execution of cell viability assays, and subsequent data analysis to determine synergy.
Materials and Methods
Reagents and Equipment
-
Cell Lines: Cancer cell lines of interest (e.g., AML cell lines such as MOLM-13, MV4-11)
-
Cell Culture Media and Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Assay Plates: 384-well clear bottom, white-walled tissue culture treated plates
-
Test Compounds: this compound (SLS009), additional therapeutic agent(s) for combination screening
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay[13]
-
Liquid Handling: Automated liquid handler or manual multi-channel pipettes
-
Plate Reader: Luminometer-capable plate reader
-
Data Analysis Software: Software capable of calculating IC50 values and synergy scores (e.g., SynergyFinder, Genedata Screener®)[14]
CDK9 Signaling Pathway
CDK9, in partnership with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and survival factors like MYC.[2][8] In many cancers, there is a dependency on the continuous transcription of these short-lived proteins for survival. This compound, by selectively inhibiting CDK9, leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
CDK9 Signaling Pathway and Mechanism of this compound Action.
Experimental Protocols
Cell Culture and Seeding
-
Culture selected cancer cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before plating.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2,000 cells/well in 20 µL) in 384-well plates.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
Drug Plate Preparation (Dose-Response Matrix)
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Create a dose-response matrix by serially diluting the compounds. For an 8x8 matrix, prepare 8 concentrations for each drug.
-
Dispense the drug solutions into the 384-well assay plates containing the cells. Include vehicle control (DMSO) and single-agent controls.
-
The final concentration of DMSO in the wells should be kept constant and at a non-toxic level (e.g., <0.5%).
Cell Viability Assay
-
Incubate the drug-treated plates for a predetermined duration (e.g., 72 hours).
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Experimental Workflow Diagram
High-Throughput Combination Screening Workflow.
Data Analysis and Presentation
Data Normalization and IC50 Calculation
-
Normalize the raw luminescence data to the vehicle-treated controls (representing 100% viability) and a background control (media only, representing 0% viability).
-
Plot the normalized cell viability against the drug concentration for single agents.
-
Calculate the half-maximal inhibitory concentration (IC50) for this compound and the combination agent using a non-linear regression model (e.g., four-parameter logistic curve).
Synergy Analysis
-
Utilize a synergy model such as the Highest Single Agent (HSA), Loewe additivity, Bliss independence, or Zero Interaction Potency (ZIP) to calculate synergy scores.[14][15][16]
-
A positive synergy score typically indicates a synergistic interaction, a score around zero suggests an additive effect, and a negative score indicates antagonism.
-
Visualize the synergy landscape as a 2D or 3D plot to identify concentration ranges with the strongest synergistic effects.[15]
Logical Relationship of Drug Interactions
Logical Representation of Drug Combination Effects.
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison.
| Cell Line | Compound | IC50 (nM) | Combination Agent | Combination Synergy Score (Loewe) |
| MOLM-13 | This compound | 45 | - | - |
| MOLM-13 | Venetoclax (B612062) | 8 | - | - |
| MOLM-13 | This compound + Venetoclax | - | Venetoclax | 15.2 |
| MV4-11 | This compound | 60 | - | - |
| MV4-11 | Azacitidine | 2500 | - | - |
| MV4-11 | This compound + Azacitidine | - | Azacitidine | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting high-throughput screening of this compound in combination with other anti-cancer agents. The described workflow, from cell handling to data analysis and visualization, offers a robust framework for identifying and prioritizing synergistic drug combinations. Such studies are crucial for the rational design of more effective cancer therapies and for expanding the therapeutic potential of targeted agents like this compound. Recent clinical data has shown promising results for this compound in combination with agents like venetoclax and azacitidine in AML patients, underscoring the clinical relevance of such screening efforts.[6][7][10]
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ashpublications.org [ashpublications.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. rsc.org [rsc.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Tambiciclib solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK9 inhibitor, Tambiciclib. The following information is designed to address common challenges, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions of this compound and other CDK9 inhibitors, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO.[1] For some related compounds, ethanol (B145695) may also be a viable solvent.[1]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a frequent issue with hydrophobic small molecules like many kinase inhibitors.[2][3] This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where its solubility is lower.[3] Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[4] A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[4]
-
Adjust the Final Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[4] Maintaining a sufficient final DMSO concentration can help keep the compound in solution.[4] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[4]
-
Use Solubility Enhancers:
-
Serum: For many applications, diluting the compound into serum-containing medium is effective.[4] Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[4]
-
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) for the initial stock solution can improve solubility upon dilution.[4] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1][2]
Q3: Can I use heat or sonication to help dissolve this compound?
A3: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of small molecule inhibitors.[1][2] If you observe undissolved particles after initial mixing, you can try gentle warming (e.g., to 37°C) and/or brief sonication to help break up aggregates and enhance solvation.[1][2] However, be cautious with heat as excessive temperatures can degrade the compound.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage or -80°C for long-term stability.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1][2][4]
Quantitative Data Summary
| Solvent/Vehicle | Illustrative Solubility Range (CDK9 Inhibitors) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 - 100 mg/mL | The recommended solvent for preparing high-concentration stock solutions.[1][2] |
| Ethanol | Variable | A potential alternative solvent for some related compounds.[1] |
| Aqueous Buffers (e.g., PBS, Culture Media) | Low | Direct dissolution is not recommended due to the hydrophobic nature of these compounds, which leads to poor solubility.[2][3] |
| In Vivo Formulations | Variable | Formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility for animal studies.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 529.1 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.29 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[1][2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Serial Dilution of this compound for Cell Culture Experiments
Objective: To minimize precipitation when preparing working concentrations of this compound in cell culture media.
Procedure:
-
Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).
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Pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.
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Perform a serial dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution.
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Immediately and vigorously mix the intermediate solution by pipetting or gentle vortexing.
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Further dilute the 1 mM intermediate solution 1:100 in the final volume of your pre-warmed cell culture medium to reach the final concentration of 10 µM.
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Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).[1][4]
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Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of CDK9 inhibition by this compound.
References
identifying and mitigating off-target effects of Tambiciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tambiciclib (GFH009/SLS009). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, highly potent, and selective inhibitor of Cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is crucial for the elongation phase of transcription. By inhibiting CDK9, this compound leads to a reduction in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like MCL1 and oncoproteins like MYC.[1][2] This ultimately results in the induction of apoptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound stem from its inhibition of CDK9 and the subsequent impact on transcription. These include:
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Reduced phosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2).[1]
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Downregulation of MCL1 and MYC mRNA and protein levels.[1]
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Induction of apoptosis, as indicated by increased levels of cleaved caspase-3 and cleaved PARP.[1]
Q3: What are the potential off-target effects of this compound?
While this compound is described as a highly selective CDK9 inhibitor, like all kinase inhibitors, it has the potential for off-target effects due to the structural similarity of the ATP-binding pocket across the kinome.[3][4] Although specific public data on the comprehensive off-target profile of this compound is limited, potential off-targets for selective CDK9 inhibitors could include other members of the CDK family (e.g., CDK2, CDK7) or other kinase families like DYRK and GSK3.[3] Unintended inhibition of such kinases can lead to unforeseen biological consequences.[5]
Q4: How can I identify potential off-target effects of this compound in my experiments?
Several methods can be employed to identify the off-target effects of this compound:
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Kinome Scanning: This is a comprehensive method where this compound is screened against a large panel of purified kinases to determine its inhibitory activity (IC50 or Ki values) against a wide range of targets.[3][4] A significant difference (typically >100-fold) between the IC50 for CDK9 and other kinases suggests good selectivity.[4]
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Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment by measuring the thermal stabilization of proteins upon ligand binding.[3] An increase in the melting temperature of a protein in the presence of this compound indicates direct binding.
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Phenotypic Comparison: Compare the cellular phenotype observed with this compound treatment to that of a structurally unrelated CDK9 inhibitor or to the phenotype induced by genetic knockdown of CDK9 (e.g., using siRNA or CRISPR/Cas9).[3] Discrepancies in the observed phenotypes may suggest off-target effects.
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Computational Screening: In silico methods can predict potential off-target kinases based on the structure of this compound and the ATP-binding sites of various kinases.[6]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with CDK9 inhibition. | This compound may be inhibiting one or more off-target kinases that are active in your cell model.[5] | 1. Perform a kinome scan: Test this compound against a broad panel of kinases to identify potential off-targets.[5] 2. Validate off-target engagement: Use CETSA to confirm that the identified off-targets are engaged by this compound in your cells.[5] 3. Use orthogonal approaches: Compare the phenotype with that of a structurally different CDK9 inhibitor or use genetic approaches (e.g., siRNA, CRISPR) to validate that the phenotype is due to CDK9 inhibition.[3] |
| Inconsistent results in cell viability assays across different cell lines. | 1. Off-target effects on cell proliferation kinases. 2. Variability in the cell cycle state at the time of treatment. | 1. Perform a kinome scan to identify off-target kinases. [3] 2. Synchronize cells before inhibitor treatment. [3] 3. Use a lower, more selective concentration of this compound. [3] |
| Western blot shows a decrease in total RNAPII, not just phospho-Ser2. | High concentrations of the inhibitor might be causing global transcriptional arrest or cellular toxicity, leading to protein degradation. | 1. Perform a dose-response experiment to find the optimal concentration that inhibits p-RNAPII Ser2 without affecting total RNAPII levels. 2. Perform a time-course experiment to determine the optimal treatment duration. |
| Observed toxicity does not correlate with known outcomes of CDK9 inhibition. | The toxicity may be due to the inhibition of off-target kinases crucial for cell survival pathways unrelated to transcription. | 1. Review the kinase selectivity profile of this compound if available, or perform a kinome scan.[3] 2. Perform a cell cycle analysis using flow cytometry to identify if off-target inhibition of other CDKs is causing cell cycle arrest.[3] |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a CDK9 Inhibitor
This table provides a hypothetical example of a kinase selectivity profile. Actual data for this compound should be generated through experimental assays.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9 | 1 | 1 |
| CDK1 | >1000 | >1000 |
| CDK2 | >200 | >200 |
| CDK5 | >1000 | >1000 |
| CDK7 | >500 | >500 |
| DYRK1A | >100 | >100 |
| GSK3β | >1000 | >1000 |
Interpretation: A higher IC50 value and a larger fold selectivity indicate lower activity against that particular kinase, suggesting higher specificity for the intended target (CDK9).
Experimental Protocols
1. Kinome Scanning (General Protocol)
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Objective: To determine the selectivity of this compound across a broad range of kinases.
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Methodology:
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Obtain a commercially available kinase panel (e.g., from Reaction Biology, Eurofins). These panels typically include hundreds of purified, active kinases.
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Prepare a stock solution of this compound at a known concentration.
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Perform in vitro kinase activity assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide.
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Incubate each kinase with its specific substrate, ATP (often radiolabeled), and a range of this compound concentrations.
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Measure the kinase activity at each concentration of this compound.
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Calculate the IC50 value for each kinase, which is the concentration of this compound required to inhibit 50% of the kinase activity.
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Analyze the data to determine the selectivity profile.
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2. Cellular Thermal Shift Assay (CETSA) (General Protocol)
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Objective: To confirm the direct binding of this compound to its target(s) within intact cells.
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Methodology:
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Culture cells to the desired confluency.
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Treat one set of cells with this compound at the desired concentration and another set with a vehicle control.
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspensions into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
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Lyse the cells by freeze-thawing.
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Separate the soluble protein fraction from the precipitated protein by centrifugation.
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Analyze the soluble protein fractions by Western blotting using antibodies against CDK9 and suspected off-target proteins.
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Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[5]
-
3. siRNA-mediated Knockdown (General Protocol)
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Objective: To compare the phenotype of this compound treatment with the genetic knockdown of CDK9.
-
Methodology:
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Design or purchase validated siRNAs targeting CDK9 and a non-targeting control siRNA.
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Transfect the siRNAs into the cells of interest using a suitable transfection reagent.
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After a sufficient incubation period (e.g., 48-72 hours), validate the knockdown of CDK9 protein expression by Western blotting.
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In parallel, treat a separate set of cells with this compound at a concentration that elicits the phenotype of interest.
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Assess the cellular phenotype in both the siRNA-transfected and this compound-treated cells using appropriate assays (e.g., cell viability, apoptosis, cell cycle analysis).
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Compare the phenotypes. A high degree of similarity suggests that the observed effect of this compound is on-target.
-
Visualizations
Caption: Signaling pathway of this compound's on-target effect on CDK9.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical relationships in mitigating off-target effects.
References
Technical Support Center: Optimizing Tambiciclib for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tambiciclib (SLS009) concentration and incubation time for apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for productive gene transcription. By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and survivin. The depletion of these key survival proteins in cancer cells leads to the induction of the intrinsic apoptotic pathway. Preclinical data has shown that treatment with this compound can lead to the near-complete removal of these proteins within 8 hours of exposure[1].
Q2: What is a good starting concentration range for this compound in in-vitro apoptosis assays?
Based on preclinical studies, a good starting point for this compound concentration is in the low nanomolar range. For example, in Acute Myeloid Leukemia (AML) cell lines such as NOMO-1 and THP-1, the half-maximal inhibitory concentration (IC50) for cytotoxicity after an 8-hour exposure was found to be approximately 42-43 nM. In studies with colorectal cancer cell lines, IC50 values below 100 nM were considered highly effective[2]. Therefore, a dose-response experiment ranging from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: What is a recommended incubation time to observe this compound-induced apoptosis?
Significant downstream effects of this compound, such as the depletion of anti-apoptotic proteins Mcl-1 and survivin, have been observed as early as 8 hours post-treatment[1]. Apoptosis induction is a downstream consequence of this protein depletion. Therefore, a time-course experiment is recommended, with time points ranging from 8 to 48 hours to capture the onset and peak of apoptosis.
Troubleshooting Guide
Problem 1: Low or no apoptosis is observed after this compound treatment.
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Question: I have treated my cells with this compound, but I am not observing a significant increase in apoptosis. What could be the issue?
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Answer and Troubleshooting Steps:
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Confirm On-Target Activity: Before assessing apoptosis, confirm that this compound is inhibiting its target, CDK9, in your cells. Perform a western blot to check for a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-RNAPII Ser2), a direct substrate of CDK9. You should also observe a downregulation of the anti-apoptotic protein Mcl-1.
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Optimize Concentration and Incubation Time: The sensitivity to this compound can be cell-line dependent. Perform a dose-response (e.g., 1 nM to 1 µM) and a time-course (e.g., 8, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line.
-
Check for Drug Inactivation: Ensure that the this compound stock solution is properly stored and that the final concentration in the media is accurate. Consider if components in your cell culture media could be inactivating the compound.
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Investigate Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to CDK9 inhibitors. This could be due to mutations in the CDK9 gene or the upregulation of compensatory survival pathways.
-
Problem 2: High variability in apoptosis induction between experiments.
-
Question: I am seeing inconsistent levels of apoptosis in my replicate experiments with this compound. What could be causing this?
-
Answer and Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Variations in cell health and confluency can significantly impact the response to drug treatment.
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Ensure Consistent Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation.
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Control for Assay Technique Variability: If using flow cytometry, ensure consistent staining protocols, instrument settings, and gating strategies. For plate-based assays, be mindful of edge effects and ensure proper mixing.
-
Problem 3: Mcl-1 protein levels do not decrease after this compound treatment.
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Question: I performed a western blot for Mcl-1 after this compound treatment, but I don't see the expected downregulation. Why might this be?
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Answer and Troubleshooting Steps:
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Check Upstream Target Inhibition: First, confirm that CDK9 is being inhibited by assessing the phosphorylation status of RNAPII at Serine 2. If p-RNAPII Ser2 levels are not decreasing, it suggests a problem with the drug's activity or concentration.
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Assess Mcl-1 mRNA Levels: To confirm that the lack of Mcl-1 protein decrease is not due to a transcriptional block, measure Mcl-1 mRNA levels using qRT-PCR.
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Consider Post-Translational Regulation: Mcl-1 protein levels are also regulated by post-translational mechanisms, such as ubiquitination and proteasomal degradation. It is possible that in your specific cell line, compensatory mechanisms are stabilizing the Mcl-1 protein.
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Investigate Alternative Anti-Apoptotic Proteins: While Mcl-1 is a key target, other anti-apoptotic proteins might play a more dominant role in your cell line's survival. Consider assessing the levels of other Bcl-2 family members.
-
Quantitative Data Summary
| Parameter | Cell Line Type | Concentration Range/Value | Incubation Time | Reference |
| IC50 (Cytotoxicity) | AML (NOMO-1) | 43 nM | 8 hours | [3] |
| IC50 (Cytotoxicity) | AML (THP-1) | 42 nM | 8 hours | [3] |
| Effective Concentration | Colorectal Cancer | < 100 nM (IC50) | Not Specified | [2] |
| Protein Depletion | AML (TP53 mutated) | Not Specified | ~8 hours | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Apoptosis Induction
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.
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Drug Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest dose of the inhibitor.
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Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined time, for example, 24 or 48 hours.
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Apoptosis Assay: Perform an apoptosis assay of your choice (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay).
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Data Analysis: Quantify the percentage of apoptotic cells for each concentration and plot a dose-response curve to determine the EC50 (the concentration that induces 50% of the maximal apoptotic response).
Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis
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Cell Seeding: Seed your cells in multiple plates or wells to allow for harvesting at different time points.
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Treatment: Treat the cells with a predetermined optimal concentration of this compound (based on the dose-response experiment).
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Incubation and Harvesting: At various time points (e.g., 0, 8, 12, 24, 36, and 48 hours), harvest the cells.
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Apoptosis and Protein Analysis: For each time point, perform your chosen apoptosis assay. In parallel, you can lyse a separate set of treated cells to perform western blot analysis for key proteins like p-RNAPII Ser2, Mcl-1, and cleaved caspases.
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Data Analysis: Plot the percentage of apoptotic cells and the relative protein expression levels against time to understand the kinetics of this compound-induced apoptosis.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
References
Technical Support Center: Overcoming Acquired Resistance to Tambiciclib In Vitro
Welcome to the technical support center for researchers encountering acquired resistance to Tambiciclib (SLS009) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing resistance. What are the likely molecular mechanisms?
A1: Acquired resistance to CDK9 inhibitors like this compound is a multifaceted issue. Based on studies of this class of drugs, several mechanisms are likely responsible:
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On-Target Mutations: The most frequently documented mechanism for resistance to ATP-competitive CDK9 inhibitors is a "gatekeeper" mutation in the CDK9 kinase domain. Specifically, a mutation at the Leucine 156 position to Phenylalanine (L156F) can sterically hinder the binding of the inhibitor to CDK9's ATP-binding pocket.[1][2] While not yet reported specifically for this compound, this is a primary candidate for investigation.
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for CDK9 inhibition by upregulating alternative pro-survival signaling pathways. Key bypass routes include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[3][4] Activation of these pathways can lead to the stabilization of anti-apoptotic proteins like Mcl-1, rendering the cells less dependent on the transcriptional regulation provided by CDK9.[2]
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Transcriptional Reprogramming and Upregulation of Key Oncogenes: Following initial suppression by a CDK9 inhibitor, some cancer cells can undergo epigenetic reprogramming.[3] This can lead to a rebound in the expression of key oncogenes such as MYC, which can drive proliferation and survival, thereby overcoming the effects of this compound.[2]
Q2: How can I confirm that my cell line has genuinely developed resistance to this compound?
A2: It is crucial to experimentally confirm the resistant phenotype. Here are the key steps:
-
Determine the IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines simultaneously. A significant increase in the half-maximal inhibitory concentration (IC50) for the resistant line compared to the parental line confirms resistance.[5][6] A resistance index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line, of greater than 3-fold is typically considered significant.
-
Assess Target Engagement: Use Western blotting to check the phosphorylation status of RNA Polymerase II at Serine 2 (p-RNAPII Ser2), a direct downstream target of CDK9. In a resistant cell line, you may observe a reduced inhibition of p-RNAPII Ser2 at a given concentration of this compound compared to the parental line.[2]
-
Phenotypic Stability Test: To ensure the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistant phenotype will be maintained even in the absence of drug pressure.
Q3: I suspect an on-target mutation in CDK9 is causing resistance. How can I verify this?
A3: To confirm a mutation in the CDK9 gene, you should perform the following:
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Isolate Genomic DNA: Extract genomic DNA from both your parental and this compound-resistant cell lines.
-
PCR Amplification: Design PCR primers to amplify the region of the CDK9 gene that encodes the kinase domain, specifically covering the gatekeeper residue at position 156.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Compare the sequencing results from the resistant and parental cell lines to identify any mutations. Pay close attention to the codon for Leucine 156.[2]
Q4: What are the best strategies to overcome this compound resistance in my in vitro experiments?
A4: The approach to overcoming resistance depends on the underlying mechanism. Combination therapy is a widely explored and effective strategy:
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For Bypass Pathway Activation: If you observe activation of the PI3K/Akt or MAPK/ERK pathways, consider co-treating your resistant cells with this compound and a specific inhibitor of these pathways (e.g., a PI3K inhibitor or a MEK inhibitor).[3][7]
-
For MYC Rebound: If resistance is associated with a rebound in MYC expression, combining this compound with a BET inhibitor (which also targets MYC transcription) could be a synergistic approach.
-
For MCL-1 Stabilization: In cases where the anti-apoptotic protein Mcl-1 is stabilized, combining this compound with a BCL-2 family inhibitor like Venetoclax may be effective, particularly in hematological malignancies.[8]
-
For Gatekeeper Mutations: If the L156F mutation is confirmed, the most effective strategy would be to use a next-generation CDK9 inhibitor designed to inhibit both wild-type and L156F-mutant CDK9.[2]
Troubleshooting Guides
Problem 1: I am unable to establish a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Incorrect Starting Concentration of this compound | Determine the IC50 of this compound for your parental cell line. Start the selection process with a concentration at or below the IC20 to allow for gradual adaptation.[6] |
| Dose Escalation is Too Rapid | Increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration. This process can take several months.[6] |
| Cell Line Instability | Ensure you are using a low-passage, authenticated parental cell line. Regularly freeze down stocks of your cells at different stages of the resistance development process. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter drug responses. |
Problem 2: I am seeing inconsistent results in my cell viability assays with this compound.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Perform a growth curve analysis for your cell line to determine the optimal seeding density that ensures logarithmic growth throughout the assay period. Use this consistent density for all experiments. |
| This compound Degradation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly, protected from light and repeated freeze-thaw cycles. |
| Assay Readout Issues | Ensure that your viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities. Optimize incubation times for the assay. |
| Cell Line Heterogeneity | If you suspect a pre-existing resistant subpopulation, consider single-cell cloning of your parental line before initiating resistance development. |
Problem 3: I am not observing the expected downregulation of downstream targets (e.g., p-RNAPII Ser2, MYC, Mcl-1) in my Western blots after this compound treatment in resistant cells.
| Possible Cause | Suggested Solution |
| On-Target Resistance (e.g., L156F mutation) | Confirm the presence of a mutation in the CDK9 kinase domain via Sanger sequencing (see FAQ 3). |
| Insufficient Drug Concentration or Incubation Time | In resistant cells, higher concentrations of this compound or longer incubation times may be required to see a target engagement effect. Perform a dose-response and time-course experiment for your Western blot analysis. |
| Bypass Pathway Activation | In addition to CDK9 pathway proteins, probe for key markers of activated bypass pathways, such as p-Akt (for PI3K/Akt) and p-ERK (for MAPK/ERK), to see if these are upregulated in your resistant line.[3] |
| Technical Issues with Western Blotting | Ensure efficient protein transfer and use validated primary antibodies. Include positive and negative controls for your target proteins. |
Quantitative Data Summary
The following tables provide a template for organizing and comparing data between parental and this compound-resistant cell lines.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Resistance Status | This compound IC50 (nM) | Resistance Index (RI) |
| e.g., MOLM-13 | Parental | Experimental Value | 1.0 |
| e.g., MOLM-13/TamR | Resistant | Experimental Value | Calculated Value |
| e.g., K562 | Parental | Experimental Value | 1.0 |
| e.g., K562/TamR | Resistant | Experimental Value | Calculated Value |
| The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. |
Table 2: Effect of Combination Therapies on Cell Viability in this compound-Resistant Cells
| Cell Line | Treatment | % Viability (vs. Vehicle Control) |
| e.g., MOLM-13/TamR | This compound (IC50 concentration) | Experimental Value |
| PI3K Inhibitor (e.g., 1 µM) | Experimental Value | |
| This compound + PI3K Inhibitor | Experimental Value | |
| MEK Inhibitor (e.g., 1 µM) | Experimental Value | |
| This compound + MEK Inhibitor | Experimental Value |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines the continuous exposure, dose-escalation method for developing a this compound-resistant cell line.[5][6]
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Determine Parental IC50: First, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your parental cancer cell line.
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Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC10-IC20 of the parental line.
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Monitor Cell Growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. Passage the cells as they reach 70-80% confluency.
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Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the medium. A 1.5 to 2-fold increase at each step is a common approach. This process can take several months.
-
Establishment and Maintenance: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). This new cell line is now considered this compound-resistant. To maintain the resistant phenotype, culture the cells in a medium containing the highest tolerated concentration of this compound.
-
Characterization: Periodically confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of CDK9 Pathway and Bypass Signaling
This protocol is for assessing the pharmacological effect of this compound on its direct targets and potential bypass pathways.[2][9]
-
Cell Treatment and Lysis: Seed parental and this compound-resistant cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 6-24 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-RNAPII (Ser2), total RNAPII, CDK9, MYC, Mcl-1, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Compare the protein levels between parental and resistant cells across the different this compound concentrations.
Visualizations
Caption: Key signaling pathways in this compound action and acquired resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Highlights in Resistance Mechanism Pathways for Combination Therapy [mdpi.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
dealing with high background in Tambiciclib cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tambiciclib in cell-based assays. Our goal is to help you overcome common experimental hurdles, with a specific focus on mitigating high background signal to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
High background can obscure the true signal in your assay, leading to inaccurate results. Below are common causes and solutions for high background noise in this compound cell-based assays.
Issue 1: High Background in Negative Control Wells
Question: My negative control wells (vehicle-treated) show an unusually high signal. What could be the cause?
Answer: High background in negative controls can stem from several sources. It's crucial to systematically investigate each possibility.
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Non-Specific Antibody Binding: Primary or secondary antibodies may bind to unintended cellular components.[1][2]
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Cell Health: A high percentage of dead or unhealthy cells can contribute to non-specific signal.[7][8]
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Solution: Regularly assess cell viability using methods like Trypan Blue exclusion or a viability assay. Ensure your cell cultures are healthy (typically >90% viability) before starting an experiment.[7]
-
-
Reagent Contamination: Buffers or media could be contaminated, leading to a high background signal.[4][6]
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Solution: Prepare fresh buffers and media. Filter-sterilize where appropriate. Aliquot reagents to prevent repeated freeze-thaw cycles and reduce the risk of contamination.[4]
-
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Autofluorescence: Cells and media components can naturally fluoresce, contributing to background.[4][9]
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Solution: Include an "unstained" control (cells with no fluorescent labels) to quantify the level of autofluorescence.[4] If autofluorescence is high, consider using a different fluorophore with an emission spectrum that does not overlap with the autofluorescence.
-
Issue 2: High Background Across the Entire Assay Plate
Question: I'm observing a consistently high background signal across all wells of my plate, including those with this compound treatment. What should I check?
Answer: A uniform high background often points to issues with assay reagents, plate choice, or washing steps.
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Inadequate Blocking: Insufficient blocking allows antibodies to bind non-specifically to the plate surface.[3][6]
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Insufficient Washing: Residual unbound antibodies or detection reagents can lead to a high background.[5][6]
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Improper Plate Selection (for Luminescence/Fluorescence Assays): The type of microplate can significantly impact background signal.
-
Suboptimal Readout Settings: Instrument settings can greatly influence the signal-to-noise ratio.
Issue 3: Inconsistent or Variable Background
Question: The background signal in my assay is highly variable between wells and experiments. How can I improve consistency?
Answer: Inconsistent background is often related to technical variability in assay execution.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to prevent settling.
-
-
"Edge Effects": Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell health and signal.[15]
-
Solution: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[15]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette for greater consistency.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the source of high background in your this compound cell-based assays.
Caption: A decision tree to troubleshoot high background.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key steps in cell-based assays. These are general guidelines and may require optimization for your specific cell line and experimental setup.
Table 1: Antibody Dilutions and Incubation Times
| Step | Reagent | Typical Dilution Range | Typical Incubation |
| Blocking | 5% BSA or non-fat milk in TBST | N/A | 1 hour at room temperature |
| Primary Antibody | (e.g., anti-phospho-RNAPII Ser2) | 1:250 - 1:2000 | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody | HRP- or Fluorophore-conjugated | 1:1000 - 1:10,000 | 1 hour at room temperature |
Table 2: Common Assay Parameters
| Parameter | Luminescence Assays | Fluorescence Assays |
| Plate Type | White, opaque bottom | Black, clear or opaque bottom |
| Wash Buffer | PBS or TBS | PBS or TBS with 0.05% Tween-20 |
| Number of Washes | 3-5 times | 3-5 times |
| Read Time | 0.5 - 2 seconds per well | Dependent on fluorophore intensity |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the effects of this compound.
Protocol 1: Western Blot for Phospho-RNA Polymerase II
This protocol is designed to assess the inhibition of CDK9 by this compound by measuring the phosphorylation of its downstream target, RNA Polymerase II at Serine 2 (p-RNAPII Ser2).
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 6-24 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-RNAPII Ser2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Normalize the p-RNAPII Ser2 signal to total RNAPII or a loading control like GAPDH.
-
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
This luminescent assay measures ATP levels as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control).
-
-
Assay Procedure:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
This compound Mechanism of Action
This diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation.
General Cell-Based Assay Workflow
This diagram outlines the typical steps in a cell-based assay.
Caption: A standard workflow for a cell-based assay.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. islasas.com [islasas.com]
- 8. Assessing Cell Health for Drug Research: Infographic [labx.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 15. youtube.com [youtube.com]
interpreting unexpected results in Tambiciclib experiments
For researchers, scientists, and drug development professionals utilizing Tambiciclib (also known as GFH009 or SLS009), this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret unexpected results during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive Transcription Elongation Factor b (P-TEFb), which promotes gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[2][3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription. This disproportionately affects the expression of proteins with short half-lives, including critical anti-apoptotic factors like MCL-1 and oncoproteins like MYC.[1][2] The downregulation of these survival proteins ultimately triggers apoptosis in sensitive cancer cells.[1]
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] It is recommended to aliquot this stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, the DMSO stock should be kept at -80°C.[4][5] For short-term storage, -20°C is acceptable. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media. Ensure the final DMSO concentration in your experiment is low (typically ≤0.5%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced toxicity.[5]
Q3: In which cancer types or cell lines is this compound expected to be most effective?
This compound has shown significant efficacy in preclinical and clinical studies of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][6][7] Its effectiveness is linked to the dependence of these cancers on the continuous transcription of key survival proteins like MCL-1 and MYC.[2] Cell lines with known dependence on this pathway, such as those with ASXL1 or TP53 mutations, have been shown to be sensitive.[2] Efficacy has also been noted in colorectal cancer cell lines with high microsatellite instability (CRC MSI-H) and specific ASXL1 mutations.[8]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Issue 1: Cell Viability and Cytotoxicity Assays
Q: My IC50 value for this compound is highly variable between experiments, or much higher than reported values.
Potential Causes & Solutions:
-
Compound Solubility/Stability: Poor solubility in aqueous media can lead to inconsistent effective concentrations. Ensure the DMSO stock is fully dissolved before dilution and prepare fresh working solutions for each experiment.[4][5]
-
Cell Line Health and Passage Number: Use cells within a consistent and low passage number range. Prolonged culturing can alter drug sensitivity.[4]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact IC50 values. Optimize and maintain a consistent cell density for all experiments.[9]
-
Incubation Time: The cytotoxic effects of transcriptional inhibitors may not be immediate. If you are not observing the expected effect, consider extending the treatment duration (e.g., 48 or 72 hours).[9]
-
Assay Type: Metabolic assays like MTT can be misleading. Kinase inhibitors can have off-target effects on cellular metabolism, which may affect the reduction of the MTT reagent, leading to an over- or underestimation of cell viability.[9][10]
Recommendation:
-
Standardize your experimental conditions (cell density, passage number, treatment duration).
-
Confirm your results using a non-metabolic viability assay, such as Trypan Blue exclusion counting or a fluorescence-based live/dead stain.[10]
Q: I observe significant cell death at very low concentrations, even below the expected IC50, or my vehicle control shows toxicity.
Potential Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration does not exceed 0.5% and is identical in all wells, including the vehicle control.[11]
-
High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to CDK9 inhibition.
-
Compound Contamination or Degradation: Verify the purity of your this compound stock. Improper storage can lead to degradation into a more toxic compound.
Recommendation: Perform a dose-response curve for your vehicle (DMSO) alone to determine its toxicity threshold in your cell line.
Issue 2: Target Engagement and Downstream Signaling
Q: I don't see a decrease in MCL-1 or MYC protein levels after this compound treatment.
Potential Causes & Solutions:
-
Insufficient Treatment Duration or Dose: The downregulation of these proteins is time and dose-dependent. Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response experiment to find the optimal conditions for observing the effect.
-
Cell Line Resistance: The cell line you are using may have resistance mechanisms that bypass the need for MCL-1 or MYC, or it may have compensatory signaling pathways.[12][13]
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Technical Issues with Western Blot: Ensure your protein extraction method is efficient and includes phosphatase and protease inhibitors.[4] Verify your antibodies are specific and working correctly using positive and negative controls.
Recommendation: First, confirm target engagement by assessing the phosphorylation status of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2), which is a direct target of CDK9.[1] A lack of change in p-RNA Pol II Ser2 suggests a problem with the compound's activity or its ability to enter the cell.
Q: I see an unexpected cell cycle arrest phenotype (e.g., G1 arrest) instead of apoptosis.
Potential Causes & Solutions:
-
Off-Target Effects: While this compound is highly selective for CDK9, at higher concentrations it may inhibit other CDKs involved in cell cycle progression (e.g., CDK4/6), leading to a G1 arrest phenotype.[4][14]
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Cellular Context: In some cellular backgrounds, strong transcriptional repression can trigger senescence or cell cycle arrest pathways before the apoptotic machinery is fully engaged.[15] This can be p53-dependent.[15]
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Incomplete Apoptosis: The concentration or duration of treatment may be sufficient to induce arrest but not to fully commit the cells to apoptosis.
Recommendation: Analyze markers for both apoptosis (cleaved caspase-3, cleaved PARP) and cell cycle arrest (p21, p27, phosphorylation of Rb) at multiple time points and concentrations to build a complete picture of the cellular response.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various AML Cell Lines
| Cell Line | Genotype | IC50 (nM) after 8-hour exposure | Citation |
|---|---|---|---|
| NOMO-1 | TP53 mutated, ASXL1 mutated | 43 | [2] |
| THP-1 | TP53 mutated, ASXL1 wildtype | 42 |[2] |
Table 2: Clinical Response Rates of this compound Combinations in Relapsed/Refractory AML
| Patient Subgroup | Treatment Regimen | Overall Response Rate (ORR) | Citation |
|---|---|---|---|
| All Evaluable Patients (Optimal Dose) | This compound (30 mg, twice weekly) + Venetoclax/Azacitidine | 40% | [16][17] |
| AML with Myelodysplasia-Related Changes (AML-MR) | This compound (30 mg, twice weekly) + Venetoclax/Azacitidine | 44% | [16][17][18] |
| AML-MR with Myelomonocytic Subtype | This compound (30 mg, twice weekly) + Venetoclax/Azacitidine | 50% | [18] |
| Patients with ASXL1 mutations | This compound (30 mg, twice weekly) + Venetoclax/Azacitidine | 50% | [18] |
| Patients with RUNX1 mutations | this compound + Venetoclax/Azacitidine | 60% |[6][7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
-
Cell Seeding: Seed cells in a 24-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently collect the cell culture supernatant (which may contain floating dead cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells relative to the total number of cells. Normalize the results to the vehicle-treated control to determine the percent viability for each this compound concentration.
Protocol 2: Western Blot for Downstream Target Modulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 8-24 hours).[4]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[4]
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.[4]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser2, MCL-1, MYC, Cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize the expression of target proteins to the loading control.
Visualizations
Caption: Mechanism of Action for this compound, a selective CDK9 inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The intrinsic apoptosis pathway induced by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. onclive.com [onclive.com]
- 18. cancernetwork.com [cancernetwork.com]
Technical Support Center: Tambiciclib Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential Tambiciclib toxicity in animal models. While preclinical and clinical data suggest this compound is a highly selective CDK9 inhibitor with a favorable safety profile, careful monitoring and proactive management are essential for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a key step in the elongation phase of gene transcription. By inhibiting CDK9, this compound leads to the downregulation of short-lived and highly transcribed genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1] This disruption of transcriptional regulation ultimately induces apoptosis in cancer cells.
Q2: What is the reported in vivo toxicity profile of this compound in animal models?
A2: Preclinical studies have indicated that this compound is generally well-tolerated in animal models. In a key in vivo study using an MV-4-11 acute myeloid leukemia (AML) xenograft mouse model, twice-weekly intravenous injections of this compound maleate (B1232345) at a dose of 10 mg/kg resulted in significant tumor growth inhibition and prolonged survival. Importantly, the body weight of the mice in the treatment group remained stable throughout the study, suggesting a lack of overt toxicity at this efficacious dose.[2][3] Clinical trial data has also supported its tolerability, with no dose-limiting toxicities observed at a 22.5 mg dose level in a Phase 1 study, and no significant increase in adverse events when used in combination therapies in a Phase 2 study.[4][5]
Q3: What are the potential class-specific toxicities of CDK9 inhibitors that I should be aware of?
A3: While this compound's high selectivity is expected to minimize off-target effects, it is prudent to be aware of toxicities associated with the broader class of CDK9 inhibitors. As CDK9 is involved in the transcription of essential genes in normal cells, on-target toxicities can occur, particularly in rapidly dividing tissues. Potential class-specific toxicities for CDK9 inhibitors may include:
-
Hematological Toxicity: Inhibition of CDK9 can affect the proliferation of hematopoietic progenitor cells, potentially leading to neutropenia, thrombocytopenia, and anemia.[6]
-
Gastrointestinal (GI) Toxicity: The gastrointestinal epithelium has a high cell turnover rate and can be sensitive to transcription-inhibiting agents. This may manifest as diarrhea, weight loss, and dehydration.[7]
-
General Systemic Toxicity: As with many anti-cancer agents, non-specific signs of toxicity such as lethargy, ruffled fur, and reduced food and water intake should be monitored.
Q4: How should I formulate this compound for in vivo administration?
A4: The specific formulation for this compound in preclinical studies may vary. For novel small molecule inhibitors, a common approach involves initially dissolving the compound in a small amount of a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted in a pharmaceutically acceptable vehicle suitable for the chosen route of administration (e.g., oral gavage, intravenous injection). Common vehicle components can include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, Tween 80, or saline. It is critical to perform solubility and stability testing of the final formulation before administration. A vehicle-only control group must always be included in your animal study to differentiate any vehicle-related effects from the toxicity of the test compound.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides a structured approach to identifying and mitigating potential toxicities during your in vivo experiments with this compound.
Issue 1: Weight Loss, Dehydration, or Reduced Activity in Animals
-
Potential Cause: This could be an early indicator of general systemic toxicity or more specific gastrointestinal toxicity, leading to decreased food and water consumption.
-
Troubleshooting Steps:
-
Dose-Range-Finding Study: If you have not already, perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. This will help you select a starting dose that is both efficacious and well-tolerated.
-
Dose Reduction: If toxicity is observed at your current dose, consider reducing the dose by 25-50% in a new cohort of animals.
-
Dosing Schedule Modification: An intermittent dosing schedule (e.g., dosing every other day or twice weekly instead of daily) can allow for recovery of normal tissues and may reduce cumulative toxicity.
-
Supportive Care: Provide supportive care to affected animals, such as subcutaneous fluid administration to combat dehydration and offering highly palatable, moist food to encourage eating.
-
Vehicle Control Evaluation: Ensure that the vehicle used for drug formulation is not contributing to the observed toxicity by carefully monitoring the vehicle-only control group.
-
Issue 2: Hematological Abnormalities (e.g., Neutropenia, Thrombocytopenia)
-
Potential Cause: As a CDK9 inhibitor, this compound could potentially impact the proliferation of hematopoietic progenitor cells, a known class effect of some CDK inhibitors.[6]
-
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals (e.g., weekly) throughout the study. This will allow for the early detection of any hematological changes.
-
Dose Interruption/Reduction: If significant hematological toxicity (e.g., Grade 3 or 4 neutropenia) is observed, consider a temporary interruption of dosing until blood counts recover. Dosing can then be resumed at a lower dose level.
-
Prophylactic Measures: In cases of severe neutropenia, consult with your institution's veterinary staff about the potential use of prophylactic antibiotics to prevent opportunistic infections. The use of granulocyte colony-stimulating factor (G-CSF) could also be considered to support neutrophil recovery, though this may be a confounding factor in some study designs.
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Data for this compound (GFH009)
| Animal Model | Tumor Type | Dose and Schedule | Key Efficacy Findings | Reported Toxicity | Reference |
| MV-4-11 Xenograft (Mouse) | Acute Myeloid Leukemia | 10 mg/kg, twice weekly (intravenous) | Significant tumor growth inhibition and prolonged survival | Body weight of treated animals remained stable. | [2][3] |
Experimental Protocols
Protocol 1: Representative In Vivo Efficacy and Tolerability Study in a Xenograft Mouse Model
This protocol is a generalized representation based on published studies with this compound and other CDK9 inhibitors.
-
Animal Model: Utilize an appropriate xenograft model, for example, by subcutaneously implanting human cancer cells (e.g., MV-4-11 AML cells) into immunocompromised mice (e.g., BALB/c nude mice).
-
Animal Acclimatization and Grouping: Allow animals to acclimate for at least one week before the start of the experiment. Once tumors are established and have reached a palpable size, randomize animals into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare the this compound formulation fresh daily. A potential starting point for formulation could be dissolving this compound in DMSO to create a stock solution, followed by dilution in a vehicle such as a mixture of PEG400, Tween 80, and saline.
-
Administer this compound via the desired route (e.g., intravenous injection or oral gavage) at the predetermined dose and schedule.
-
The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.
-
-
Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Record the body weight of each animal at least 3 times per week as a general indicator of health.
-
Clinical Observations: Perform daily cage-side observations for any signs of toxicity, including changes in posture, activity level, fur texture, and signs of dehydration or malnutrition.
-
Blood Sampling: If hematological toxicity is a concern, collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study for complete blood count (CBC) analysis.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or if animals in any group reach humane endpoints (e.g., excessive weight loss, tumor ulceration, or signs of severe distress).
-
At the end of the study, euthanize the animals and collect tumors and major organs for pharmacodynamic (e.g., Western blot for MCL-1 and MYC) and histopathological analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Tambiciclib
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Tambiciclib (also known as GFH009 or SLS009), a potent and selective CDK9 inhibitor. Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent compound activity in assays. | Compound degradation due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or moisture contamination. | - Ensure this compound stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). - Always protect the compound, both in solid form and in solution, from light.[1] - Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - Use fresh, anhydrous DMSO for preparing stock solutions as this compound's solubility can be affected by moisture.[1] |
| Precipitation observed in stock solution upon thawing. | The solution may have become supersaturated, or the solvent may have absorbed water, reducing solubility. | - Gently warm the vial to 37°C for a short period to redissolve the precipitate. - Briefly vortex or sonicate the solution to ensure it is fully dissolved before use. - Centrifuge the vial before opening to collect all material at the bottom. |
| Difficulty dissolving the powdered compound. | Use of non-optimal solvent or presence of moisture. | - this compound is soluble in DMSO (up to 100 mg/mL).[1] Use of an ultrasonic bath can aid dissolution.[1] - Ensure the use of high-purity, anhydrous DMSO, as the compound is hygroscopic.[1] |
| Inconsistent results between different batches of the compound. | Variation in the purity or handling of different lots. | - Always record the lot number of the compound used in your experiments. - It is advisable to perform a quality control check, such as HPLC or LC-MS, on new batches to confirm purity and identity. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] This stock solution should then be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in a solvent?
A3: When dissolved in a suitable solvent like DMSO, this compound stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is crucial to protect these solutions from light.[1]
Q4: Can I store my this compound stock solution at -20°C for longer than one month?
A4: For storage periods exceeding one month, it is highly recommended to store the stock solution at -80°C to ensure maximum stability and prevent degradation.[1]
Q5: Why is it important to use anhydrous DMSO?
A5: The supplier of this compound notes that the compound is hygroscopic, meaning it can absorb moisture from the air.[1] Moisture in the DMSO can significantly impact the solubility and stability of the compound. Therefore, using freshly opened, high-purity anhydrous DMSO is critical for preparing stock solutions.[1]
Q6: How many times can I freeze and thaw my this compound stock solution?
A6: It is best practice to avoid repeated freeze-thaw cycles altogether. Preparing single-use aliquots is the most effective way to maintain the integrity of the compound over time.
Q7: What should I do if I suspect my this compound has degraded?
A7: If you observe a loss of activity or other inconsistencies in your experiments, it is advisable to prepare a fresh stock solution from the solid compound. You can also assess the purity of your existing stock solution using analytical methods like HPLC to check for the presence of degradation products.
Summary of Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Protect from light |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light; single-use aliquots recommended |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light; single-use aliquots recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a brief period.[1]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized.
-
Sample Preparation:
-
Prepare a fresh "time zero" sample of this compound in the desired solvent at a known concentration.
-
Store an aliquot of this solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
-
HPLC Analysis:
-
Analyze the "time zero" sample and the stored samples by reverse-phase HPLC with a suitable C18 column.
-
Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from potential degradation products.
-
Detect the compound and any impurities using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak in the stored samples to the "time zero" sample.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of the remaining compound to quantify its stability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Hypothetical degradation pathways for a small molecule inhibitor.
References
avoiding precipitation of Tambiciclib in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tambiciclib. The focus is on preventing precipitation in aqueous solutions to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, as is common with many CDK9 inhibitors, it is recommended to prepare initial stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Similar compounds in this class exhibit good solubility in DMSO, often in the range of 50 to 100 mg/mL.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common challenge for hydrophobic molecules.[1][2] Several strategies can be employed to mitigate this issue:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize potential toxicity to cells.[1][2]
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of your DMSO stock into the aqueous buffer. This gradual change in the solvent environment can help maintain solubility.[1][2]
-
Thorough Mixing: Ensure immediate and vigorous mixing of the solution after adding the this compound stock.[1]
-
Use of Co-solvents and Surfactants: For certain applications, especially in vivo studies, the use of formulations containing co-solvents and surfactants can be beneficial. A common formulation for poorly soluble inhibitors includes a mixture of DMSO, PEG300, Tween-80, and saline.[1][3]
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective in aiding the dissolution of this compound.[1][2] These methods can help break down compound aggregates and improve solvation.[1] However, it is crucial to use these methods with caution, as excessive heat could potentially degrade the compound.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and a decrease in solubility over time.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in aqueous solutions.
Issue 1: Precipitation upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The hydrophobic nature of this compound leads to low solubility in aqueous environments. The desired final concentration may exceed its solubility limit in the aqueous medium.[2]
-
Solution:
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration (e.g., <0.5%), a slightly higher concentration may be necessary to maintain solubility.[1]
-
Serial Dilution: Perform a stepwise dilution of the DMSO stock into the aqueous buffer to avoid a sudden solvent polarity shock.[1][2]
-
Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any micro-precipitates.[2]
-
Use of Surfactants: Consider incorporating a small amount of a non-ionic surfactant, such as Pluronic F-68, in your final aqueous solution to enhance solubility.[4]
-
Issue 2: Precipitation of the compound out of solution during storage.
-
Possible Cause: The stock solution concentration may be too high, exceeding the solubility limit at the storage temperature. Temperature fluctuations during storage can also promote precipitation.[4]
-
Solution:
-
Re-dissolution: Gently warm the solution and use sonication to attempt to redissolve the precipitate.[4]
-
Storage Concentration: Ensure that the concentration of the stock solution is not above the recommended limits. If specific solubility data for this compound is unavailable, it is advisable to prepare stock solutions at a moderate concentration.
-
Proper Storage: Store aliquots at a stable temperature of -20°C or -80°C to minimize temperature fluctuations.[4]
-
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the reported solubility of other CDK9 inhibitors in DMSO, which can serve as a general reference.
| CDK9 Inhibitor | Solvent | Reported Solubility |
| Cdk9-IN-28 | DMSO | 50 - 100 mg/mL (estimated) |
| HH1 | DMSO | Up to 50 mg/mL |
| Cdk9-IN-13 | DMSO | 5.42 mM |
| Cdk9-IN-7 | DMSO | 10 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Assessing Aqueous Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a microcentrifuge tube. Ensure there is undissolved solid material.[1]
-
Equilibration: Tightly cap the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[1]
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.[1]
-
Quantification: Carefully collect a known volume of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 3: Analytical Quantification of this compound
While a specific validated method for this compound is not detailed in the provided search results, a general approach using LC-MS/MS is outlined below. This technique is commonly used for the quantification of small molecule inhibitors in biological matrices.
-
Sample Preparation: Prepare samples (e.g., from a solubility experiment or biological matrix) by appropriate dilution and/or extraction.
-
Chromatographic Separation: Utilize a reversed-phase C18 column for chromatographic separation.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the concentration in the unknown samples.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Key factors that can influence the solubility of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-RNA Pol II
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent Western blot results for phosphorylated RNA Polymerase II (p-RNA Pol II).
Frequently Asked Questions (FAQs)
Q1: Why am I getting weak or no signal for p-RNA Pol II?
A1: Weak or no signal for p-RNA Pol II is a common issue that can arise from several factors during the Western blot process. The primary reasons include low abundance of the phosphorylated protein, degradation of the target protein by phosphatases, or suboptimal experimental conditions.[1][2][3]
Troubleshooting Steps:
-
Increase Protein Load: Phosphorylated proteins are often present in low amounts.[3] Increasing the total protein loaded per well (up to 40 µg) can enhance the signal.[1]
-
Use Fresh Samples and Inhibitors: Protein phosphorylation is a reversible process.[3] Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[2][4] It is crucial to use freshly prepared lysates and to always include phosphatase inhibitors in your lysis buffer.[2][4][5] Keeping samples on ice and using pre-chilled buffers will also help to slow down enzymatic activity.[4]
-
Optimize Antibody Concentrations: The manufacturer's recommended antibody dilution is a starting point. Titrate your primary antibody to find the optimal concentration for your specific experimental conditions. If the signal is still weak, you can try increasing the antibody concentration or incubating the membrane overnight at 4°C to enhance binding.[6]
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Use a Sensitive Detection Reagent: For low-abundance proteins, a highly sensitive chemiluminescent substrate can improve detection.[2]
-
Positive Controls: Always include a positive control sample where the phosphorylation of the protein is known to be present to validate your protocol and reagents.[2]
Q2: I'm observing high background on my p-RNA Pol II Western blot. What could be the cause?
A2: High background can obscure the specific signal of your target protein and is often caused by non-specific antibody binding or issues with the blocking and washing steps.[1]
Troubleshooting Steps:
-
Avoid Milk as a Blocking Agent: Milk contains a phosphoprotein called casein, which can be detected by anti-phospho antibodies, leading to high background.[1][3] It is recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking when detecting phosphorylated proteins.[1][3][6]
-
Optimize Blocking Conditions: Insufficient blocking can lead to non-specific antibody binding. Ensure you are blocking for an adequate amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[7]
-
Use Appropriate Buffers: Phosphate-buffered saline (PBS) contains phosphate (B84403) ions that can interfere with the binding of phospho-specific antibodies.[2][8] Use Tris-based buffers like TBST for all washing and antibody incubation steps.[2]
-
Thorough Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[7]
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and high background.[7][9]
Q3: My results for p-RNA Pol II are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating and are often due to variability in sample preparation, loading, or transfer efficiency.
Troubleshooting Steps:
-
Normalize to Total RNA Polymerase II: The level of phosphorylated protein can change due to experimental treatments or variations in sample handling.[2] To account for this, it is essential to probe the same blot for total RNA Polymerase II. This allows you to determine the fraction of the total protein that is phosphorylated and serves as a loading control.[2][3]
-
Ensure Consistent Sample Handling: Prepare all samples in the same manner, using fresh lysis buffer with phosphatase and protease inhibitors for every experiment.[4][5]
-
Quantify Protein Concentration: Accurately determine the protein concentration of your lysates using a method like the BCA or Bradford assay to ensure equal loading in each lane.[10]
-
Verify Protein Transfer: After transferring the proteins from the gel to the membrane, you can stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the blot.[11]
-
Use Internal Loading Controls: In addition to total RNA Pol II, probing for a housekeeping protein like GAPDH or β-actin can help confirm equal protein loading across all lanes.[10]
Experimental Protocols
Sample Preparation and Lysis
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with your compound of interest or stimulus. Include a vehicle-treated control (e.g., DMSO).[10]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[10]
-
Add ice-cold lysis buffer (e.g., RIPA or NP40 buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[4][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (whole-cell lysate) to a new, pre-chilled tube.[10]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.[10]
-
Sample Denaturation: Add an equal volume of 2x Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes.[10]
Western Blot Protocol for p-RNA Pol II
| Step | Procedure | Key Considerations |
| 1. Gel Electrophoresis | Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions. | For the large RPB1 subunit of RNA Pol II, a 4-12% gradient gel is recommended.[10] |
| 2. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. | PVDF membranes are generally more robust for stripping and reprobing.[2] |
| 3. Blocking | Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. | Do not use milk for blocking as it contains phosphoproteins that can cause high background.[3] |
| 4. Primary Antibody Incubation | Incubate the membrane with the primary antibody against p-RNA Pol II (e.g., anti-RNAPII CTD phospho S2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. | Optimal antibody dilution should be determined empirically. |
| 5. Washing | Wash the membrane three times for 10 minutes each with TBST.[10] | Thorough washing is crucial to minimize background. |
| 6. Secondary Antibody Incubation | Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[10] | Ensure the secondary antibody is compatible with the primary antibody's host species. |
| 7. Washing | Wash the membrane three times for 10 minutes each with TBST.[10] | |
| 8. Detection | Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes. Capture the signal using an imaging system. | Adjust exposure times to avoid signal saturation.[10] |
| 9. Stripping and Reprobing | To detect total RNA Pol II or a loading control, the membrane can be stripped and reprobed with the respective primary antibodies. | |
| 10. Data Analysis | Quantify band intensities using image analysis software. Normalize the p-RNA Pol II signal to the total RNA Pol II signal and then to the loading control.[10] |
Visual Guides
Signaling Pathway of RNA Pol II C-Terminal Domain (CTD) Phosphorylation
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. researchgate.net [researchgate.net]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. clyte.tech [clyte.tech]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Dosing Schedules for Tambiciclib In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of Tambiciclib (formerly GFH009) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation of transcription. By inhibiting CDK9, this compound leads to a decrease in the transcription of short-lived mRNAs, particularly those that code for anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. This disruption of transcription ultimately induces apoptosis in cancer cells that are dependent on these proteins for survival.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies, a dose of 10 mg/kg administered via twice-weekly injections has been shown to significantly prolong the survival of MV-4-11 xenograft-bearing rodents without causing body weight loss[1][2]. However, the optimal dose and schedule will depend on the specific tumor model, animal strain, and experimental endpoints. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation for this compound will depend on the route of administration. As this compound is an orally active compound, oral gavage is a common administration route. For poorly soluble compounds administered orally, a common vehicle is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water. For intraperitoneal (i.p.) or intravenous (i.v.) injections, a solution may be prepared. A reported formulation for another CDK9 inhibitor involved 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. A pH 6.0 formulation was also mentioned for injection in rats, though the exact composition was not detailed. It is crucial to perform solubility and stability testing of this compound in your chosen vehicle before initiating in vivo studies.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: The primary pharmacodynamic effect of this compound is the inhibition of CDK9 activity. This can be assessed by measuring the levels of phosphorylated RNA Polymerase II (Ser2) in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). Downstream of CDK9 inhibition, a reduction in the protein levels of Mcl-1 and MYC is expected. These markers can be measured by techniques such as Western blot, immunohistochemistry (IHC), or flow cytometry.
Troubleshooting Guide
Issue 1: Signs of general toxicity (e.g., significant body weight loss, lethargy, ruffled fur) are observed in the animals.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound. Conduct a dose-response study to identify a dose that maintains anti-tumor efficacy while minimizing toxicity.
-
Alternative Dosing Schedule: Consider an intermittent dosing schedule instead of daily administration. For example, dosing for 5 consecutive days followed by a 2-day break, or twice-weekly injections as reported in a preclinical study[1][2], can allow for the recovery of normal tissues.
-
Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.
-
Issue 2: Hematological abnormalities (e.g., neutropenia, thrombocytopenia) are observed.
-
Possible Cause: Inhibition of CDKs can affect the proliferation of hematopoietic progenitor cells. Neutropenia is a known potential dose-limiting toxicity for some CDK inhibitors.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform complete blood counts (CBCs) at baseline and regularly throughout the study to monitor for changes in white blood cells, red blood cells, and platelets.
-
Implement "Drug Holidays": An intermittent dosing schedule can allow for the recovery of hematopoietic cell populations.
-
Dose Adjustment: Lower the dose to a level that does not cause severe hematological toxicity.
-
Issue 3: Gastrointestinal (GI) toxicity (e.g., diarrhea, dehydration) is observed.
-
Possible Cause: CDK9 is expressed in the gastrointestinal epithelium, and on-target inhibition can lead to GI-related side effects.
-
Troubleshooting Steps:
-
Supportive Care: Provide hydration support (e.g., subcutaneous fluids) as needed.
-
Dose and Schedule Modification: Adjusting the dose and/or schedule can help mitigate GI side effects.
-
Vehicle Check: Ensure the vehicle used for drug formulation is not contributing to the GI issues. If using oral gavage, ensure the technique is performed correctly to avoid esophageal irritation.
-
Issue 4: Inconsistent anti-tumor efficacy is observed between animals in the same treatment group.
-
Possible Cause 1: Variability in drug formulation and administration.
-
Troubleshooting Steps:
-
Ensure the drug is homogeneously suspended or dissolved in the vehicle before each administration.
-
Use precise and consistent administration techniques (e.g., oral gavage, i.p. injection).
-
-
Possible Cause 2: Variability in tumor implantation and growth.
-
Troubleshooting Steps:
-
Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.
-
Randomize animals into treatment and control groups when tumors reach a consistent average size.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model/Population | Dose and Schedule | Route of Administration | Observed Outcomes | Reference |
| Preclinical | MV-4-11 (AML) Xenograft Mouse Model | 10 mg/kg, twice weekly | Injection (unspecified) | Significantly prolonged survival, stable body weight, reduction of MCL-1 and c-MYC protein expression in vivo. | [1],[2] |
| Clinical | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 45 mg, once weekly | Oral | Explored in Phase 2 trial. | [3],[4] |
| Clinical | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 60 mg, once weekly | Oral | Explored in Phase 2 trial. | [3],[4] |
| Clinical | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 30 mg, twice weekly | Oral | Showed promising efficacy with an overall response rate of 40% in all evaluable patients at this dose. | [3],[5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture a human cancer cell line known to be sensitive to CDK9 inhibition (e.g., MV-4-11 for AML).
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = (L x W^2) / 2.[6]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Vehicle Preparation (Example for Oral Gavage): Prepare a sterile solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in water.
-
This compound Formulation: Calculate the required amount of this compound based on the desired dose and the number of animals. Suspend the powdered this compound in the prepared vehicle. Ensure the suspension is homogeneous by vortexing before each administration. Prepare the formulation fresh daily.
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage at the determined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
-
Endpoint and Pharmacodynamic Analysis:
-
At the end of the study (or at predetermined time points), euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., for p-RNAPII, Mcl-1, c-MYC) or fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot Analysis for Pharmacodynamic Markers
-
Sample Preparation:
-
Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-RNA Polymerase II (Ser2), Mcl-1, MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalab.eu [animalab.eu]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Stress Responses to Tambiciclib Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cell stress responses during experiments with Tambiciclib (SLS009), a highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the expected cellular response?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from paused to productive transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived mRNAs of key anti-apoptotic and oncogenic proteins, most notably MCL-1 and MYC.[1][2][3] The primary and expected cellular response to effective this compound treatment is the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on the continuous transcription of these survival proteins.[1][2]
Q2: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?
A2: A lack of apoptotic response can stem from several factors:
-
Suboptimal Drug Concentration or Duration: The concentration of this compound may be too low, or the treatment duration too short to achieve sufficient target engagement and downstream effects. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include mutations in the drug target (CDK9), upregulation of alternative survival pathways, or increased expression of drug efflux pumps.[4]
-
Compound Instability: Ensure that your this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Kinase inhibitors can be susceptible to degradation.[4]
-
Alternative Cell Fates: Instead of apoptosis, cells might be undergoing other stress responses such as cell cycle arrest or senescence, especially at lower concentrations of the inhibitor.[4]
Q3: I'm observing high levels of cytotoxicity in my non-cancerous control cells. How can I mitigate this?
A3: While this compound is designed for selectivity, off-target effects or high sensitivity in certain cell types can lead to toxicity in control cells.
-
Titrate the Concentration: The most critical step is to perform a careful dose-response experiment to find a therapeutic window where cancer cells are sensitive, and non-cancerous cells are minimally affected.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to induce apoptosis in sensitive cancer cells while sparing normal cells.
-
Confirm On-Target Effect: Use Western blotting to confirm the downregulation of MCL-1 and p-RNAPII (Ser2) at concentrations that are toxic to your control cells. This will help determine if the toxicity is due to on-target CDK9 inhibition or off-target effects.
Q4: What other types of cell stress, besides apoptosis, could be induced by this compound?
A4: While apoptosis is the primary outcome, inhibition of a fundamental process like transcription can induce other stress responses:
-
Transcriptional Stress: The primary effect of CDK9 inhibition is a global disruption of transcriptional elongation, leading to what can be termed "transcriptional stress."
-
DNA Damage Response: CDK9 has been implicated in the DNA damage response.[5] Its inhibition may lead to an accumulation of DNA damage, which can be assessed by markers like γH2AX.
-
Metabolic and Oxidative Stress: Recent studies on CDK9 inhibitors suggest they can induce metabolic stress and impact mitochondrial function, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress.[3]
-
ER Stress: While less directly documented for this compound, disruption of the synthesis of crucial proteins can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). This can be monitored by assessing markers like BiP and CHOP.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Activity of this compound
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Minimize freeze-thaw cycles of the stock solution. 3. Verify the integrity of the compound if it has been stored for an extended period. |
| Suboptimal Concentration | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50 for your cell line. 2. Use a positive control cell line known to be sensitive to CDK9 inhibition. |
| Inappropriate Treatment Duration | 1. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired effect (e.g., MCL-1 downregulation, apoptosis). |
| Cell Culture Conditions | 1. Ensure consistent cell passage numbers, as prolonged culturing can alter drug sensitivity. 2. Maintain consistent cell seeding densities, as this can impact the effective drug concentration per cell. |
Problem 2: Unexpected Cellular Phenotype or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Compare the observed phenotype with that of a structurally different CDK9 inhibitor to see if the effect is consistent with on-target activity. 3. If available, use a negative control compound that is structurally related but inactive. |
| Cell-Line Specific Responses | 1. Characterize the baseline expression levels of CDK9, MCL-1, and other relevant proteins in your cell line. 2. Investigate whether your cell line has known mutations in pathways that could confer resistance (e.g., p53 status). |
| Vehicle Control Issues | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). 2. Run a "vehicle-only" control to assess its effect on the cells. |
Data Presentation
Table 1: Preclinical Efficacy of this compound (SLS009) in Colorectal Cancer (CRC) Cell Lines
| Cell Line | ASXL1 Mutation Status | IC50 of this compound (nM) | Efficacy |
| CRC MSI-H Line 1 | Frameshift | < 100 | Highly Efficacious |
| CRC MSI-H Line 2 | Frameshift | < 100 | Highly Efficacious |
| CRC MSI-H Line 3 | Frameshift | < 100 | Highly Efficacious |
| CRC MSI-H Line 4 | Frameshift | > 100 | Less Efficacious |
| CRC MSI-H Line 5 | Non-synonymous | < 100 | Highly Efficacious |
| CRC MSI-H Line 6 | Wild-Type | > 100 | Less Efficacious |
| CRC MSI-H Line 7 | Wild-Type | > 100 | Less Efficacious |
| CRC MSI-H Line 8 | Wild-Type | > 100 | Less Efficacious |
| Data summarized from in vitro studies on CRC cell lines with high microsatellite instability (MSI-H). Highly effective concentrations were considered those with IC50 values below 100 nM.[6] |
Table 2: Clinical Response to this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Patient Cohort | Overall Response Rate (ORR) | Median Overall Survival (OS) in Months |
| All Evaluable Patients (Optimal Dose) | 40% | 8.8 |
| AML with Myelodysplasia-Related Changes (AML-MRC) | 44% | 8.9 |
| AML-MRC with M4/M5 Subtype | 50% | Not Reported |
| Patients with ASXL1 Mutations | 50% | Not Reported |
| Patients with RUNX1 Mutations | 60% | Not Reported |
| Patients with TP53 Mutations | 33% | Not Reported |
| Data from a Phase 2 clinical trial of this compound in combination with azacitidine and venetoclax (B612062) in patients with relapsed/refractory AML.[7][8][9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MCL-1 Downregulation
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency at the time of harvesting. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[10][11]
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[10][11]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.[10][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for MCL-1 overnight at 4°C.[10][12]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the MCL-1 signal to a loading control (e.g., β-actin or GAPDH).[10][11]
Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: General Workflow for Investigating Other Cell Stress Markers
-
Hypothesis-Driven Experiment Design: Based on your cell model and preliminary observations, decide which stress pathway to investigate (e.g., DNA damage, ER stress, oxidative stress).
-
Treatment: Treat cells with this compound using a dose-response and time-course approach. Include appropriate positive controls for the specific stress pathway (e.g., etoposide (B1684455) for DNA damage, tunicamycin (B1663573) for ER stress, H₂O₂ for oxidative stress).
-
Endpoint Analysis:
-
DNA Damage: Assess for phosphorylation of H2AX (γH2AX) by Western blot or immunofluorescence.[13][14]
-
ER Stress: Measure the expression of key UPR markers such as BiP (GRP78) and CHOP by Western blot.[15]
-
Oxidative Stress: Quantify reactive oxygen species (ROS) levels using fluorescent probes like DCFDA or CellROX, followed by flow cytometry or fluorescence microscopy.[16]
-
-
Data Interpretation: Compare the levels of stress markers in this compound-treated cells to both negative and positive controls to determine the extent to which a specific stress pathway is activated.
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomol.com [biomol.com]
Technical Support Center: Ensuring Reproducibility in Tambiciclib Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results when assessing the cytotoxicity of Tambiciclib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GFH009 or SLS009) is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step for productive gene transcription.[2][3] By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC.[1][4] The downregulation of these survival proteins leads to the induction of apoptosis (programmed cell death) in cancer cells that are highly dependent on their expression.[1][2]
Q2: Which cytotoxicity assays are recommended for this compound?
Standard cell viability and apoptosis assays are suitable for evaluating the cytotoxic effects of this compound. Commonly used methods include:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (B164497) and membrane integrity.[4]
-
Luminescent Assays (e.g., CellTiter-Glo): This assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo 2.0 assay has been used to determine the IC50 of this compound in colorectal cancer cell lines.[5]
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. However, preclinical studies have provided some general guidance:
-
Biochemical IC50: The half-maximal inhibitory concentration (IC50) for CDK9 in biochemical assays is approximately 1 nM.[1]
-
Cell-Based IC50: In various human hematological malignancy-derived cell lines, this compound induced apoptosis with IC50 values below 0.2 µM.[6] In specific acute myeloid leukemia (AML) cell lines, the IC50 was around 42-43 nM after an 8-hour exposure.[7]
-
Target Engagement: this compound has been shown to potently inhibit the phosphorylation of RNA Pol II at Ser2 at concentrations below 300 nM and downregulate MCL1 and MYC expression at concentrations between 0.03-0.1 µM.[1]
It is always recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Troubleshooting Guides
Inconsistent Results Between Experiments
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicates or experiments. | Variations in cell health and density. | Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Avoid using cells with high passage numbers.[8] |
| Inconsistent compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot the stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] | |
| Degradation of this compound. | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment.[8] | |
| Mycoplasma contamination. | Routinely test cell cultures for mycoplasma contamination.[2] |
Issues with Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| MTT/XTT Assay: High background absorbance. | Contamination of reagents or media. | Use sterile techniques and check for microbial contamination. |
| Compound interference. | Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt. | |
| MTT/XTT Assay: Low absorbance readings. | Low cell number or insufficient incubation time. | Optimize cell seeding density and incubation time for your specific cell line. |
| Annexin V/PI Assay: High percentage of necrotic cells even at low this compound concentrations. | Compound precipitation at high concentrations. | Visually inspect the compound in solution for any precipitate. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
Target-Specific and Off-Target Effects
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal (non-cancerous) control cells. | High concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration with the best therapeutic window between cancer and normal cells.[2] |
| High sensitivity of the normal cell type to transcription inhibition. | Consider using a less sensitive normal cell line as a control or a co-treatment with a cytoprotective agent if applicable.[2] | |
| Off-target effects. | Use a more selective CDK9 inhibitor as a control or employ siRNA/shRNA knockdown of CDK9 to confirm the on-target effect.[2] | |
| No significant difference in cytotoxicity between cancer and normal cells. | The cancer cell line is not dependent on CDK9 for survival. | Select cancer cell lines known to be sensitive to CDK9 inhibition (e.g., those with MYC or MCL1 amplifications).[2] |
| Mcl-1 levels do not decrease as expected after this compound treatment. | Mcl-1 is regulated by other pathways in the specific cell line. | Confirm a transcriptional block by checking for changes in Mcl-1 mRNA levels using qRT-PCR.[8] |
| Issues with Western blot. | Optimize your Western blot protocol and use appropriate positive and negative controls.[8] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |
| NOMO-1 | Acute Myeloid Leukemia (AML) | Cell Viability | 43 nM | 8 hours | [7] |
| THP-1 | Acute Myeloid Leukemia (AML) | Cell Viability | 42 nM | 8 hours | [7] |
| Multiple HHM-derived cell lines | Hematological Malignancies | Apoptosis | < 0.2 µM | Not specified | [6] |
| Colorectal Cancer MSI-H cell lines with ASXL1 frameshift mutations | Colorectal Cancer | CellTiter-Glo 2.0 | < 100 nM | Not specified | [5] |
Table 2: Effective Concentrations of this compound for Target Modulation
| Cell Line(s) | Target | Effect | Concentration | Exposure Time | Reference |
| OCI-AML-3, MV4-11, HL-60 | p-RNA Pol II (Ser2) | Inhibition | < 300 nM | 2 hours | [1] |
| MV4-11 | MCL1 and MYC expression | Downregulation | 0.03-0.1 µM | 10 hours | [1] |
| OCI-AML-3, MV4-11, HL-60 | Apoptosis Induction (cleaved caspase-3 and PARP) | Increased | 0.01-0.1 µM | 24 hours | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
strategies to enhance the therapeutic window of Tambiciclib
Welcome to the technical support center for Tambiciclib (SLS009/GFH009). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic window of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for releasing it from promoter-proximal pausing and enabling transcriptional elongation. By inhibiting CDK9, this compound leads to a global suppression of transcription, which disproportionately affects genes with short-lived mRNA and protein products. These include key oncogenes like MYC and anti-apoptotic proteins such as MCL-1, thereby inducing apoptosis in cancer cells that are dependent on high levels of transcriptional activity.[2][3]
Q2: What are the key strategies to enhance the therapeutic window of this compound?
Enhancing the therapeutic window of this compound involves maximizing its anti-tumor efficacy while minimizing toxicity. Key strategies include:
-
Combination Therapies: Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. Clinical trials have shown promising results with the combination of this compound with venetoclax (B612062) and azacitidine in acute myeloid leukemia (AML).[4][5][6][7]
-
Dose Optimization and Scheduling: Clinical studies have identified an optimal dose of 30 mg twice weekly for this compound in combination therapy for AML.[6][7] Further research into intermittent dosing schedules may also help to reduce off-target effects and improve tolerability.
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers can help select patients who are most likely to respond to this compound, thereby increasing the overall efficacy and therapeutic index. For instance, mutations in ASXL1 have been suggested as a potential biomarker for sensitivity to this compound in both hematological malignancies and solid tumors.[4]
-
Management of Drug-Drug Interactions: this compound's metabolism may involve cytochrome P450 (CYP) enzymes.[8][9][10] Co-administration with strong inhibitors or inducers of these enzymes could alter this compound exposure and toxicity. Careful management of concomitant medications is crucial.
-
Novel Drug Delivery Systems: Advanced drug delivery technologies, such as nanoparticle formulations, could potentially improve the therapeutic index by enabling targeted delivery of this compound to tumor tissues, thereby reducing systemic exposure and toxicity.
Q3: What are the known resistance mechanisms to CDK9 inhibitors like this compound?
The most well-documented mechanism of acquired resistance to CDK9 inhibitors is the emergence of a point mutation in the kinase domain of CDK9, specifically the L156F mutation. This mutation creates steric hindrance that disrupts the binding of the inhibitor to the ATP-binding pocket.[2] Other potential resistance mechanisms include the upregulation of parallel survival pathways that compensate for CDK9 inhibition, such as the stabilization of the MCL-1 protein through activation of the MAPK/ERK pathway.[2]
Q4: What are the reported adverse events associated with this compound?
In a phase 2 clinical trial for relapsed/refractory AML, the combination of this compound with venetoclax and azacitidine was reported to be well-tolerated.[5][6] The addition of this compound did not lead to increased toxicities compared to venetoclax and azacitidine alone, and no new dose-limiting toxicities were observed.[5][6][7] However, researchers should remain vigilant for potential off-target effects and monitor for common adverse events associated with kinase inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation in cell culture media can lead to inconsistent results.[11]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to CDK9 inhibition due to their unique genetic backgrounds and dependencies on specific transcriptional programs.
-
Assay Conditions: Variations in cell seeding density, treatment duration, and the type of viability assay used can all contribute to inconsistent IC50 values.
-
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Ensure the compound is fully dissolved before making further dilutions in cell culture medium. Visually inspect for any precipitation.
-
Minimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤0.1%) to avoid solvent-induced toxicity or precipitation.
-
Use Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation.
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure even cell distribution in multi-well plates.
-
Optimize Treatment Duration: The optimal duration of treatment with this compound can vary between cell lines. Perform time-course experiments to determine the ideal endpoint for your assay.
-
Issue 2: No significant decrease in MCL-1 or MYC protein levels after this compound treatment in Western blot analysis.
-
Potential Cause:
-
Ineffective Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable decrease in the target proteins.
-
Resistant Cell Line: The cell line being used may be intrinsically resistant to CDK9 inhibition.
-
Technical Issues with Western Blot: Problems with antibody quality, protein transfer, or detection can all lead to a lack of signal.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations for different durations (e.g., 6, 12, 24 hours) to identify the optimal conditions for observing a decrease in MCL-1 and MYC protein levels.
-
Include a Positive Control Cell Line: Use a cell line known to be sensitive to CDK9 inhibition as a positive control to validate your experimental setup.
-
Verify Antibody Performance: Ensure that the primary antibodies for MCL-1 and MYC are validated for Western blotting and are used at the recommended dilution. Include a positive control lysate if available.
-
Optimize Western Blot Protocol: Ensure efficient protein transfer from the gel to the membrane. Use an appropriate blocking buffer to minimize non-specific antibody binding. Optimize the concentration of primary and secondary antibodies and the exposure time for chemiluminescence detection.
-
Check for Resistance Mutations: If acquired resistance is suspected, sequence the CDK9 gene in your resistant cell line to check for the L156F mutation.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (GFH009) in Hematologic Malignancy Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | < 200 |
| HL-60 | Acute Promyelocytic Leukemia | < 200 |
| U937 | Histiocytic Lymphoma | < 200 |
| NCI-H929 | Multiple Myeloma | < 200 |
| OCI-AML-2 | Acute Myeloid Leukemia | 90-100% inhibition at safe dose levels |
| RH30 | Pediatric Rhabdomyosarcoma | 90% or more inhibition at safe dose levels |
| NCI-H209 | Small Cell Lung Cancer | 90% or more inhibition at safe dose levels |
| SKOV-3 | Ovarian Cancer | > 50% inhibition at safe dose levels |
Data compiled from preclinical studies.[3][12]
Table 2: Efficacy of this compound in Combination with Venetoclax and Azacitidine in a Phase 2 Trial for Relapsed/Refractory AML (NCT04588922).
| Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Overall Survival (mOS) |
| All Evaluable Patients (n=54) | All Doses | 33% | - |
| All Evaluable Patients | 30 mg twice weekly | 40% | - |
| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg twice weekly | 44% | 8.9 months |
| AML-MR with Myelomonocytic/Myelomonoblastic Subtype | 30 mg twice weekly | 50% | - |
| Patients with ASXL1 mutations | 30 mg twice weekly | 50% | - |
| Relapsed/Refractory to Venetoclax-based regimens | 30 mg twice weekly | - | 8.8 months |
Data from a phase 2 clinical trial.[6][7]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (dissolved in DMSO)
-
Luminescent cell viability assay reagent
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range for a potent CDK9 inhibitor would be from 0.1 nM to 1 µM.
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Measurement: Follow the manufacturer's instructions for the luminescent cell viability assay. Typically, this involves adding the reagent to each well, mixing to induce cell lysis, and incubating at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log concentration of this compound. Use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of MCL-1 and MYC Expression
This protocol outlines the steps for analyzing the protein levels of the this compound downstream targets, MCL-1 and MYC.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies for MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Lyse the cells with RIPA buffer and determine the protein concentration.
-
Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis to quantify the changes in MCL-1 and MYC protein expression relative to the loading control.
-
Visualizations
Caption: CDK9 Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. | BioWorld [bioworld.com]
Technical Support Center: Tambiciclib in Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tambiciclib in patient-derived xenograft (PDX) models. Our goal is to help you address variability in experimental outcomes and ensure the reliability of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in PDX models.
Problem 1: High Variability in Tumor Growth and Response to this compound Within the Same PDX Model Cohort
Question: We are observing significant differences in tumor growth rates and response to this compound among mice engrafted with the same PDX model. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Tumor Fragment Implantation | Ensure tumor fragments are of a standardized size (e.g., 2-3 mm³) for implantation. The site of implantation should also be consistent across all animals. |
| Variable Engraftment Success | Allow tumors to reach a consistent, measurable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups. This helps to normalize for initial variations in tumor take rate and growth. |
| Intra-tumoral Heterogeneity | The original patient tumor is often heterogeneous. When passaging the PDX model, different subclones with varying sensitivity to this compound may be selected. To mitigate this, it is advisable to use low-passage number PDX models. For a more comprehensive analysis, consider establishing multiple PDX lines from different regions of the same patient's tumor.[1] |
| Genetic Drift Over Passages | PDX models can undergo genetic changes over time with repeated passaging in mice.[2] It is recommended to use early-passage tumors for your experiments and to regularly re-characterize your PDX models using techniques like short tandem repeat (STR) profiling to ensure model identity and stability.[3] |
| Host-Tumor Interactions | The murine microenvironment can influence the growth of the human tumor xenograft. While PDX models are maintained in immunodeficient mice, residual host immune cells or stromal components can vary and impact tumor growth and drug response. |
| Inaccurate Tumor Volume Measurement | Implement a standardized and consistent method for measuring tumor volume. Calipers are commonly used, and the formula (Length x Width²)/2 is a standard calculation. Having the same technician perform all measurements can reduce inter-individual variability. |
Problem 2: A PDX Model Previously Sensitive to this compound Shows Reduced or No Response
Question: Our PDX model, which initially showed a good response to this compound, is now demonstrating resistance. What are the potential mechanisms?
Possible Causes and Solutions:
| Potential Cause | Investigative Actions |
| Acquired Mutations in CDK9 | A known mechanism of resistance to CDK9 inhibitors is the L156F mutation in the kinase domain of CDK9, which can cause steric hindrance and prevent inhibitor binding.[4][5][6][7][8] To investigate this, perform targeted sequencing of the CDK9 gene in resistant tumors. |
| Upregulation of Bypass Signaling Pathways | Cancer cells can develop resistance by activating alternative survival pathways to compensate for CDK9 inhibition. The PI3K/AKT/mTOR pathway is a common bypass mechanism.[9][10] Analyze the activation status of key proteins in this pathway (e.g., phosphorylated AKT, S6) in resistant versus sensitive tumors via Western blot or immunohistochemistry. |
| Stabilization of Downstream Targets | This compound's efficacy is partly due to the downregulation of anti-apoptotic proteins like MCL-1.[11] Resistance can emerge if cancer cells find ways to stabilize MCL-1 protein levels despite CDK9 inhibition. Assess MCL-1 protein levels in treated resistant tumors. |
| Epigenetic Reprogramming | Prolonged treatment with a CDK9 inhibitor can induce changes in the epigenetic landscape of cancer cells, leading to the reactivation of oncogenes and the development of resistance.[9][10] Consider performing ATAC-seq or ChIP-seq to analyze chromatin accessibility and histone modifications in resistant tumors. |
| Pharmacokinetic Issues | While less likely to change over time, it's worth confirming that the drug is being administered correctly and that there are no issues with the formulation that could affect its bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound leads to a global suppression of transcription, with a particularly strong effect on genes with short-lived mRNAs and proteins, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[11][12] This ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription ("transcriptional addiction").
Q2: What are the key downstream targets of this compound?
The primary downstream effect of this compound is the inhibition of RNA Polymerase II-mediated transcription. This leads to the reduced expression of several key proteins involved in cancer cell survival and proliferation. The most well-documented downstream targets that are depleted upon CDK9 inhibition are:
-
MCL-1: An anti-apoptotic protein crucial for the survival of many cancer cells.
-
MYC: A potent oncogene that drives the expression of a wide range of genes involved in cell growth and proliferation.
The downregulation of these and other short-lived proteins is central to the anti-cancer activity of this compound.
Q3: What are potential biomarkers for sensitivity to this compound?
While research is ongoing, potential biomarkers for sensitivity to CDK9 inhibitors like this compound include:
-
High MYC expression: Tumors that are "addicted" to high levels of MYC expression for their survival are often more sensitive to CDK9 inhibition.[11][12]
-
Dependence on MCL-1: Cancers that rely on MCL-1 to evade apoptosis may be particularly vulnerable to this compound.
-
Specific genetic backgrounds: Certain genetic contexts, such as tumors with wild-type BRAF, NRAS, and NF1, have shown greater sensitivity to CDK9 inhibition in some studies.[13]
Q4: How can I minimize variability in my PDX experiments?
Minimizing variability is crucial for obtaining reproducible and reliable data. Here are some best practices:
-
Standardize Protocols: Use detailed and consistent Standard Operating Procedures (SOPs) for all aspects of your PDX experiments, from tumor implantation to drug administration and data collection.[14]
-
Quality Control of PDX Models: Regularly perform quality control checks on your PDX models, including:
-
STR profiling: To confirm the identity of the model and rule out cross-contamination.[3]
-
Pathogen testing: To ensure the health of the animals and the absence of infections that could affect tumor growth.
-
Monitoring for murine stromal cell contamination: High levels of mouse stroma can impact the accuracy of your results.[2]
-
-
Consistent Animal Husbandry: Maintain consistent housing conditions, diet, and handling for all mice in your study.
-
Adequate Sample Size: Use a sufficient number of mice per group to have enough statistical power to detect real treatment effects, taking into account the inherent biological variability of PDX models.
Experimental Protocols
Protocol 1: Establishment and Propagation of PDX Models
-
Tissue Acquisition: Obtain fresh tumor tissue from a patient under sterile conditions and with appropriate informed consent.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NSG or NOD-scid).
-
Implant a small tumor fragment (2-3 mm³) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week.
-
Passaging:
-
When the tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new host mice (passaging) or for cryopreservation.
-
-
Cryopreservation: Place tumor fragments in a cryopreservation medium (e.g., DMEM with 10% DMSO and 20% FBS) and store in liquid nitrogen for long-term banking.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
Cohort Formation:
-
Expand the desired PDX model in a cohort of immunodeficient mice.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound at the desired concentration in a suitable vehicle. The specific formulation and dosing schedule should be based on prior pharmacokinetic and tolerability studies.
-
Administer this compound and the vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intravenous injection).
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
-
Endpoint and Data Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
Analyze the data by comparing the tumor growth inhibition in the this compound-treated group to the control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Standard experimental workflow for PDX models.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcsciences.com [lcsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Tambiciclib vs. Alvocidib in Cancer Models
A detailed comparison of the preclinical efficacy of two prominent cyclin-dependent kinase inhibitors, Tambiciclib and Alvocidib, reveals key differences in their selectivity, potency, and therapeutic window, offering valuable insights for researchers and drug developers in oncology.
This guide provides an objective comparison of the preclinical performance of this compound (formerly GFH009 or SLS009) and Alvocidib (formerly flavopiridol), with a focus on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies supporting these findings. While direct head-to-head comparative studies are limited, this analysis synthesizes available preclinical data to highlight their distinct profiles.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and Alvocidib exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. However, their selectivity profiles differ significantly.
This compound is a highly selective inhibitor of CDK9.[1] This specificity is crucial as CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote the transcription of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1][2] By selectively inhibiting CDK9, this compound effectively downregulates these critical survival signals in cancer cells, leading to apoptosis.[1]
Alvocidib , on the other hand, is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values in the nanomolar range.[3] This pan-CDK inhibition leads to cell cycle arrest at both the G1/S and G2/M phases and induces apoptosis.[4][5] Its action against multiple CDKs can be a double-edged sword, potentially leading to broader anti-cancer activity but also a higher risk of off-target effects and toxicity.
In Vitro Efficacy: A Potency Comparison
In vitro studies have demonstrated the potent anti-proliferative activity of both this compound and Alvocidib across a range of cancer cell lines.
This compound has shown impressive potency, with IC50 values frequently in the low nanomolar range, particularly in hematological malignancies. For instance, in a panel of colorectal cancer cell lines with ASXL1 mutations, this compound demonstrated IC50 values below 100 nM in 50% of the lines.[6] In TP53-mutated acute myeloid leukemia (AML) cells, this compound monotherapy reduced the leukemic cell population by up to 80%.[5]
Alvocidib also exhibits potent in vitro cytotoxicity, with IC50 values typically ranging from 50 to 200 nM in various tumor cell lines.[7] In cutaneous T-cell lymphoma (CTCL) Hut78 cells, Alvocidib showed an IC50 of 94 nM.[8] It has also been shown to induce apoptosis in various hematopoietic cell lines.[9]
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | ASXL1 mutant CRC cell lines | Colorectal Cancer | <100 | [6] |
| OCI-AML-2 | Acute Myeloid Leukemia | 90-100% inhibition at safe clinical doses | [10] | |
| RH30 | Rhabdomyosarcoma | >90% inhibition at safe clinical doses | [10] | |
| SKOV-3 | Ovarian Cancer | >50% inhibition at safe clinical doses | [10] | |
| Alvocidib | Hut78 | Cutaneous T-cell Lymphoma | 94 | [8] |
| LNCAP | Prostate Cancer | 16 | [3] | |
| K562 | Chronic Myelogenous Leukemia | 130 | [3] | |
| HCT116 | Colorectal Cancer | 13 | [3] | |
| A2780 | Ovarian Cancer | 15 | [3] | |
| PC3 | Prostate Cancer | 10 | [3] | |
| Mia PaCa-2 | Pancreatic Cancer | 36 | [3] | |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 | [11] | |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 | [11] | |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 | [11] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Preclinical Efficacy
In vivo studies in animal models further highlight the anti-tumor activity of both agents.
This compound has demonstrated significant single-agent activity in a patient-derived xenograft (PDX) model of T-cell prolymphocytic leukemia (T-PLL), where it prolonged overall survival compared to venetoclax (B612062) alone.[6]
Alvocidib has shown activity in several hematological preclinical models.[7] For example, in a Ramos B-cell non-Hodgkin's lymphoma xenograft model, Alvocidib treatment resulted in a tumor growth inhibition (T/C) of 11%.[7] However, in a preclinical model of myelodysplastic syndrome (MDS), in vivo treatment with Alvocidib did not show a clear survival benefit.
| Drug | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | T-PLL PDX model | T-cell Prolymphocytic Leukemia | Prolonged overall survival (7.4 weeks vs. 4.4 weeks for venetoclax alone) | [6] |
| Alvocidib | Ramos xenograft | B-cell non-Hodgkin's Lymphoma | T/C = 11% | [7] |
| NUP98-HOXD13 MDS model | Myelodysplastic Syndrome | No clear survival benefit |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTS Assay)
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to various concentrations of this compound or Alvocidib for 72 hours.[3]
-
MTS Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[3]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]
-
Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V Staining)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Alvocidib for a specified time (e.g., 48 hours).[8]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[11]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis.[11]
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice (e.g., SCID or nude mice).[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, Alvocidib).
-
Drug Administration: Administer the drugs according to the specified dose and schedule (e.g., intravenous injection).[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Efficacy Endpoints: Evaluate anti-tumor efficacy based on tumor growth inhibition (T/C ratio) or log cell kill.[7]
Conclusion
This comparative guide highlights the distinct preclinical profiles of this compound and Alvocidib. This compound's high selectivity for CDK9 translates to potent and targeted anti-tumor activity, particularly in hematological malignancies, by inducing apoptosis through the downregulation of key survival proteins. Alvocidib's broader CDK inhibition results in potent cytotoxicity and cell cycle arrest across a wide range of cancer types.
The choice between these two agents in a research or drug development context will depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. The provided data and experimental protocols offer a solid foundation for further investigation and informed decision-making in the pursuit of novel cancer therapies.
References
- 1. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Tambiciclib and Dinaciclib in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents. This guide provides a detailed comparison of two notable CDK inhibitors, Tambiciclib (SLS009) and Dinaciclib (B612106), based on available preclinical and clinical data in AML models. While direct head-to-head studies are limited, this document aims to offer an objective comparison of their mechanisms of action, preclinical efficacy, and clinical potential to inform further research and drug development efforts.
At a Glance: Key Differences
| Feature | This compound (SLS009) | Dinaciclib |
| Primary Target | Highly selective CDK9 inhibitor | Multi-CDK inhibitor (CDK1, CDK2, CDK5, CDK9) |
| Mechanism of Action | Inhibition of transcriptional elongation of anti-apoptotic proteins (e.g., MCL-1, survivin). | Inhibition of cell cycle progression (G1/S and G2/M arrest) and transcriptional regulation. |
| Clinical Development in AML | Primarily investigated in combination with venetoclax (B612062) and azacitidine in relapsed/refractory AML. | Investigated as a monotherapy and in combination with other agents in preclinical and early-phase clinical trials. |
| Reported Potency in AML | Demonstrates low nanomolar IC50 values in various AML cell lines. | Shows efficacy in the nanomolar range in primary AML cells and cell lines. |
Mechanism of Action: A Tale of Two Inhibition Profiles
This compound and Dinaciclib both exert their anti-leukemic effects by targeting CDKs, but their distinct selectivity profiles lead to different primary mechanisms of action.
This compound: A Focus on Transcriptional Addiction
This compound is a highly selective inhibitor of CDK9.[1] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive gene transcription.[2] In many cancers, including AML, malignant cells are "transcriptionally addicted," meaning they rely on the continuous high-level expression of short-lived anti-apoptotic proteins like MCL-1 and MYC for their survival. By inhibiting CDK9, this compound effectively shuts down the transcription of these key survival genes, leading to rapid induction of apoptosis in cancer cells.[1][3]
Dinaciclib: A Multi-Pronged Attack on Cell Cycle and Transcription
Dinaciclib takes a broader approach by inhibiting multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[4] This multi-targeted inhibition results in a dual mechanism of action:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the progression of the cell cycle at the G1/S and G2/M transitions, thereby halting cellular proliferation.[4]
-
Transcriptional Inhibition: Similar to this compound, Dinaciclib's inhibition of CDK9 suppresses transcription, leading to the downregulation of anti-apoptotic proteins like MCL-1.[4][5]
This combined effect on both cell cycle machinery and transcriptional regulation contributes to its potent anti-leukemic activity.
Preclinical Efficacy in AML Cell Lines
The following tables summarize the available in vitro efficacy data for this compound and Dinaciclib in various AML cell lines. It is important to note that these results are from different studies and direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Key Mutations | IC50 (nM) | Assay Conditions | Reference |
| NOMO-1 | ASXL1, TP53 | 43 | 8-hour exposure | [3] |
| THP-1 | TP53 mutated, ASXL1 wildtype | 42 | 8-hour exposure | [3] |
| MOLM-13 | TP53 wildtype | 23 | 8-hour exposure | [3] |
| MOLM-13 | TP53 knockout | 46 | 8-hour exposure | [3] |
Table 2: In Vitro Activity of Dinaciclib in AML Cell Lines
| Cell Line/Sample | Key Mutations | IC50 (nM) | Assay Conditions | Reference |
| Primary AML cells | Various | 50-100 | Not specified | [6] |
| HL-60 | Not specified | 8.46 | Not specified | |
| KG-1 | Not specified | 14.37 | Not specified | |
| THP-1 | MLL-AF9 | Not specified | Not specified | [3] |
| MV4-11 | MLL-AF4 | Not specified | Not specified | [7] |
| OCI-AML3 | NPM1c | Not specified | Not specified | [7] |
Clinical Development in AML
This compound: Recent clinical data for this compound has been promising, particularly in the relapsed/refractory AML setting. A Phase 2 trial of this compound in combination with venetoclax and azacitidine demonstrated encouraging overall response rates (ORR) and overall survival (OS) in heavily pretreated patients, including those with poor-prognostic mutations like ASXL1.[8][9][10][11]
-
ORR: In evaluable patients, the ORR was 33% across all dose levels, and 40% at the optimal dose.[9] In patients with AML with myelodysplasia-related changes (AML-MR), the ORR was 44%.[11]
-
Median OS: The median OS in patients with AML-MR was 8.9 months, and 8.8 months in those relapsed/refractory to venetoclax-based regimens, which is a significant improvement over historical benchmarks.[8]
Dinaciclib: Clinical trials of Dinaciclib as a monotherapy in relapsed/refractory AML have shown modest activity, with transient reductions in circulating blasts but no complete remissions in some studies.[12] Toxicities, including gastrointestinal and hematologic side effects, have been noted.[12] The short duration of Mcl-1 inhibition observed in vivo with bolus infusions suggests that alternative dosing schedules, such as prolonged infusions, may be necessary to improve clinical efficacy.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and interpretation of related research.
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol provides a general framework for assessing cell viability. Specific details may vary based on the cell line and reagent manufacturer.
-
Cell Seeding: Seed AML cells in suspension in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or Dinaciclib in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[13]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[13]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or Dinaciclib for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the procedure for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[10][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[10][16]
-
PI Staining: Add propidium iodide solution to the cell suspension.[10][16]
-
Incubation: Incubate for at least 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Conclusion
Both this compound and Dinaciclib demonstrate potent anti-leukemic activity in AML models, albeit through distinct mechanisms of action. This compound's high selectivity for CDK9 makes it a promising agent for targeting the transcriptional dependencies of AML cells, and it has shown significant clinical benefit in combination therapy for relapsed/refractory patients. Dinaciclib's broader CDK inhibition profile offers a dual attack on both cell cycle progression and transcription, though its clinical development in AML is less advanced and may require optimization of dosing strategies.
The choice between these or other CDK inhibitors for further development or clinical application will likely depend on the specific molecular subtype of AML, the patient's prior treatment history, and the potential for synergistic combinations with other targeted agents. The data presented in this guide provides a foundation for researchers and clinicians to make informed decisions in the ongoing effort to improve outcomes for patients with AML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib enhances natural killer cell cytotoxicity against acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. scispace.com [scispace.com]
- 12. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V apoptosis assay [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Head-to-Head In Vitro Comparison of Selective CDK9 Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic avenue, particularly in oncology. As a key regulator of transcriptional elongation, CDK9 dysregulation is implicated in various cancers. This guide provides an objective in vitro comparison of selective CDK9 inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of the CDK9 signaling pathway and experimental workflows.
Performance Comparison of Selective CDK9 Inhibitors
The potency and selectivity of CDK9 inhibitors are crucial for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several selective CDK9 inhibitors against CDK9 and other CDK family members, offering a quantitative comparison. Lower IC50 values indicate greater potency.[1]
Table 1: Biochemical IC50 Values of Selective CDK9 Inhibitors against CDK9/Cyclin T1
| Inhibitor | CDK9 IC50 (nM) | Reference |
| NVP-2 | < 0.514 | [2] |
| JSH-150 | 1 | [3] |
| Enitociclib (BAY 1251152) | 3 | [3] |
| AZD4573 | < 4 | [3] |
| CDKI-73 | 4 | [2] |
| MC180295 | 5 | [3] |
| KB-0742 | 6 | [2][3] |
| Atuveciclib (BAY-1143572) | 13 | [3] |
| Riviciclib (P276-00) | 20 | [3] |
| LDC000067 | 44 | [2][3] |
| Compound 51 | 19.9 | [2] |
| CAN508 | 350 | [2] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Direct comparison across different studies should be made with caution.[4]
Table 2: Kinase Selectivity Profile of Representative CDK9 Inhibitors (IC50 in nM)
| Kinase | Cdk9-IN-9 (KB-0742) | Flavopiridol | SNS-032 |
| CDK9/cyclin T1 | 6 | 20-100 | 4 |
| CDK1 | >300 | 20-100 | - |
| CDK2 | >300 | 20-100 | 4 |
| CDK4 | >300 | 20-100 | - |
| CDK6 | >300 | 20-100 | - |
| CDK7 | >300 | 20-100 | 4 |
Source: Data compiled from multiple sources.[1][2] Cdk9-IN-9 (KB-0742) demonstrates high selectivity for CDK9, with over 50-fold greater selectivity compared to other CDK family members. In contrast, Flavopiridol and SNS-032 exhibit a broader spectrum of activity.[1]
Signaling Pathway and Experimental Workflow
CDK9 Signaling Pathway
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner (most commonly Cyclin T1). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a critical step for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation.[5][6] This process is particularly important for the expression of short-lived anti-apoptotic proteins, such as Mcl-1.[6] Selective CDK9 inhibitors competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII and leading to a stall in transcriptional elongation, which ultimately induces apoptosis in cancer cells.[6]
General Experimental Workflow for CDK9 Inhibitor Evaluation
The in vitro evaluation of selective CDK9 inhibitors typically follows a multi-step process to characterize their biochemical potency, cellular activity, and mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are generalized protocols for key in vitro assays used to characterize selective CDK9 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the CDK9/Cyclin T1 complex.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the CDK9/Cyclin T1 enzyme. The amount of ADP produced during the kinase reaction is quantified, which is inversely proportional to the inhibitor's activity.[5]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Test compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.[1][8][9]
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of a CDK9 inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[8]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6][8]
-
Add the solubilization solution to dissolve the formazan crystals.[6][8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[8]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][8]
Western Blot Analysis for Target Engagement
Objective: To detect changes in the protein levels of CDK9 targets, such as phosphorylated RNA Polymerase II (Ser2) and the anti-apoptotic protein Mcl-1, following treatment with a CDK9 inhibitor.
Principle: Western blotting uses specific antibodies to detect target proteins in cell lysates that have been separated by size using gel electrophoresis. A dose-dependent reduction in the phosphorylated RNAPII signal indicates cellular CDK9 inhibition.[9]
Materials:
-
Treated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CDK9 inhibitor.
Principle: This flow cytometry-based assay uses Annexin V to detect phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of the CDK9 inhibitor for the desired duration.
-
Harvest both floating and adherent cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Tambiciclib in Combination with Standard Chemotherapy for Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tambiciclib in combination with standard chemotherapy for the treatment of leukemia, with a focus on relapsed/refractory Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Executive Summary
This compound (SLS009) is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the suppression of key anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, which are crucial for the survival and proliferation of leukemia cells. Recent clinical trial data for this compound, when used in a triple combination with the standard of care agents venetoclax (B612062) and azacitidine, have shown promising results in patients with relapsed/refractory AML. This combination therapy has demonstrated the potential to improve response rates and overall survival compared to historical data for standard therapies. This guide will delve into the available data, compare the efficacy and safety of the this compound combination with the current standard of care, and provide detailed experimental methodologies for key assays used in its evaluation.
Performance Comparison
The following tables summarize the clinical trial data for this compound in combination with venetoclax and azacitidine versus the standard of care (venetoclax and azacitidine) in patients with relapsed/refractory AML.
Table 1: Efficacy in Relapsed/Refractory Acute Myeloid Leukemia
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (mOS) |
| This compound + Venetoclax + Azacitidine | Relapsed/Refractory AML (all evaluable patients, n=54) | 33%[3] | Not Reported for all patients |
| Relapsed/Refractory AML (optimal dose, 30 mg twice weekly) | 40%[3] | 8.8 months (in patients refractory to venetoclax-based regimens)[1] | |
| Relapsed/Refractory AML with Myelodysplasia-Related Changes (AML-MRC) (optimal dose) | 44%[1] | 8.9 months[1] | |
| Relapsed/Refractory AML with ASXL1 mutations (optimal dose) | 50%[1] | Not Reported | |
| Venetoclax + Azacitidine (Standard of Care) | Relapsed/Refractory AML | 40.7% - 52.4%[4][5] | 9.1 - 9.2 months[4][5] |
| Relapsed/Refractory AML (real-world data) | 40.7%[5] | 9.2 months[5] |
Table 2: Efficacy in Specific High-Risk Subtypes of Relapsed/Refractory AML
| Treatment Regimen | Patient Subtype | Overall Response Rate (ORR) |
| This compound + Venetoclax + Azacitidine | AML-MRC with myelomonocytic/myeloblastic subtype | 50%[1] |
| AML with ASXL1 mutations | 50%[1] | |
| AML with RUNX1 mutations | 60% | |
| AML with TP53 mutations | 33% | |
| Venetoclax + Azacitidine (Standard of Care) | Data for these specific subtypes are not readily available in the searched literature for a direct comparison. | Not Available |
Mechanism of Action: The Role of CDK9 Inhibition
This compound's therapeutic effect stems from its potent and selective inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (p-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of short-lived mRNAs. Many of these mRNAs encode for proteins vital for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC. By inhibiting CDK9, this compound effectively downregulates the expression of these crucial survival proteins, leading to apoptosis in malignant cells.
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of anti-leukemic drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, Venetoclax, Azacitidine (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound, venetoclax, and azacitidine, alone or in combination. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: 100 µL of solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by non-linear regression analysis.
Synergy Analysis
To determine if the combination of this compound with standard chemotherapy agents results in a synergistic, additive, or antagonistic effect, synergy analysis is performed. The Chou-Talalay method is a widely accepted approach.
Procedure:
-
Experimental Design: A checkerboard (matrix) dilution of this compound and another agent (e.g., venetoclax) is prepared.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed as described above with the drug combination matrix.
-
Data Analysis: The results are analyzed using software such as CompuSyn. The software calculates a Combination Index (CI) for each drug combination.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Caption: A representative workflow for assessing drug synergy.
Logical Relationships in Treatment Decisions
The decision to incorporate this compound into a treatment regimen for relapsed/refractory AML is based on a logical assessment of the patient's disease characteristics and prior treatments.
Caption: Logical flow for considering this compound combination therapy.
Conclusion
The addition of this compound to the standard of care regimen of venetoclax and azacitidine shows significant promise for patients with relapsed/refractory AML, particularly those with high-risk molecular features. The available clinical data suggests that this triple combination may lead to improved overall response rates and overall survival in this difficult-to-treat patient population. Further investigation, including randomized controlled trials, will be crucial to definitively establish the clinical benefit of this compound and its place in the treatment landscape for AML. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of this and other novel therapeutic agents.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-world outcomes of azacitidine plus venetoclax in acute myeloid leukemia: a multicenter retrospective cohort study from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Tambiciclib compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the kinase selectivity of Tambiciclib (GFH009/SLS009), a potent and highly selective CDK9 inhibitor, with other notable kinase inhibitors, focusing on the CDK4/6 inhibitors Palbociclib, Ribociclib (B560063), and Abemaciclib. This objective analysis is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic development and preclinical studies.
Executive Summary
This compound distinguishes itself as a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2] In contrast, Palbociclib, Ribociclib, and Abemaciclib primarily target CDK4 and CDK6, crucial drivers of cell cycle progression. While all these inhibitors demonstrate potent anti-cancer properties, their distinct kinase selectivity profiles lead to different mechanisms of action and potential off-target effects. This guide presents a comprehensive overview of their comparative selectivity, supported by quantitative data from various kinase profiling assays.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to minimizing off-target toxicities and maximizing therapeutic index. The following tables summarize the available quantitative data on the selectivity of this compound and the CDK4/6 inhibitors.
Table 1: Potency and Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| This compound (GFH009) | CDK9/cyclin T1 | 1 - 9 | [1] |
| Palbociclib | CDK4/cyclin D1, CDK6/cyclin D3 | 11, 16 | [3] |
| Ribociclib | CDK4/cyclin D1, CDK6/cyclin D3 | 10, 39 | [3] |
| Abemaciclib | CDK4/cyclin D1, CDK6/cyclin D3 | 2, 10 | [3] |
Table 2: Kinome-wide Selectivity Profile
The following table provides a summary of the kinome-wide selectivity of the compared inhibitors. Data for Palbociclib, Ribociclib, and Abemaciclib are derived from KINOMEscan™ assays, which assess the binding of the inhibitor to a large panel of kinases. A lower percentage of control indicates stronger binding. For this compound, specific quantitative data from a comparable broad-panel screen is not publicly available; however, it has been reported to exhibit excellent selectivity over 468 kinases and more than 200-fold selectivity against other CDKs.[4][5]
| Inhibitor | Assay Platform | Number of Kinases Screened | Key Off-Target Hits (% of Control @ 1µM) | Overall Selectivity | Reference |
| This compound (GFH009) | Various (including radiometric assays) | 468 | Data not publicly available in this format. Reported to have negligible affinity for other CDK family members and related kinomes. | Highly Selective | [1][4] |
| Palbociclib | KINOMEscan™ | 468 | CAMK2D (28%), CAMK2G (33%), STK33 (35%) | Highly Selective | [3] |
| Ribociclib | KINOMEscan™ | 468 | Minimal off-target binding reported. | Highly Selective | [3] |
| Abemaciclib | KINOMEscan™ | 468 | CDK1/CycB (1.2%), CDK2/CycA (0.4%), CDK2/CycE (0.5%), GSK3A (1.5%), GSK3B (0.6%), among others. | Less Selective | [3] |
Signaling Pathways
To understand the functional consequences of the differential selectivity of these inhibitors, it is essential to visualize their points of intervention in their respective signaling pathways.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. Below are summaries of the key methodologies used to generate the data presented in this guide.
Radiometric Kinase Assay (for IC50 Determination of this compound)
This biochemical assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GenFleet Therapeutics to Present Data from Phase I Trial of GFH009 Monotherapy at the 2022 Annual Meeting of American Society of Hematology (ASH) [prnewswire.com]
- 5. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
Validating Tambiciclib's On-Target Effects: A Comparative Guide Using CRISPR/Cas9
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a therapeutic candidate is a cornerstone of preclinical development. This guide provides a comparative framework for validating the on-target activity of Tambiciclib (formerly GFH009/SLS009), a potent and highly selective CDK9 inhibitor, using the precision of CRISPR/Cas9-mediated gene editing.
This compound is a clinical-stage therapeutic that has demonstrated significant anti-tumor activity in various hematologic malignancies.[1][2][3][4] Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[5][6] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II (RNAPII), leading to the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells.[4][5]
To ensure that the observed cellular phenotypes are a direct result of CDK9 inhibition and not due to off-target effects, a robust validation strategy is essential. CRISPR/Cas9 technology offers a powerful genetic approach to mimic the pharmacological inhibition of a target. By specifically knocking out the gene encoding CDK9, researchers can create a cellular model where the target is absent. Comparing the phenotypic and molecular consequences of this compound treatment with those of CDK9 knockout provides a high degree of confidence in the drug's on-target specificity.
Comparative Analysis: this compound vs. CRISPR/Cas9-mediated CDK9 Knockout
The central hypothesis for on-target validation is that the biological effects of a selective inhibitor should phenocopy the genetic knockout of its target. The following table summarizes the expected comparative outcomes when treating cancer cells with this compound versus knocking out the CDK9 gene using CRISPR/Cas9.
| Parameter | This compound Treatment | CRISPR/Cas9 CDK9 Knockout | Expected Concordance |
| Target Expression | No change in total CDK9 protein levels | Complete ablation of CDK9 protein expression | N/A |
| Target Activity | Inhibition of RNAPII Ser2 phosphorylation | Absence of RNAPII Ser2 phosphorylation | High |
| Downstream Signaling | Decreased MCL-1 and c-MYC mRNA and protein levels | Decreased MCL-1 and c-MYC mRNA and protein levels | High |
| Cellular Phenotype | Induction of apoptosis, decreased cell viability | Induction of apoptosis, decreased cell viability | High |
Quantitative Data Presentation
The following tables present quantitative data on this compound's potency and a representative comparison of its effects with CDK9 knockout on downstream gene expression and cell viability.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | < 0.2 |
| OCI-AML-2 | Acute Myeloid Leukemia | < 0.2 |
| RH30 | Rhabdomyosarcoma | < 0.2 |
| NCI-H209 | Small Cell Lung Cancer | < 0.2 |
| SKOV-3 | Ovarian Cancer | > 0.5 |
| Data adapted from preclinical studies.[1][4] |
Table 2: Comparative Analysis of this compound and CDK9 Knockout on Downstream Targets and Cell Viability in MV-4-11 Cells
| Condition | Relative c-MYC mRNA Expression (%) | Relative MCL-1 mRNA Expression (%) | Cell Viability (%) |
| Wild-Type (Untreated) | 100 | 100 | 100 |
| This compound (100 nM, 24h) | 25 | 30 | 45 |
| CDK9 Knockout (CRISPR) | 20 | 28 | 40 |
| Non-targeting Control (CRISPR) | 98 | 95 | 98 |
| This table presents representative data based on published findings to illustrate the expected concordance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR/Cas9-Mediated Knockout of CDK9
This protocol outlines the generation of a stable CDK9 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a CDK9-targeting single-guide RNA (sgRNA)
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., MV-4-11)
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting an early exon of the CDK9 gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the CDK9-targeting or a non-targeting control lentivirus in the presence of a transduction enhancer.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[7]
-
Clone Expansion and Validation: Expand the resulting clones and validate CDK9 knockout by Western blot and Sanger sequencing of the targeted genomic locus.[8]
Western Blot Analysis
This protocol is for assessing the protein levels of CDK9, phospho-RNAPII (Ser2), MCL-1, and c-MYC.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK9, anti-phospho-RNAPII Ser2, anti-MCL-1, anti-c-MYC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as required, wash with ice-cold PBS, and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[9]
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize with an ECL substrate.[10]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of c-MYC and MCL1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for c-MYC, MCL1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe to cDNA.
-
qPCR Reaction: Set up qPCR reactions with cDNA, primers, and master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.[11]
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or use CDK9 knockout and control cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Solubilization and Measurement: Remove the medium, add DMSO to dissolve the formazan (B1609692) crystals, and measure the absorbance at 570 nm.[13][14]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: CDK9 Signaling Pathway and Points of Intervention.
Caption: Workflow for Validating On-Target Effects.
By employing this comparative approach, researchers can robustly validate the on-target effects of this compound, providing a solid foundation for its continued clinical development. The concordance between pharmacological inhibition and genetic knockout serves as a powerful testament to the selectivity and mechanism of action of this promising anti-cancer agent.
References
- 1. SELLAS Life Sciences’ GFH009 Demonstrates Cancer Cell Growth Inhibition in Preclinical In Vitro Studies in Solid Cancer and Acute Myeloid Leukemia Cell Lines, Sellas Life Sciences [ir.sellaslifesciences.com]
- 2. GFH009 Receives FDA Fast Track, Orphan Drug Designations for Treating R/R Peripheral T-cell Lymphomas and Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 3. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
- 4. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. genemedi.net [genemedi.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
Overcoming Resistance: A Comparative Analysis of Tambiciclib and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This guide provides a comparative overview of the mechanisms of cross-resistance between different classes of CDK inhibitors, with a specific focus on the potential of Tambiciclib (SLS009), a selective CDK9 inhibitor, to overcome resistance to CDK4/6 inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows to inform future research and drug development strategies.
Mechanisms of Resistance to CDK4/6 Inhibitors
Resistance to CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072) is a near-inevitability in most patients.[1] The mechanisms are multifactorial and can be broadly categorized as either cell cycle-related or non-cell cycle-related.
Cell Cycle-Related Resistance:
-
Loss of Retinoblastoma (Rb) Function: As the primary target of CDK4/6, loss of Rb protein function eliminates the inhibitory control over E2F transcription factors, leading to unchecked cell cycle progression from G1 to S phase, thereby rendering CDK4/6 inhibitors ineffective.[1][2]
-
Cyclin E1 (CCNE1) Amplification: Upregulation of CCNE1, which encodes for cyclin E1, can drive resistance by activating CDK2 and promoting cell cycle progression independent of CDK4/6.[1][3]
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of CDK4/6 inhibitors.[2]
Non-Cell Cycle-Related Resistance:
-
Activation of Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR and RAS/MEK/ERK can provide alternative routes for cell proliferation, bypassing the G1 checkpoint enforced by CDK4/6 inhibitors.[1][2][4]
-
Loss of FAT1: Loss-of-function mutations in the FAT1 gene can activate the Hippo signaling pathway, leading to increased CDK6 levels and resistance.[1]
Studies have shown that acquired resistance to one CDK4/6 inhibitor often confers cross-resistance to other CDK4/6 inhibitors.[5][6][7] This highlights the need for therapeutic strategies that target alternative pathways to overcome resistance.
The Rationale for Targeting CDK9 in CDK4/6 Inhibitor Resistance
CDK9 plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, a key step in transcription elongation.[3] In cancer, dysregulated CDK9 activity contributes to the overexpression of anti-apoptotic proteins like MCL-1 and MYC, promoting cell survival.[3] Targeting CDK9 presents a promising strategy to overcome CDK4/6 inhibitor resistance for several reasons:
-
Different Mechanism of Action: Unlike CDK4/6 inhibitors that primarily induce G1 cell cycle arrest, CDK9 inhibitors block transcription, leading to the depletion of short-lived oncoproteins and inducing apoptosis.
-
Potential for Synergy: The distinct mechanisms of action suggest that combining CDK9 and CDK4/6 inhibitors could have synergistic effects, targeting both cell cycle progression and transcriptional addiction.
Recent preclinical evidence supports this rationale, demonstrating that a CDK9 inhibitor, AZD4573, in combination with palbociclib, resulted in tumor regression in multiple models of endocrine- and palbociclib-resistant ER+ breast cancer.[1][8] This suggests a lack of complete cross-resistance between CDK4/6 and CDK9 inhibitors.
Comparative Efficacy of CDK Inhibitors
While direct comparative studies of this compound in CDK4/6 inhibitor-resistant breast cancer models are not yet published, preclinical data on other CDK9 inhibitors and this compound in other cancer types provide valuable insights.
Table 1: Preclinical Efficacy of CDK9 Inhibitors in CDK4/6 Inhibitor-Resistant Models
| Cell Line | Resistance Model | CDK9 Inhibitor | Combination Agent | Observed Effect | Reference |
| Multiple ER+ breast cancer cell lines | Endocrine- and palbociclib-resistant | AZD4573 | Palbociclib and Fulvestrant | Synergistic tumor regression | [1][8] |
Table 2: Preclinical and Clinical Activity of this compound (SLS009)
| Cancer Type | Model/Patient Population | Combination Agents | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Relapsed/Refractory Patients | Azacitidine and Venetoclax | ORR of 33% (all patients), 40% (optimal dose); Median OS of 8.9 months in AML MR patients | [9][10][11] |
| TP53 mutated AML | Preclinical cell lines | Azacitidine and Venetoclax | Reduced TP53-mutated leukemia cell populations by up to 97% in combination | [12] |
| ASXL1 mutated and TP53 knockout AML | Preclinical cell lines | - | Dose-dependent cytotoxicity in the low nanomolar range | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of inhibitors on cell proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, KPL-1, and their palbociclib- or abemaciclib-resistant derivatives) in 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, a CDK4/6 inhibitor (e.g., palbociclib), or a combination of both.
-
Incubation: Incubate the cells for a specified period (e.g., 5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blotting
This technique is used to detect changes in protein expression levels involved in cell cycle regulation and resistance pathways.
-
Cell Lysis: Treat cells with the desired inhibitors for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Rb, p-Rb, Cyclin E1, CDK6, c-Myc, Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This method is used to determine the effect of inhibitors on cell cycle distribution.
-
Cell Treatment and Harvest: Treat cells with inhibitors for a specified time (e.g., 24 hours), then harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Pathways and Workflows
CDK4/6 Inhibitor Resistance and a CDK9 Inhibitor Bypass Strategy
Caption: Resistance to CDK4/6 inhibitors and the CDK9 inhibitor bypass.
Experimental Workflow for Assessing this compound in CDK4/6-Resistant Cells
Caption: Workflow for evaluating this compound in resistant cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Page Not Found - ASCO [asco.org]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The emerging CDK4/6 inhibitor for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SELLAS Meets All Primary Endpoints in Phase 2 Trial of SLS009 in r/r AML and Receives FDA Guidance to Advance into First-Line Therapy Study, Sellas Life Sciences [ir.sellaslifesciences.com]
- 8. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
A Comparative Guide to the In Vivo Efficacy of Tambiciclib and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two cyclin-dependent kinase (CDK) inhibitors, Tambiciclib (B12372452) (GFH009/SLS009) and Flavopiridol. While both compounds target CDKs, they exhibit distinct selectivity profiles, which is reflected in their preclinical and clinical performance. This compound is a highly selective CDK9 inhibitor, whereas Flavopiridol is a pan-CDK inhibitor with activity against multiple CDKs. This guide synthesizes available in vivo data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology drug development.
In Vivo Efficacy: A Tabular Comparison
The following table summarizes the key quantitative data from in vivo studies of this compound and Flavopiridol. It is important to note that a direct head-to-head comparison in the same cancer model is not publicly available. The data presented here is from different preclinical and clinical studies.
| Parameter | This compound (GFH009/SLS009) | Flavopiridol |
| Cancer Model | Acute Myeloid Leukemia (AML) Xenograft (MV-4-11 cell line)[1] | Cholangiocarcinoma Xenograft (KKU-213 cell line)[2][3] |
| Animal Model | Not specified | Male Balb/c RJ mice |
| Dosing Regimen | 10 mg/kg, twice weekly, intravenous injection[1] | 5 mg/kg and 7.5 mg/kg, 5 days/week for 2 weeks, intraperitoneal injection[2][3] |
| Primary Efficacy Endpoint | Tumor Growth Inhibition, Survival | Tumor Volume and Weight Reduction |
| Quantitative Results | - Dose-dependent tumor growth inhibition.[1]- Significant prolongation of survival in tumor-bearing rodents.[1] | - Significant reduction in tumor volume and weight at both doses.[2] |
| Toxicity/Adverse Effects | Stable body weight.[1] | No observable adverse effects.[2] |
| Cancer Model | Relapsed/Refractory Acute Myeloid Leukemia (AML) (Clinical Trial)[3][4][5] | Anaplastic Thyroid Cancer (ATC) Patient-Derived Xenograft (PDX)[6][7] |
| Animal Model | Human Patients | Not specified |
| Dosing Regimen | 30 mg, twice weekly (in combination with azacitidine and venetoclax)[4] | 7.5 mg/kg/day, 5 days on/2 days off for 17 days, intraperitoneal injection[6][7] |
| Primary Efficacy Endpoint | Overall Response Rate (ORR), Overall Survival (OS) | Tumor Volume and Weight Reduction |
| Quantitative Results | - ORR: 44% in patients with AML with myelodysplasia-related changes (AML-MR).[4]- Median OS: 8.9 months in AML-MR patients.[4] | - Significant decrease in tumor weight and volume over time.[6][7] |
| Toxicity/Adverse Effects | Favorable safety profile with no dose-limiting toxicities observed.[4] | Not specified |
Experimental Protocols
This compound: In Vivo AML Xenograft Study
-
Cell Line: MV-4-11, a human acute myeloid leukemia cell line.[1]
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: MV-4-11 cells were transplanted into the mice to establish xenograft tumors.
-
Treatment Groups: Mice were randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound maleate (B1232345) was administered via tail vein injection at doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg, either once or twice weekly.[1]
-
Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume. Overall survival of the mice was also recorded.[1]
-
Pharmacodynamic Analysis: Expression of MCL-1 and c-MYC proteins was assessed in tumor tissues post-treatment to confirm target engagement.[1]
Flavopiridol: In Vivo Cholangiocarcinoma Xenograft Study
-
Cell Line: KKU-213, a human cholangiocarcinoma cell line.[2][3]
-
Tumor Implantation: 1x10^5 KKU-213 cells were subcutaneously injected into the flanks of the mice.[2]
-
Treatment Groups: Mice were divided into a control group (receiving PBS) and two Flavopiridol treatment groups (5 mg/kg and 7.5 mg/kg).[2][3]
-
Drug Administration: Flavopiridol was administered via intraperitoneal injection 3 days after tumor transplantation and continued 5 days a week for a total of 14 days.[2]
-
Efficacy Evaluation: Tumor growth was monitored daily using a vernier caliper. On day 17, the mice were sacrificed, and the tumors were excised and weighed.[2]
-
Toxicity Assessment: The body weights of the mice were recorded twice a week to monitor for any adverse effects.[2]
Flavopiridol: In Vivo Anaplastic Thyroid Cancer Patient-Derived Xenograft (PDX) Study
-
Tumor Model: A patient-derived xenograft (PDX) model of anaplastic thyroid cancer (ATC) was established from a primary tumor of a 70-year-old female patient.[6][7]
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Five xenografts were generated per treatment group.
-
Treatment Groups: Mice were randomized to receive either a vehicle control (water) or Flavopiridol.
-
Drug Administration: Flavopiridol was administered daily at a dose of 7.5 mg/kg/day via intraperitoneal injection for a period of 17 days (five days on, two days off).[6][7]
-
Efficacy Evaluation: Tumor volume and weight were measured over time until the control group reached the endpoint at day 35.[6][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and Flavopiridol.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Flavopiridol.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vivo xenograft studies, applicable to the evaluation of both this compound and Flavopiridol.
Caption: General workflow for in vivo xenograft studies.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. News - this compound (SLS009) - LARVOL VERI [veri.larvol.com]
- 7. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
Tambiciclib's Mechanism of Action in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tambiciclib (SLS009), a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other CDK inhibitors, focusing on the validation of its mechanism of action in primary patient samples, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction to this compound and its Mechanism of Action
This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived anti-apoptotic proteins and oncoproteins critical for cancer cell survival. This targeted action results in the downregulation of key survival proteins such as Myeloid Cell Leukemia 1 (MCL-1) and MYC, ultimately inducing apoptosis in malignant cells. Recent clinical trials have demonstrated promising activity of this compound in patients with relapsed/refractory AML.[1][2][3][4][5]
Comparative Analysis of CDK9 Inhibitors in Primary AML Samples
While direct head-to-head clinical trials comparing this compound with other CDK9 inhibitors in primary AML patient samples are not yet widely published, preclinical studies and data from individual clinical trials allow for a comparative assessment of their mechanisms and efficacy. This section compares this compound with other notable CDK inhibitors that have been evaluated in AML.
Table 1: Comparison of this compound and Other CDK Inhibitors in AML
| Feature | This compound (SLS009) | Alvocidib (Flavopiridol) | Voruciclib (B612172) | Fadraciclib (CYC065) | Dinaciclib |
| Primary Target | Highly selective CDK9 | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) | CDK9, CDK4/6 | CDK2, CDK9 | CDK1, 2, 5, 9 |
| Mechanism of Action | Inhibition of RNA Pol II phosphorylation, downregulation of MCL-1 and MYC | Broad inhibition of CDKs, leading to cell cycle arrest and apoptosis | Downregulation of MCL-1 and MYC | Downregulation of MCL-1 and suppression of RNAPII-driven transcription | Inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis |
| Reported Activity in Primary AML Samples | Phase 2 data shows significant ORR in r/r AML patients, including those with high-risk mutations like ASXL1.[1][2][3][6] | Demonstrates activity in combination with chemotherapy in newly diagnosed and relapsed/refractory AML. | Induces apoptosis in primary AML patient samples, with moderate to high activity observed.[7] | Rapidly induces apoptosis in primary AML cells.[8] | Enhances NK-cell cytotoxicity against primary AML samples.[9] Downregulates MCL-1 and induces apoptosis with prolonged exposure.[10][11] |
| Key Differentiator | High selectivity for CDK9, potentially leading to a better safety profile.[5] | First-generation, broad-spectrum CDK inhibitor. | Second-generation, more selective CDK9 inhibitor.[7] | Dual CDK2/9 inhibitor.[8][12] | Multi-CDK inhibitor with activity against several CDKs. |
Experimental Data from Primary Patient Samples
This compound: Clinical Efficacy in Relapsed/Refractory AML
A Phase 2 clinical trial (NCT04588922) of this compound in combination with venetoclax (B612062) and azacitidine in patients with relapsed/refractory AML demonstrated significant clinical activity.
Table 2: Efficacy of this compound in a Phase 2 Trial in r/r AML Patients
| Patient Population | Overall Response Rate (ORR) | Median Overall Survival (mOS) |
| All evaluable patients | 33% | - |
| Patients at optimal dose (30 mg twice weekly) | 40% | - |
| AML with Myelodysplasia-Related Changes (AML-MRC) at optimal dose | 44% | 8.9 months[1][2][3] |
| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype | 50% | - |
| Patients with ASXL1 mutations at optimal dose | 50% | - |
| Patients refractory to venetoclax-based regimens | - | 8.8 months[4] |
These results highlight this compound's potential in a heavily pre-treated patient population with poor prognosis.[1][2][3][4][13]
Voruciclib: Induction of Apoptosis in Primary AML Samples
Preclinical studies have shown that Voruciclib induces apoptosis in primary AML patient samples. Treatment with Voruciclib led to a significant increase in Annexin V positive cells, indicating programmed cell death. This activity was observed across various patient samples, although with some variability in sensitivity.[7]
Fadraciclib: Rapid Apoptosis Induction in Primary AML Cells
Fadraciclib, a dual CDK2/9 inhibitor, has been shown to induce rapid apoptosis in primary AML cells within 6-8 hours of treatment. This effect is attributed to the downregulation of MCL-1 and the suppression of RNA polymerase II-driven transcription.[8]
Dinaciclib: Enhanced Immune Response and Apoptosis in Primary AML
Dinaciclib has demonstrated the ability to enhance the cytotoxicity of natural killer (NK) cells against primary AML targets.[9] Furthermore, prolonged exposure to Dinaciclib effectively induces apoptosis and downregulates MCL-1 in primary leukemia cells.[10][11]
Experimental Protocols
Western Blot Analysis for MCL-1 and MYC Expression
This protocol is designed to assess the protein levels of MCL-1 and MYC in primary AML cells following treatment with CDK9 inhibitors.
Materials:
-
Primary AML patient samples
-
CDK9 inhibitors (this compound, Alvocidib, Voruciclib, etc.)
-
RPMI-1640 medium with 10% FBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MCL-1, anti-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Isolate mononuclear cells from primary AML patient samples and culture them in RPMI-1640 medium. Treat the cells with varying concentrations of the CDK9 inhibitor or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, MYC, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of MCL-1 and MYC to the loading control (β-actin).
Apoptosis Assay using Annexin V/Propidium Iodide Staining by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells in primary AML samples after treatment with CDK9 inhibitors.
Materials:
-
Primary AML patient samples
-
CDK9 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary AML cells with CDK9 inhibitors at various concentrations and for different durations. Include an untreated control.
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Data Analysis: Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by the CDK9 inhibitor.
Visualizing the Mechanism and Workflow
CDK9 Inhibition Signaling Pathway
References
- 1. onclive.com [onclive.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. cancernetwork.com [cancernetwork.com]
Synergistic Potential of Tambiciclib: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Tambiciclib (SLS009), a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), is emerging as a promising agent in oncology, particularly in combination with other targeted therapies. This guide provides a comprehensive comparison of the synergistic potential of this compound with various targeted agents, supported by available clinical and preclinical data. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.
Executive Summary
Current research highlights the significant synergistic anti-tumor activity of this compound when combined with agents targeting key survival pathways in cancer. The primary mechanism of synergy appears to be the downregulation of the anti-apoptotic protein MCL-1 by this compound, which sensitizes cancer cells to apoptosis induced by other targeted therapies. Clinical data has demonstrated impressive efficacy for this compound in combination with the BCL-2 inhibitor venetoclax (B612062) and the DNA methyltransferase inhibitor azacitidine in acute myeloid leukemia (AML), and with the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (B611923) in diffuse large B-cell lymphoma (DLBCL).
This compound Combination with Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML)
A phase 2 clinical trial (NCT04588922) has shown robust and durable responses with the combination of this compound, venetoclax, and azacitidine in patients with relapsed/refractory AML, including those who have previously progressed on venetoclax-based therapies.[1][2][3]
Clinical Efficacy Data
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| All evaluable r/r AML patients (n=54) | This compound + Venetoclax + Azacitidine | 33% | - | [1] |
| r/r AML patients at optimal this compound dose (30 mg twice weekly) | This compound + Venetoclax + Azacitidine | 40% | - | [1] |
| r/r AML with myelodysplasia-related changes (AML-MRC) at optimal dose | This compound + Venetoclax + Azacitidine | 44% | 8.9 months | [1][3] |
| r/r AML-MRC with myelomonocytic/myeloblastic subtype at optimal dose | This compound + Venetoclax + Azacitidine | 50% | - | [1] |
| r/r AML with ASXL1 mutations at optimal dose | This compound + Venetoclax + Azacitidine | 50% | - | [1] |
| r/r AML who progressed on venetoclax-based therapies (Cohort 3, n=13) | This compound + Venetoclax + Azacitidine | 46% | 8.8 months | [2][4] |
| r/r AML-MRC in Cohort 3 | This compound + Venetoclax + Azacitidine | 67% | 8.9 months | [2][4] |
| r/r AML with myelomonocytic phenotype in Cohort 3 | This compound + Venetoclax + Azacitidine | 75% | - | [2] |
Table 1: Clinical Efficacy of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML.
Mechanism of Synergy
The synergy between this compound and venetoclax is rooted in their complementary effects on the BCL-2 family of apoptosis regulators.[5][6]
-
This compound (CDK9 Inhibition): CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, most notably MCL-1.[5] By inhibiting CDK9, this compound leads to the rapid depletion of MCL-1 mRNA and protein.[7]
-
Venetoclax (BCL-2 Inhibition): Venetoclax directly inhibits the anti-apoptotic protein BCL-2.
-
Synergistic Apoptosis: Many AML cells, particularly those resistant to venetoclax, rely on MCL-1 for survival.[2] By downregulating MCL-1, this compound removes a key resistance mechanism to BCL-2 inhibition, thereby sensitizing the leukemic cells to venetoclax-induced apoptosis.
This compound Combination with Zanubrutinib in Diffuse Large B-cell Lymphoma (DLBCL)
Preclinical rationale and early clinical data suggest a synergistic effect between this compound and the BTK inhibitor zanubrutinib in DLBCL.[8][9][10]
Clinical Efficacy Data
A phase 2a trial has provided initial evidence of the efficacy of this combination in patients with relapsed/refractory DLBCL.[9][10]
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) | Reference |
| r/r DLBCL (evaluable, n=6) | This compound + Zanubrutinib | 67% | 1 patient | - | [10] |
| r/r DLBCL with activated B-cell like (ABC) subtype (n=6) | This compound + Zanubrutinib | - | - | 83% | [10] |
Table 2: Clinical Efficacy of this compound in Combination with Zanubrutinib in Relapsed/Refractory DLBCL.
Mechanism of Synergy
The proposed synergy between CDK9 and BTK inhibitors in B-cell malignancies is based on the interception of key survival signaling pathways.[8]
-
Zanubrutinib (BTK Inhibition): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell lymphomas and promotes cell proliferation and survival.[8]
-
This compound (CDK9 Inhibition): As previously described, CDK9 inhibition downregulates the transcription of key survival proteins like MCL-1 and MYC, which are often downstream of BCR signaling.[5][7]
-
Synergistic Effect: By targeting both the upstream BCR signaling (zanubrutinib) and the downstream transcriptional machinery responsible for producing survival proteins (this compound), the combination can more effectively induce apoptosis and overcome resistance mechanisms.
Experimental Protocols
Detailed protocols for key in vitro and in vivo experiments are provided below to guide further investigation into the synergistic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the second targeted agent, and the combination of both. Include a vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Protocol:
-
Treat cells with this compound, the second agent, or the combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, MCL-1, BCL-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, second agent alone, and the combination).
-
Administer the drugs according to the desired schedule and route of administration.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment compared to single agents and the control.
Conclusion
This compound demonstrates significant synergistic potential when combined with other targeted therapies, particularly those that modulate the apoptotic machinery. The combination of this compound with venetoclax and azacitidine in AML, and with zanubrutinib in DLBCL, has shown promising clinical activity. The underlying mechanism of synergy is primarily attributed to the CDK9-mediated downregulation of MCL-1, a key anti-apoptotic protein and a known resistance factor to BCL-2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic interactions of this compound and to identify optimal combination strategies for various cancer types. The experimental protocols provided in this guide offer a framework for conducting such studies.
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. US20230255962A1 - Combination of a btk inhibitor and an inhibitor of cdk9 to treat cancer - Google Patents [patents.google.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
comparative toxicity profiles of different CDK9 inhibitors
A Comparative Guide to the Toxicity Profiles of CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for cancer therapy. By phosphorylating the C-terminal domain of RNA polymerase II (RNAPII), CDK9 facilitates the transcription of key genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYC.[1][2] Cancer cells often become addicted to the sustained expression of these proteins for survival and proliferation.[1] Consequently, inhibiting CDK9 can selectively induce apoptosis in malignant cells.
However, the ubiquitous role of CDK9 in gene transcription presents a significant challenge: on-target toxicity. Because normal cells also rely on CDK9 for the expression of essential genes, potent inhibition can lead to adverse effects.[3] Early pan-CDK inhibitors demonstrated clinical activity but were often hampered by unacceptable toxicities due to their lack of specificity.[4][5] This has driven the development of a new generation of highly selective CDK9 inhibitors aimed at improving the therapeutic window. This guide provides a comparative overview of the toxicity profiles of different CDK9 inhibitors, supported by experimental data and methodologies.
Mechanism of Action and Toxicity
The primary mechanism of action for CDK9 inhibitors involves the induction of caspase-dependent apoptosis.[3] By blocking CDK9's kinase activity, these compounds prevent the phosphorylation of RNAPII, leading to a rapid decrease in the levels of anti-apoptotic proteins, most notably Mcl-1.[1][3] This loss of pro-survival signals sensitizes cancer cells to apoptosis.
On-target toxicity is an inherent challenge, as this mechanism also affects healthy, proliferating cells, such as those in the bone marrow and gastrointestinal tract.[1][3] This can manifest as myelosuppression (e.g., neutropenia) and gastrointestinal distress.[1][6] Off-target toxicity , a major issue with first-generation, less selective inhibitors, results from the inhibition of other kinases, including cell-cycle CDKs (e.g., CDK1, CDK2), which can lead to a broader range of adverse events.[4][7] The development of highly selective inhibitors and optimized dosing schedules are key strategies to mitigate these toxicities.[2][4]
Comparative Toxicity of CDK9 Inhibitors
The landscape of CDK9 inhibitors can be broadly divided into two categories: early-generation, non-selective (pan-CDK) inhibitors and newer, highly selective inhibitors. The introduction of more selective drugs has been crucial in reducing off-target effects.[8]
Data on Inhibitor Toxicity
The following table summarizes the toxicity profiles of notable pan-CDK and selective CDK9 inhibitors based on preclinical and clinical data.
| Inhibitor Class | Inhibitor | Selectivity | Key Preclinical Toxicities | Key Clinical Adverse Events (Dose-Limiting Toxicities in Bold) |
| Pan-CDK Inhibitors | Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | Myelosuppression | Diarrhea, nausea, fatigue, neutropenia , tumor lysis syndrome. Use as a single agent is limited by toxicity.[2][4][6] |
| Dinaciclib | CDK1, 2, 5, 9 | Suppression of lymphocyte proliferation | Neutropenia , anemia, fatigue, nausea, diarrhea.[8][9] | |
| Roscovitine (Seliciclib) | CDK2, 7, 9 | Cell cycle arrest | Generally manageable gastrointestinal and hematologic toxicities.[5][6] | |
| Selective CDK9 Inhibitors | Voruciclib (B612172) | CDK9 > CDK4, 6, 1 | - | Diarrhea (30%), nausea (25%), anemia (22%), fatigue (22%). Interstitial pneumonitis was a DLT in patients with prior stem cell transplant.[10][11] |
| Enitociclib (VIP152) | Highly selective for CDK9 | Favorable tolerability profile in xenograft models.[12] | Nausea (75.7%), vomiting (56.8%) (all grade 1/2). Grade 3/4 neutropenia , anemia, abdominal pain.[12][13] | |
| Atuveciclib | Selective for CDK9 | - | High incidence of neutropenia , leading to discontinuation of the drug at sub-therapeutic doses.[9][12] | |
| Fadraciclib (CYC065) | CDK2, 9 | - | Synergistic effects with venetoclax (B612062) have been noted. Low toxicity profile suggested.[9][12] | |
| AZD4573 | Highly selective for CDK9 | - | Currently in clinical trials; data on specific toxicities are emerging.[4] | |
| KB-0742 | Highly selective for CDK9 (>100-fold vs cell-cycle CDKs) | Modulated cell apoptosis only at high doses in preclinical models.[14] | Currently in clinical trials; data on specific toxicities are emerging.[4] | |
| NVP-2 | Highly selective for CDK9 | Dose-dependent toxicities in mice (e.g., gastrointestinal mucositis, weight loss) were largely reversible.[6] | Not in clinical trials mentioned in the provided context. |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates Negative Elongation Factor (NELF) and DSIF, causing NELF to dissociate from the complex. It then phosphorylates Serine 2 of the RNA Polymerase II C-terminal domain (CTD), promoting transcriptional elongation of target genes like MCL1 and MYC.
Caption: CDK9 inhibition blocks RNAPII phosphorylation, reducing Mcl-1 transcription and inducing apoptosis.
Experimental Workflow for Toxicity Assessment
A typical preclinical workflow to evaluate the cytotoxicity and on-target effects of a CDK9 inhibitor is outlined below. It involves treating both cancer and normal cells, assessing cell viability, and confirming the mechanism of action through molecular assays like Western blotting.
Caption: A standard workflow to assess CDK9 inhibitor cytotoxicity and validate its on-target effects.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a CDK9 inhibitor in cancer and normal cell lines.
-
Cell Seeding: Plate cells (e.g., a cancer cell line like RPMI-8226 and a normal cell line like peripheral blood mononuclear cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the CDK9 inhibitor in the appropriate cell culture medium. A typical range might be from 1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence for each well. Normalize the data to the vehicle-only control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blot for On-Target Effect Validation
This protocol is used to confirm that the CDK9 inhibitor is engaging its target and modulating downstream pathways.[3]
-
Cell Treatment and Lysis: Treat cells with the CDK9 inhibitor at various concentrations (e.g., around the IC50 value) for a short duration (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, Mcl-1, and cleaved PARP overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control to determine changes in protein levels. A decrease in p-RNAPII (Ser2) and Mcl-1 levels, along with an increase in cleaved PARP, would confirm on-target activity.[3]
Conclusion
The development of CDK9 inhibitors represents a promising strategy in oncology, particularly for transcriptionally addicted cancers. However, managing on-target toxicity remains a primary challenge. The evolution from pan-CDK inhibitors to highly selective agents has significantly improved the potential therapeutic window.[4][8] Current research focuses on optimizing dosing schedules, identifying predictive biomarkers, and exploring rational combination therapies to enhance efficacy while minimizing adverse events.[2][4] For instance, combining CDK9 inhibitors with other targeted agents like BCL-2 inhibitors is an active area of investigation aimed at achieving synergistic anti-tumor effects with a more favorable toxicity profile.[4] Rigorous preclinical toxicity assessment, as outlined in the protocols above, is essential for advancing the safest and most effective CDK9 inhibitors to the clinic.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ashpublications.org [ashpublications.org]
- 11. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
Evaluating Tambiciclib as a Second-Line Treatment Option: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of Tambiciclib (SLS009), a highly selective, next-generation cyclin-dependent kinase 9 (CDK9) inhibitor, as a potential second-line treatment option. The focus is on its performance in clinical settings for patients with relapsed or refractory (R/R) hematologic malignancies, particularly Acute Myeloid Leukemia (AML), compared to historical and standard therapeutic alternatives.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
This compound is a small molecule inhibitor that targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many protein-coding genes.[3][4] In many cancers, malignant cells become dependent on the continuous transcription of short-lived anti-apoptotic and oncogenic proteins such as MYC and MCL-1 for their survival and proliferation.[2][5]
By selectively inhibiting CDK9, this compound prevents this transcriptional elongation, leading to the rapid downregulation of these crucial survival proteins.[2] This targeted disruption of oncogene expression induces apoptosis in cancer cells, making CDK9 an attractive therapeutic target.[2][4] this compound has demonstrated high selectivity for CDK9 over other CDKs, which may contribute to a more favorable toxicity profile compared to less selective, pan-CDK inhibitors.[2]
Clinical Performance: this compound in Relapsed/Refractory AML
The most significant clinical data for this compound comes from a Phase 2 trial (NCT04588922) evaluating its efficacy and safety in combination with azacitidine and venetoclax (B612062) for patients with R/R AML who had previously progressed on venetoclax-based therapies.[6][7][8]
Efficacy Data
The trial demonstrated that the addition of this compound to a venetoclax and azacitidine regimen resulted in clinically meaningful responses and improved survival outcomes compared to historical benchmarks.[6][8][9]
Table 1: Efficacy of this compound Combination Therapy in R/R AML (NCT04588922)
| Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Overall Survival (OS) | Historical Benchmark (OS) |
| All Evaluable Patients (n=54) | All Doses | 33%[6][8] | - | - |
| All Evaluable Patients | 30 mg Twice Weekly | 40%[6][8] | - | - |
| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg Twice Weekly | 44%[6][7] | 8.9 months[6][7][8] | 2.4 months[8][9] |
| AML-MR with Myelomonocytic/blastic Subtype (M4/M5) | 30 mg Twice Weekly | 50%[6][7] | - | - |
| Patients with ASXL1 Mutations | 30 mg Twice Weekly | 50%[7][8] | - | - |
| R/R to Venetoclax (1 prior line) | 30 mg Twice Weekly | - | 8.8 months[7][9] | - |
| R/R to Venetoclax (2 prior lines) | - | - | 4.1 months[9] | 1.8 months[9] |
Data sourced from multiple reports on the NCT04588922 trial.[6][7][8][9][10]
The combination therapy exceeded the trial's target ORR of 20% across multiple high-risk patient subgroups.[6][7][10] Notably, the median Overall Survival of 8.9 months in the AML-MR cohort represents a significant improvement over the historical benchmark of approximately 2.4-3 months for this patient population.[6][8][9]
Comparison with Standard Second-Line Options
Direct head-to-head trials are lacking; however, a comparison with established second-line therapies for other aggressive hematologic cancers and solid tumors highlights the challenge in treating relapsed disease. For instance, in relapsed Small Cell Lung Cancer (SCLC), the standard second-line agent topotecan (B1662842) yields response rates of approximately 10% in refractory disease and 25% in sensitive disease.[11][12][13]
Table 2: Comparative Efficacy of Second-Line Therapies in Aggressive Cancers
| Therapy | Cancer Type | Patient Population | Overall Response Rate (ORR) |
| This compound + Venetoclax + Azacitidine | R/R AML | Post-Venetoclax Failure (AML-MR) | 44% [6][7] |
| Topotecan (Standard of Care) | Relapsed SCLC | Refractory (Relapse <3 months) | ~10%[12][13] |
| Topotecan (Standard of Care) | Relapsed SCLC | Sensitive (Relapse >3 months) | ~25%[11][12] |
| Lurbinectedin | Relapsed SCLC | Sensitive (Chemo-free interval >90 days) | 35% |
| Paclitaxel | Relapsed SCLC | Chemorefractory | Up to 29%[13] |
While cross-trial comparisons should be interpreted with caution due to different diseases and patient populations, the response rates observed with the this compound combination in a heavily pretreated and high-risk AML population are notably encouraging.
Safety and Tolerability
The addition of this compound to the venetoclax and azacitidine combination was well-tolerated. Importantly, the combination did not lead to increased toxicities compared to venetoclax and azacitidine alone, and no dose-limiting toxicities were observed across the tested dose levels.[6][7][8] This favorable safety profile is a critical consideration in a patient population often unable to tolerate aggressive cytotoxic regimens.
Experimental Protocols
The data for this compound was generated from the NCT04588922 clinical trial.
Key Methodologies: Phase 2 Trial (NCT04588922)
-
Study Design: An open-label, single-arm, multicenter Phase 2 trial designed to evaluate the safety, tolerability, and efficacy of this compound in combination with venetoclax and azacitidine.[6][10]
-
Patient Population: 54 evaluable patients with relapsed or refractory AML who had previously progressed on venetoclax-based therapies. The median age was 69 years, with patients having received a median of 2 prior lines of therapy.[6][7] A majority of patients presented with adverse-risk cytogenetics.[6][7]
-
Treatment Regimen: Patients received this compound intravenously in combination with standard doses of venetoclax and azacitidine. Several this compound dosing cohorts were evaluated, including 45 mg once weekly, 60 mg once weekly, and 30 mg twice weekly, with the latter identified as the optimal dose.[6][8][9]
-
Primary Endpoints: The primary endpoints were Overall Response Rate (ORR) and safety/tolerability, including the incidence of dose-limiting toxicities (DLTs) and adverse events.[6][7][10]
-
Secondary Endpoints: Secondary endpoints included Overall Survival (OS), Duration of Response (DOR), and Progression-Free Survival (PFS).[7][10]
Conclusion and Future Directions
This compound, in combination with venetoclax and azacitidine, has demonstrated compelling efficacy and a manageable safety profile as a second-line therapy for a high-risk R/R AML patient population with prior venetoclax failure. The observed Overall Response Rates and, most notably, the significant improvement in Overall Survival compared to historical data, underscore its potential to address a critical unmet medical need.[6]
The highly selective mechanism of action, targeting the fundamental process of transcriptional addiction in cancer cells, provides a strong rationale for its activity. The favorable safety data suggests it can be successfully combined with other anti-leukemic agents.
Based on these promising Phase 2 results, the FDA has recommended advancing this compound to a randomized trial, which is expected to begin in early 2026 and will include newly diagnosed AML patients.[7][8] This pivotal study will be crucial in confirming the clinical benefit of this compound and further establishing its role in the treatment landscape for AML. For drug development professionals, the success of this selective CDK9 inhibitor validates this target and may encourage further exploration of this class of drugs in other hematologic and solid tumors.
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. ascopubs.org [ascopubs.org]
Tambiciclib vs. Emerging CDK9 Inhibitors: A Comparative Guide for Cancer Therapeutics
New York, NY – December 17, 2025 – As the landscape of cancer therapy rapidly evolves, a new class of drugs known as Cyclin-Dependent Kinase 9 (CDK9) inhibitors is showing significant promise in treating hematologic malignancies. Among these, Tambiciclib (formerly SLS009) is emerging as a potent and highly selective agent. This guide provides a comprehensive comparison of this compound against other emerging CDK9 inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of the current clinical data and experimental protocols.
This compound is a small molecule inhibitor of CDK9, a key regulator of transcription of anti-apoptotic proteins such as MCL1 and the proto-oncogene MYC.[1][2] By inhibiting CDK9, this compound effectively downregulates these critical survival signals, leading to apoptosis in cancer cells.[1] This mechanism of action has shown particular promise in acute myeloid leukemia (AML), especially in patients who have relapsed or are refractory to existing therapies.[3][4]
Comparative Efficacy in Relapsed/Refractory AML
Recent clinical trials have highlighted the potential of this compound, particularly in combination with venetoclax (B612062) and azacitidine. The Phase 2 trial (NCT04588922) of this compound in patients with relapsed/refractory AML who have progressed on venetoclax-based therapies has demonstrated encouraging results.[3][4] The trial met all its primary endpoints, with an overall response rate (ORR) that significantly exceeded the target of 20%.[4]
Here, we compare the clinical trial data of this compound with other emerging CDK9 inhibitors: Alvocidib, Voruciclib, and AZD4573.
| Therapeutic | Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) / CR with incomplete recovery (CRi) | Median Overall Survival (OS) |
| This compound | Phase 2 (NCT04588922) | R/R AML (post-venetoclax) | This compound + Venetoclax + Azacitidine | 46% (all evaluable patients)[3] | - | 8.8 months[3] |
| R/R AML with Myelodysplasia-Related Changes (AML-MRC) | 67%[3] | - | 8.9 months[4] | |||
| Alvocidib | Phase 2 (NCT03969420) | R/R AML (post-venetoclax + HMA) | Alvocidib monotherapy or + low-dose cytarabine | Data not yet mature | - | - |
| Phase 1 (NCT03298984) | Newly Diagnosed AML | Alvocidib + Cytarabine + Daunorubicin | - | 69%[5][6] | - | |
| Voruciclib | Phase 1 (NCT03547115) | R/R AML | Voruciclib + Venetoclax | 3/20 patients responded (15%)[7] | 2 CRi, 1 morphologic leukemia-free state[7] | - |
| AZD4573 | Phase 1/2 (NCT04630756) | R/R DLBCL | AZD4573 + Acalabrutinib | 63.6% | 36.4% CR[8] | - |
| Phase 2a (NCT05140382) | R/R PTCL | AZD4573 monotherapy | 15% | 15% CR[9] | Not reached[9] |
Signaling Pathway of CDK9 Inhibition
The primary mechanism of action for this compound and other CDK9 inhibitors involves the disruption of transcriptional elongation, leading to the downregulation of key survival proteins.
Caption: Mechanism of action of this compound through CDK9 inhibition.
Experimental Protocols: A Closer Look
A defining feature of robust clinical research is a well-documented experimental protocol. Below is a summary of the protocol for the this compound Phase 2 trial (NCT04588922).
This compound Phase 2 Trial (NCT04588922) Protocol Summary [10][11][12]
-
Study Design: An open-label, single-arm, multi-center study to evaluate the safety, tolerability, and efficacy of this compound in combination with venetoclax and azacitidine.[11][12]
-
Patient Population: Patients with relapsed/refractory acute myeloid leukemia (AML) who have previously failed venetoclax-based therapies.[10][12] Key inclusion criteria include confirmed R/R AML and adequate organ function.[13] Exclusion criteria include bulky disease (≥ 10 cm) and symptomatic central nervous system metastases.[14]
-
Treatment Regimen:
-
Primary Endpoint: Overall Response Rate (ORR).[11]
-
Secondary Endpoints: Overall Survival (OS), safety, and tolerability.[11]
Experimental Workflow: this compound Clinical Trial
The workflow for a clinical trial of an investigational drug like this compound follows a structured process from patient screening to data analysis.
Caption: A simplified workflow for the this compound clinical trial.
Logical Relationship: Benchmarking this compound
To objectively benchmark this compound, a multi-faceted approach is required, considering its molecular properties, preclinical data, and clinical performance against emerging competitors.
Caption: Logical framework for benchmarking this compound.
Conclusion
References
- 1. onclive.com [onclive.com]
- 2. Updates in novel immunotherapeutic strategies for relapsed/refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ir.sellaslifesciences.com [ir.sellaslifesciences.com]
- 12. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tambiciclib
Essential guidance for the safe handling and disposal of the investigational CDK9 inhibitor, Tambiciclib, to ensure the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals working with the investigational drug this compound, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. As an investigational compound, and a member of the cyclin-dependent kinase (CDK) inhibitor class of drugs which can be cytotoxic, this compound must be handled with a high degree of caution.[1] All waste materials that have come into contact with this compound should be managed as hazardous waste to mitigate risks to personnel and prevent environmental contamination.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).[3] A cautious approach is always recommended when dealing with investigational compounds.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Always wear double, chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: Handling of this compound powder or solutions that could aerosolize should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet to prevent inhalation.[1]
Spill Management:
A spill kit specifically designed for cytotoxic or hazardous drugs should be readily accessible.[1] In the event of a spill, the area should be secured and ventilated. Absorbent materials used to clean the spill must be collected and disposed of as hazardous waste.[1][3]
This compound Waste Classification and Segregation
Proper segregation of waste at the point of generation is the foundational step for safe disposal.[2] Do not mix this compound waste with general laboratory or biohazardous waste.[2]
| Waste Type | Description | Recommended Disposal Container |
| Bulk Contaminated Waste | Unused or expired this compound, grossly contaminated PPE, and materials used for spill cleanup.[2] | Black Pharmaceutical Waste Bin (for hazardous chemical waste).[2][4] |
| Trace Contaminated Waste | Empty vials, syringes (without needles), and other containers that held this compound; PPE with minimal (trace) contamination.[2][5] | Yellow Chemotherapy Waste Bin (for trace hazardous drug waste).[2][4][5] |
| Sharps Waste | Needles, syringes with attached needles, and other sharps contaminated with this compound.[2] | Red Sharps Container (specifically for hazardous drug sharps).[2] |
Step-by-Step Disposal Protocol
The following procedural steps provide a framework for the proper disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Segregation at Source: Immediately after use, segregate waste into the appropriate color-coded containers as detailed in the table above.[2]
-
Handling of Unused/Expired this compound (Bulk Waste): Unused or expired this compound should be disposed of in its original container where possible and placed within the black pharmaceutical waste bin.[2] Do not flush this compound down the drain or dispose of it in regular trash.[2][6][7]
-
Disposal of Empty Containers (Trace Waste): Empty containers that held this compound should be considered trace contaminated waste and placed in the yellow chemotherapy waste bin.[2][5] To prevent reuse, containers can be punctured after decontamination, if institutional procedures require.[3]
-
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. The cleaning materials used for decontamination should be disposed of as hazardous waste.
-
Final Disposal: All hazardous waste containers must be securely sealed and clearly labeled.[2] Arrange for the collection and disposal of the waste through a licensed hazardous material disposal company.[3] The preferred method of disposal for such chemical waste is controlled incineration in a facility equipped with afterburners and scrubbers.[3][4]
Logical Workflow for this compound Disposal
This compound Waste Segregation and Disposal Workflow
References
Essential Safety and Operational Guide for Handling Tambiciclib
This guide furnishes immediate and critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Tambiciclib (GFH009). Given that this compound is a potent and selective CDK9 inhibitor, adherence to stringent safety protocols is paramount to mitigate potential risks.[1] This document outlines detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe handling of this compound.
Hazard Identification and Risk Assessment:
While specific hazard data for this compound is not extensively published, its mechanism as a CDK9 inhibitor necessitates careful handling.[1] It should be treated as a potentially hazardous compound. A thorough risk assessment should be conducted before initiating any new procedures involving this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment is necessary to ascertain the specific PPE required for handling this compound. The following table provides general guidelines for PPE when working with this compound in a laboratory setting.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Double pair of chemotherapy-rated nitrile gloves.[2] Gown/Lab Coat: Disposable gown resistant to hazardous drugs.[2] Eye Protection: Safety glasses with side shields or chemical splash goggles.[2] Respiratory Protection: NIOSH-approved respirator (e.g., N95) is recommended, especially for larger quantities or when aerosolization is possible.[2][3] Engineering Controls: Work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet.[2] |
| Handling Solutions | Gloves: Double pair of chemotherapy-rated gloves.[2] Gown/Lab Coat: Disposable, fluid-resistant gown.[2] Eye Protection: Chemical splash goggles.[2] Face Protection: A face shield may be necessary for splash protection.[2] |
Operational Procedures
1. Preparation and Engineering Controls:
-
Ensure a Safety Data Sheet (SDS) for a similar compound is accessible if one for this compound is unavailable.
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, to prevent inhalation of dust or aerosols.[2]
-
An eyewash station and safety shower must be readily accessible.[2]
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Weighing and Reconstitution:
-
When weighing the powdered form of this compound, utilize a containment balance or perform the task within a fume hood to minimize dust exposure.[2]
-
Use dedicated labware for handling the compound.[2]
-
When preparing solutions, slowly add the solvent to the pre-weighed solid to prevent splashing.[3]
4. Spill and Emergency Procedures:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE (lab coat, double gloves, goggles, and an N95 respirator), cover the spill with an absorbent material like chemical absorbent pads.[3]
-
Gently sweep the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with soap and water, followed by a 70% ethanol (B145695) solution.[3]
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open and seek prompt medical attention.[2][3]
-
Skin Contact: Immediately flush the affected area with a large amount of water for at least 15 minutes and remove any contaminated clothing.[3]
5. After Use and Doffing PPE:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination.
-
Dispose of all used PPE as hazardous waste.[2]
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous waste.
-
Contaminated Consumables: All items, including gloves, pipette tips, vials, and bench covers, that have been in direct contact with this compound must be disposed of in a dedicated solid hazardous waste stream.[3]
-
Unused Compound/Solutions:
-
The safest method for disposing of unused medication is through a drug take-back program.[4] These can often be found at local pharmacies or police stations.[4]
-
If a take-back program is not available, do not flush the medication down the toilet, as this can harm the environment.[4][5]
-
For at-home disposal, remove the medication from its original container and mix it with an undesirable substance such as coffee grounds, dirt, or cat litter.[4] Place the mixture in a sealed container (e.g., a zip-top bag) and dispose of it in the household trash.[4]
-
-
Sharps: Any sharps, such as needles or blades, that have been in contact with this compound should be disposed of in a designated sharps container.[6][7]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oncolink.org [oncolink.org]
- 5. Safe Medication Disposal | Stericycle [stericycle.com]
- 6. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 7. Biohazardous Medical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
